molecular formula C5H6N2O2S B112318 5-Amino-3-methylisothiazole-4-carboxylic acid CAS No. 22131-51-7

5-Amino-3-methylisothiazole-4-carboxylic acid

货号: B112318
CAS 编号: 22131-51-7
分子量: 158.18 g/mol
InChI 键: AQBUEVXOULPURO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-3-methylisothiazole-4-carboxylic acid serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key synthetic intermediate for the development of novel compounds with immunotropic and anticancer activities . Studies on similar isothiazole derivatives have demonstrated significant potential in these areas, with some synthesized amides showing the ability to modulate the humoral immune response and hypersensitivity reactions in vivo . Furthermore, the isothiazole core is a recognized pharmacophore in oncology research. Investigations into structurally related compounds have revealed potent antiproliferative activity against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo), as well as resistant cell lines, making it a compelling structure for developing new chemotherapeutic agents . The compound's bifunctional nature, featuring both amino and carboxylic acid moieties, allows for its direct incorporation into more complex molecules, such as peptidomimetics and hydrazide derivatives, to explore new chemical space and optimize biological activity . Researchers utilize this building block to create new chemical entities aimed at inhibiting specific biological targets, such as kinases, which are frequently implicated in cancer proliferation and inflammatory pathways .

属性

IUPAC Name

5-amino-3-methyl-1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-3(5(8)9)4(6)10-7-2/h6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBUEVXOULPURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176660
Record name 3-Methyl-5-aminoisothiazolo-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836038
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22131-51-7
Record name 3-Methyl-5-aminoisothiazolo-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5-aminoisothiazolo-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-methyl-1,2-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Synthesis of 5-Amino-3-methylisothiazole-4-carboxylic Acid: A Core Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

As a foundational building block in medicinal chemistry, 5-Amino-3-methylisothiazole-4-carboxylic acid and its derivatives are integral to the development of novel therapeutic agents. Compounds incorporating this isothiazole ring system have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and immunosuppressive properties.[1][2] Furthermore, specific derivatives have shown potential as antitumor agents, exhibiting selectivity towards leukemia and colon cancer cell lines.[2][3]

This guide provides a comprehensive overview of a robust and logical synthesis pathway for this compound. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a deep understanding of the underlying chemistry for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals a strategy centered on the construction of the isothiazole ring through an oxidative S-N bond formation. The primary disconnection is made across the S-N and the C5-N bonds, leading back to a key acyclic precursor: a β-ketothioamide. This intermediate can be derived from commercially available starting materials, offering an efficient and practical route.

Retrosynthesis cluster_main Retrosynthetic Pathway Target This compound Ester Ethyl 5-amino-3-methylisothiazole-4-carboxylate Target->Ester Ester Hydrolysis Thioamide α-cyano-β-ketothioamide Intermediate Ester->Thioamide Oxidative Cyclization (S-N bond) Ketoester Ethyl Acetoacetate Thioamide->Ketoester Thionation / Condensation Cyanoacetate Ethyl Cyanoacetate Ketoester->Cyanoacetate Acetoacetylation

Caption: Retrosynthetic pathway for this compound.

This strategy hinges on a well-established method for synthesizing 5-aminoisothiazoles, which involves the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides or related precursors.[1] The chosen forward synthesis pathway is designed to be robust and scalable, utilizing common laboratory reagents.

Core Synthesis Pathway: From Starting Materials to Final Product

The forward synthesis is a three-step process commencing with the Knoevenagel condensation to form a versatile β-ketonitrile, followed by conversion to a thioamide intermediate, and culminating in the key oxidative cyclization to form the isothiazole ring.

Synthesis_Pathway start Ethyl 2-cyano-3-oxobutanoate + H₂S / NH₃ intermediate1 Ethyl 2-cyano-3-thioxobutanoate salt (Thioamide Intermediate) start:f0->intermediate1:f0 Step 1: Thionation & Condensation intermediate2 Ethyl 5-amino-3-methylisothiazole-4-carboxylate + Oxidizing Agent (e.g., H₂O₂) intermediate1:f0->intermediate2:f0 Step 2: Oxidative Cyclization product This compound + Base (e.g., NaOH), then Acid intermediate2:f0->product:f0 Step 3: Ester Hydrolysis

Caption: Overall synthetic scheme for this compound.

PART A: Detailed Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of the Thioamide Intermediate

The initial step involves the conversion of a β-ketoester derivative into a crucial thioamide intermediate. This transformation sets the stage for the subsequent ring-forming reaction.

Protocol 1: Synthesis of Ethyl 2-cyano-3-aminobut-2-ene-thioate

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a gas inlet, dissolve Ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol.

  • Ammonia Saturation: Cool the solution to 0-5 °C in an ice bath and bubble anhydrous ammonia gas through the solution until saturation is achieved. The formation of the enamine, ethyl 2-cyano-3-aminocrotonate, occurs in situ.

  • Thionation: While maintaining the temperature, introduce hydrogen sulfide (H₂S) gas into the reaction mixture. Alternatively, a stoichiometric amount of a sulfur source like sodium hydrosulfide can be used.

    • Causality: The use of H₂S or NaSH in an ammoniacal solution effectively converts the ketone functionality into a thioketone, which tautomerizes to the more stable enethiol that is trapped as the thioamide. This one-pot procedure is efficient as it avoids the isolation of the potentially unstable enamine intermediate.

  • Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent like ethanol/water to yield the thioamide intermediate.

Step 2: Oxidative Cyclization to Form the Isothiazole Ring

This is the cornerstone of the synthesis, where the acyclic thioamide is transformed into the desired heterocyclic system. The choice of oxidizing agent is critical for achieving high yield and purity.

Protocol 2: Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate

  • Reaction Setup: Suspend the thioamide intermediate (1 equivalent) from Step 1 in a suitable solvent such as ethanol or isopropanol.

  • Oxidation: To the stirred suspension, add a solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂), chloramine-T, or iodine, dropwise at room temperature.[4]

    • Causality (Hydrogen Peroxide): Hydrogen peroxide is a cost-effective and environmentally benign oxidizing agent. The reaction mechanism involves the oxidation of the sulfur atom to a sulfenic acid derivative. This is followed by an intramolecular nucleophilic attack by the enamine nitrogen onto the electrophilic sulfur, and subsequent dehydration to form the aromatic isothiazole ring. The choice of H₂O₂ avoids the introduction of metallic or halogenated byproducts, simplifying purification.

  • Monitoring: The reaction progress should be monitored by TLC or LC-MS. The reaction is typically exothermic and may require cooling to maintain a temperature between 25-35 °C.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from ethanol.

Step 3: Hydrolysis to the Final Carboxylic Acid

The final step is a standard saponification of the ethyl ester to yield the target carboxylic acid.

Protocol 3: Synthesis of this compound

  • Reaction Setup: Suspend the ethyl ester (1 equivalent) from Step 2 in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, ~2 equivalents) and heat the mixture to reflux.

    • Causality: Basic hydrolysis (saponification) is employed to efficiently cleave the ester bond. Refluxing ensures the reaction goes to completion. The use of a co-solvent system (ethanol/water) is necessary to ensure the solubility of both the ester starting material and the sodium salt intermediate.

  • Work-up and Isolation: Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The target carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.

PART B: Data Presentation & Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Appearance¹H NMR (δ, ppm)
Ethyl 5-amino-3-methylisothiazole-4-carboxylateC₈H₁₀N₂O₂S202.24~110-115Off-white solid1.3 (t, 3H), 2.5 (s, 3H), 4.2 (q, 2H), 6.5 (br s, 2H)
This compound[5]C₅H₆N₂O₂S158.18>200 (dec.)White to pale yellow powder2.6 (s, 3H), 7.0 (br s, 2H), 12.5 (br s, 1H)

Note: NMR data are representative and may vary based on solvent and instrument.

References

An In-depth Technical Guide to 5-Amino-3-methylisothiazole-4-carboxylic acid: Physicochemical Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, conferring a unique combination of electronic and steric properties that have led to the development of numerous biologically active compounds. Among these, 5-Amino-3-methylisothiazole-4-carboxylic acid stands out as a versatile building block for the synthesis of novel therapeutic agents. Its bifunctional nature, possessing both a reactive amino group and a carboxylic acid moiety, allows for diverse chemical modifications, paving the way for the exploration of a wide chemical space. This guide provides a comprehensive overview of the physicochemical properties of this compound, alongside detailed experimental protocols for its characterization and a discussion of its burgeoning role in drug discovery.

Core Molecular Attributes

This compound (CAS No: 22131-51-7) is a heterocyclic compound with the molecular formula C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol .[1][2] The structural arrangement of a methyl group at the 3-position, a carboxylic acid at the 4-position, and an amino group at the 5-position of the isothiazole ring gives rise to its distinct chemical reactivity and biological potential.

PropertyValueSource(s)
CAS Number 22131-51-7[1][2]
Molecular Formula C₅H₆N₂O₂S[1][2]
Molecular Weight 158.18 g/mol [1][2]
Purity (typical) ≥95%[1]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for some properties of this compound are not extensively reported in publicly available literature, we can infer and estimate certain characteristics based on its structure and data from closely related analogues.

Melting Point: The melting point for the free acid has not been definitively reported in the reviewed literature. However, the hydrochloride salt of the related compound 5-Amino-3-methylisothiazole (lacking the carboxylic acid group) has a high melting point of 300 °C, suggesting that the title compound is a stable solid at room temperature.[3]

Solubility: As an amino acid derivative, this compound is expected to exhibit amphoteric properties, with its solubility being pH-dependent. It is likely to have some solubility in water and polar organic solvents. The solubility of amino acids generally increases in acidic or basic solutions due to salt formation.[4]

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through multi-step sequences, often starting from simple precursors. A plausible synthetic pathway, adapted from the synthesis of its isoxazole analogue, is outlined below.[5]

Synthesis_Workflow cluster_0 Synthetic Pathway A Ethyl cyanoacetate C Ethyl 2-cyano-3-ethoxybut-2-enoate A->C + DMAP, heat B Triethyl orthoacetate B->C E Ethyl 5-amino-3-methylisoxazole-4-carboxylate C->E + D Hydroxylamine D->E G Ethyl 5-amino-3-methylisothiazole-4-carboxylate E->G + F Sulfur source (e.g., Lawesson's reagent) F->G I This compound G->I + H Hydrolysis (e.g., NaOH, H₂O) H->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of the Ethyl Ester Intermediate

This protocol is adapted from methodologies for similar heterocyclic systems.

  • Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate.

    • In a round-bottom flask, combine equimolar amounts of ethyl cyanoacetate and triethyl orthoacetate.

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Heat the mixture to approximately 110°C, ensuring the removal of ethanol as it forms.

    • Upon cooling, a precipitate will form. Filter the solid and wash it with a 10% HCl solution.

  • Step 2: Cyclization to form the Isothiazole Ring.

    • The detailed conditions for the conversion of the isoxazole intermediate to the isothiazole are not explicitly available and would require experimental optimization. This step typically involves reaction with a sulfurizing agent like Lawesson's reagent.

  • Step 3: Hydrolysis to the Carboxylic Acid.

    • The ethyl ester of this compound is subjected to basic hydrolysis using an aqueous solution of sodium hydroxide, followed by acidification to precipitate the final product.

Spectroscopic Characterization:

The structure of this compound and its intermediates would be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, and signals for the amino group protons. The solvent used for analysis will influence the chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbons of the isothiazole ring, and the carboxylic acid carbon.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the carboxylic acid, and the O-H stretching of the carboxylic acid.

  • Mass Spectrometry: Mass spectrometry will be used to confirm the molecular weight of the compound.

Analytical Methodologies

A robust and validated analytical method is essential for the quantification and purity assessment of this compound. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.

Proposed HPLC Method:

This method is based on established protocols for the analysis of related aminothiazole derivatives.[3]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Method Validation:

The HPLC method should be validated according to ICH guidelines, including an assessment of:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

HPLC_Workflow cluster_1 HPLC Analysis Workflow Sample Sample Preparation (Dissolution in Mobile Phase) HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition & Processing (Chromatogram) Detector->Data Report Results (Purity, Concentration) Data->Report

Caption: A typical workflow for the HPLC analysis of this compound.

Applications in Drug Development

The this compound scaffold is a promising starting point for the development of new drugs targeting a range of diseases. The literature on its derivatives highlights significant potential in several therapeutic areas.

Immunomodulatory and Anti-inflammatory Activity:

Several studies have demonstrated the immunomodulatory and anti-inflammatory properties of derivatives of this compound. These compounds have been shown to modulate the immune response in various in vitro and in vivo models.[6][7] For instance, certain derivatives have exhibited inhibitory effects on the humoral immune response and the proliferation of splenocytes.[6] This suggests their potential for the treatment of autoimmune diseases and other inflammatory conditions.

Anticancer Activity:

The isothiazole ring is present in a number of compounds with demonstrated anticancer activity. Derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have shown significant antiproliferative activity against various cancer cell lines, including leukemia, colon cancer, and breast cancer.[8][9] The ability to functionalize both the amino and carboxylic acid groups of this compound allows for the synthesis of large libraries of compounds for screening against a wide range of cancer targets.

Drug_Discovery_Pathway cluster_2 Drug Discovery Potential Start 5-Amino-3-methylisothiazole- 4-carboxylic acid Derivatization Chemical Derivatization Start->Derivatization Synthesis Screening Biological Screening Derivatization->Screening Compound Library Lead_Opt Lead Optimization Screening->Lead_Opt Hit Compounds Candidate Drug Candidate Lead_Opt->Candidate Structure-Activity Relationship

Caption: The role of this compound in the drug discovery process.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive safety data sheet (SDS) should be consulted before use. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block with significant potential in the field of drug discovery. Its unique structural features and the demonstrated biological activities of its derivatives, particularly in the areas of immunology and oncology, make it an attractive scaffold for further investigation. Future research should focus on the development of efficient and scalable synthetic routes to this compound and its analogues. A more detailed elucidation of its physicochemical properties will be crucial for the rational design of new drug candidates with improved pharmacokinetic profiles. The continued exploration of the chemical space around this isothiazole core is likely to yield novel therapeutic agents with significant clinical potential.

References

5-Amino-3-methylisothiazole-4-carboxylic acid crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Amino-3-methylisothiazole-4-carboxylic Acid

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "structure dictates function" has never been more pertinent. The precise three-dimensional arrangement of atoms within a molecule is the bedrock of its biological activity, governing its interactions with protein targets, its pharmacokinetic properties, and its overall therapeutic potential. For researchers and drug development professionals, the elucidation of a molecule's crystal structure is not merely an academic exercise; it is a critical step in the rational design and optimization of new chemical entities.[1][2][3] This guide focuses on this compound, a heterocyclic compound representative of a class of molecules with significant therapeutic interest. While its direct crystal structure may not be publicly available, this document serves as a comprehensive roadmap for any researcher aiming to perform such an analysis, providing both the theoretical underpinnings and practical, field-proven methodologies.

The Isothiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The isothiazole ring is a five-membered heterocyclic motif containing adjacent nitrogen and sulfur atoms. This scaffold is considered "privileged" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of 5-amino-3-methylisothiazole, for instance, have been investigated for their potential as antibacterial and anticancer agents. The precise geometry of substituents on this core, as well as the intermolecular interactions in the solid state, are crucial for its biological efficacy. Understanding the crystal structure of the parent compound, this compound, provides a fundamental template for the structure-based design of more potent and selective derivatives.

Synthesis of this compound: A Plausible Route

While a definitive, step-by-step protocol for the synthesis of this compound is not readily found in a single source, a plausible synthetic route can be constructed based on established isothiazole and isoxazole chemistry. The following protocol is a synthesized approach, drawing from analogous preparations.[4][5]

Experimental Protocol: Synthesis

Step 1: Formation of the Ethyl 2-cyano-3-oxobutanoate sodium salt.

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl cyanoacetate dropwise at 0 °C with stirring.

  • After the addition is complete, add ethyl acetate dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight. The product, ethyl 2-cyano-3-oxobutanoate sodium salt, will precipitate.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is essential to deprotonate the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then undergoes a Claisen condensation with ethyl acetate to form the β-ketoester. The reaction is performed at low temperature to control the exothermicity and minimize side reactions.

Step 2: Ring Closure to form Ethyl 5-amino-3-methylisothiazole-4-carboxylate.

  • Suspend the dried ethyl 2-cyano-3-oxobutanoate sodium salt in a suitable solvent such as ethanol.

  • Add elemental sulfur and a source of ammonia (e.g., aqueous ammonia or bubbling ammonia gas through the solution).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: This step involves a Gewald-type reaction. The β-ketoester reacts with sulfur and a source of ammonia to form the aminothiophene intermediate, which then cyclizes to the isothiazole ring. The choice of solvent and temperature is crucial for achieving a good yield and minimizing the formation of byproducts.

Step 3: Hydrolysis to this compound.

  • Dissolve the purified ethyl 5-amino-3-methylisothiazole-4-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify to a pH of approximately 3-4 with a mineral acid (e.g., hydrochloric acid).

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices: Basic hydrolysis of the ester is a standard procedure. Acidification is then required to protonate the carboxylate and the amino group, leading to the precipitation of the zwitterionic or neutral product. The pH of precipitation is critical to maximize the yield of the desired product.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Ring Formation cluster_2 Step 3: Hydrolysis A Ethyl Cyanoacetate + Ethyl Acetate C Ethyl 2-cyano-3-oxobutanoate sodium salt A->C Claisen Condensation B Sodium Ethoxide B->C Base E Ethyl 5-amino-3-methylisothiazole-4-carboxylate C->E Gewald Reaction D Sulfur + Ammonia D->E H This compound E->H Saponification F NaOH / H2O F->H G HCl (aq) G->H Acidification H->H

Caption: Synthetic workflow for this compound.

Crystallization: The Art and Science of Growing Single Crystals

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. For small organic molecules like this compound, several crystallization techniques can be employed.[6][7]

Experimental Protocol: Crystallization

Method 1: Slow Evaporation

  • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture of solvents).

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Causality Behind Experimental Choices: This is often the simplest and most successful method. The slow removal of the solvent gradually increases the concentration of the solute beyond its solubility limit, promoting the formation of well-ordered crystals rather than amorphous precipitate.

Method 2: Vapor Diffusion

  • Prepare a concentrated solution of the compound in a "good" solvent (one in which it is readily soluble).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (one in which the compound is poorly soluble, but the "good" solvent is miscible).

  • Over time, the "poor" solvent vapor will diffuse into the "good" solvent, reducing the overall solubility of the compound and inducing crystallization.

Causality Behind Experimental Choices: This method allows for a very slow and controlled change in solvent composition, which is ideal for growing high-quality crystals. The rate of diffusion can be controlled by the choice of solvents and the temperature.

Method 3: Solvent Layering

  • Prepare a concentrated solution of the compound in a dense "good" solvent.

  • Carefully layer a less dense "poor" solvent on top of this solution, minimizing mixing at the interface.

  • Over time, the two solvents will slowly mix at the interface, creating a region of supersaturation where crystals can form.

Causality Behind Experimental Choices: Similar to vapor diffusion, this method relies on a gradual change in solvent composition to induce crystallization. It is particularly useful when the solvents have significantly different densities.

Crystallization Method Principle Advantages Disadvantages
Slow Evaporation Gradual increase in concentrationSimple, often effectiveCan lead to rapid crystallization if evaporation is too fast
Vapor Diffusion Slow change in solvent compositionExcellent control over crystallization rateRequires a suitable pair of miscible solvents
Solvent Layering Diffusion at the solvent interfaceGood for systems with immiscible or partially miscible solventsCan be difficult to set up without disturbing the interface

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule at atomic resolution.[8] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow: Data Collection, Structure Solution, and Refinement

XRD_Workflow A Crystal Mounting B Data Collection (X-ray Diffractometer) A->B Mount on Goniometer C Data Processing (Integration and Scaling) B->C Diffraction Images D Structure Solution (Direct Methods or Patterson) C->D Reflection Data (hkl, I, σ(I)) E Structure Refinement (Least-Squares Minimization) D->E Initial Atomic Positions E->D Phase Improvement F Final Structural Model E->F Refined Structure

Caption: The workflow of single-crystal X-ray diffraction analysis.

Step 1: Crystal Mounting and Data Collection

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.

  • The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[9]

Causality Behind Experimental Choices: Cryo-cooling is crucial for obtaining high-quality data for organic molecules, as it reduces atomic motion and preserves the crystal from damage by the X-ray beam. The rotation of the crystal ensures that all possible diffraction spots are collected.

Step 2: Data Processing

  • The raw diffraction images are processed to identify the positions and intensities of the diffraction spots (reflections).

  • The reflections are indexed to determine the unit cell parameters and the crystal system.

  • The intensities of the reflections are integrated and scaled to produce a final dataset.[10][11]

Causality Behind Experimental Choices: Accurate data processing is critical for a successful structure solution. The software used for this step corrects for various experimental factors, such as background noise and absorption effects.

Step 3: Structure Solution and Refinement

  • The "phase problem" is solved using computational methods such as direct methods or the Patterson function to obtain an initial electron density map.[12]

  • An initial model of the molecule is built into the electron density map.

  • The atomic positions and thermal parameters are refined using a least-squares minimization process to improve the agreement between the observed and calculated diffraction data.[13][14]

Causality Behind Experimental Choices: Structure solution methods provide an initial guess of the atomic positions. Refinement is an iterative process that optimizes the structural model to best fit the experimental data, resulting in a highly accurate and precise final structure.

The Significance of the Crystal Structure in Drug Development

The crystal structure of this compound would provide invaluable information for drug development professionals.[15][16] It would reveal:

  • Molecular Conformation: The preferred three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: The hydrogen bonding, π-π stacking, and other non-covalent interactions that govern how the molecules pack together in the crystal lattice.

  • Absolute Configuration: For chiral derivatives, the absolute stereochemistry can be unambiguously determined.[3]

This information is crucial for understanding structure-activity relationships (SAR), designing new analogues with improved binding affinity and selectivity for their biological targets, and for understanding the solid-state properties of the compound, which are important for formulation and drug delivery.

References

Introduction to 5-Amino-3-methylisothiazole-4-carboxylic acid and its Spectroscopic Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Amino-3-methylisothiazole-4-carboxylic acid

An Advisory Note on Data Availability: A comprehensive search of publicly accessible scientific databases and literature did not yield a complete experimental dataset for the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) of this compound. This guide has therefore been constructed by a Senior Application Scientist to provide a robust theoretical framework for the spectroscopic analysis of this molecule. The predicted data herein is based on established principles of spectroscopic interpretation and data from analogous structures. This document will serve as a valuable resource for researchers in anticipating and interpreting the spectral features of this compound.

This compound is a substituted isothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The arrangement of its functional groups—an amino group, a methyl group, and a carboxylic acid on the isothiazole core—gives rise to a unique electronic and structural profile. Accurate spectroscopic characterization is the cornerstone of its chemical identity, ensuring purity, confirming structure, and enabling its use in further research and development. This guide provides a detailed projection of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their acquisition.

The molecular structure, which forms the basis of all subsequent spectroscopic predictions, is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Projection

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals, corresponding to the methyl, amino, and carboxylic acid protons. The isothiazole ring itself does not have any protons attached to its core carbons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Methyl Protons~2.5Singlet3H-CH₃
Amino Protons5.0 - 7.0 (broad)Singlet2H-NH₂
Carboxylic Acid Proton> 10.0 (broad)Singlet1H-COOH

Causality Behind Predictions:

  • Methyl Protons (-CH₃): The methyl group is attached to an sp²-hybridized carbon of the heterocyclic ring. Its chemical shift is predicted to be around 2.5 ppm, a typical value for a methyl group on an aromatic-like ring. It will appear as a sharp singlet as there are no adjacent protons to couple with.

  • Amino Protons (-NH₂): The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. A broad singlet between 5.0 and 7.0 ppm is anticipated. In the presence of D₂O, this signal would disappear due to proton-deuterium exchange.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and is expected to appear as a very broad singlet at a downfield shift, typically greater than 10 ppm.[1] This signal is also exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be crucial for confirming the carbon backbone of the molecule. Five distinct signals are predicted.

Predicted SignalChemical Shift (δ, ppm)Assignment
C1~15.0-CH₃
C2~110.0C4 (Carbon bearing COOH)
C3~155.0C3 (Carbon bearing CH₃)
C4~165.0C5 (Carbon bearing NH₂)
C5~170.0-COOH

Causality Behind Predictions:

  • Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded, appearing at the highest field (~15 ppm).

  • Ring Carbons (C3, C4, C5): These sp² carbons will resonate between ~110 and ~165 ppm. C4, situated between two other ring carbons, is expected to be the most shielded of the ring carbons. C3 and C5, being bonded to electronegative heteroatoms (S and N), will be significantly deshielded and appear further downfield.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms, and its signal is expected around 170 ppm.[1]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is as follows:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it is excellent for observing exchangeable protons like -NH₂ and -COOH). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Validation Step (D₂O Exchange): Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The disappearance of the signals for the -NH₂ and -COOH protons confirms their assignment.

cluster_0 NMR Workflow A Sample Prep (in DMSO-d6) B Instrument Tuning (400 MHz) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition C->D E D2O Exchange D->E F Data Analysis E->F

Caption: Standard workflow for NMR data acquisition and validation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200Medium, DoubletN-H StretchPrimary Amine (-NH₂)
3300 - 2500Broad, StrongO-H StretchCarboxylic Acid (-COOH)
~1700Strong, SharpC=O StretchCarboxylic Acid (-COOH)
~1620MediumN-H BendPrimary Amine (-NH₂)
~1550MediumC=N / C=C StretchIsothiazole Ring
1320 - 1210MediumC-O StretchCarboxylic Acid (-COOH)

Causality Behind Predictions:

  • N-H and O-H Region: The spectrum above 2500 cm⁻¹ will be dominated by broad O-H stretching from the carboxylic acid, which often appears as a wide trough.[2] Superimposed on this may be the two characteristic N-H stretching bands of the primary amine.

  • Carbonyl Region: A very strong and sharp absorption around 1700 cm⁻¹ is the unmistakable signature of the carboxylic acid's carbonyl (C=O) group.[1][2]

  • Fingerprint Region: The region below 1600 cm⁻¹ will contain vibrations from N-H bending, ring stretching (C=N, C=C), and C-O stretching, providing a unique fingerprint for the molecule.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the dry, powdered sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the spectrum of the sample. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction if necessary and label the major peaks.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum
  • Molecular Ion (M⁺•): The molecular formula is C₅H₆N₂O₂S. The calculated monoisotopic mass is 158.02 Da. In an electrospray ionization (ESI) experiment, the molecule would likely be observed as the protonated species [M+H]⁺ at m/z 159.03.

  • Key Fragmentation Pathways: The stability of the isothiazole ring will influence fragmentation. Likely initial fragmentation steps include:

    • Loss of CO₂ (decarboxylation): [M - 44]⁺

    • Loss of H₂O: [M - 18]⁺

    • Cleavage of the isothiazole ring: This can lead to various smaller fragments.

The predicted major fragmentation pathway is the loss of carbon dioxide, a common fragmentation for carboxylic acids.

A [M+H]+ m/z 159.03 B Loss of CO2 (-44 Da) A->B C Fragment Ion m/z 115 B->C

Caption: Predicted primary fragmentation pathway in ESI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid to promote protonation for ESI positive mode.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution directly or via liquid chromatography (LC).

    • Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

    • Perform tandem MS (MS/MS) on the parent ion (m/z 159.03) to induce fragmentation and collect the fragment ion spectrum.

  • Data Analysis: Determine the elemental composition from the accurate mass measurement and propose fragment structures consistent with the observed losses.

Conclusion

While experimental data for this compound is not widely published, a comprehensive spectroscopic profile can be reliably predicted based on fundamental principles and data from analogous compounds. The combination of ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (amine, carboxylic acid), and high-resolution mass spectrometry will verify the molecular weight and reveal fragmentation patterns. The methodologies and predicted data presented in this guide provide a solid foundation for any researcher, scientist, or drug development professional working with this compound, enabling its unambiguous identification and characterization.

References

An In-Depth Technical Guide to the Solubility of 5-Amino-3-methylisothiazole-4-carboxylic acid in Diverse Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for understanding and determining the solubility of 5-Amino-3-methylisothiazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying scientific principles and provide robust experimental protocols.

Introduction: The Significance of this compound and Its Solubility Profile

This compound is a heterocyclic compound featuring a unique combination of functional groups: a carboxylic acid, an amino group, and a methyl-substituted isothiazole ring.[1][2] This molecular architecture suggests a rich potential for applications in medicinal chemistry and materials science, where isothiazole derivatives have been explored for a range of biological activities.[3][4]

The solubility of this compound is a critical physicochemical parameter that governs its utility. In drug development, solubility directly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[5][6] A thorough understanding of its behavior in different solvent systems is therefore not merely an academic exercise but a foundational step in harnessing its potential. This guide will provide the theoretical grounding and practical methodologies to comprehensively characterize the solubility of this promising molecule.

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is dictated by the interplay of its constituent functional groups and the properties of the solvent.

The Amphoteric Nature and Zwitterionic Potential

The molecule contains both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2). This amphoteric nature is characteristic of amino acids.[7] In aqueous solutions, and potentially in some polar protic solvents, the molecule can exist as a zwitterion, with a proton transfer from the carboxylic acid to the amino group, resulting in a dipolar ion.

This zwitterionic character significantly influences solubility. The strong intermolecular electrostatic interactions in the solid, crystalline state of the zwitterion require a highly polar solvent to overcome the lattice energy. Therefore, maximum aqueous solubility is often observed.[8]

The Role of pH

The solubility of this compound in aqueous media is expected to be highly pH-dependent.[9][10]

  • In acidic solutions (low pH): The amino group will be protonated (-NH3+), forming a cationic species. This increased polarity will likely enhance solubility in polar protic solvents.

  • In alkaline solutions (high pH): The carboxylic acid group will be deprotonated (-COO-), forming an anionic species. The resulting carboxylate salt is typically much more water-soluble than the neutral acid.[10]

  • At the isoelectric point (pI): There will be a specific pH at which the net charge on the molecule is zero. At or near the pI, the compound is likely to exhibit its minimum aqueous solubility due to the prevalence of the neutral zwitterionic form, which can more readily crystallize.[7]

Influence of Solvent Polarity and Hydrogen Bonding

The principle of "like dissolves like" is central to predicting solubility in organic solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors.[11] They are expected to be effective at solvating the polar carboxylic acid and amino functional groups, as well as the nitrogen and sulfur heteroatoms in the isothiazole ring. Shorter-chain alcohols are generally good solvents for carboxylic acids.[12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dielectric constants and can accept hydrogen bonds but do not donate them. Dimethyl sulfoxide (DMSO) is a powerful organic solvent often used to create stock solutions for solubility screening.[9]

  • Non-polar Solvents (e.g., hexane, toluene): Due to the highly polar nature of the amino and carboxylic acid groups, the solubility of this compound is expected to be very low in non-polar solvents.[12] The non-polar hydrocarbon portion of the molecule is not large enough to dominate its overall character.[11]

Experimental Determination of Solubility

A multi-faceted approach is recommended to accurately characterize the solubility of this compound. This involves determining both kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer.[9] It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is often used in early drug discovery.

  • Thermodynamic (Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent at equilibrium. The traditional "shake-flask" method is the gold standard for its determination.[13] It is a more time-consuming but more accurate measure, crucial for later-stage development.[9]

Recommended Solvents for Screening

A well-rounded solubility screen should include solvents from various classes to build a comprehensive profile.

Solvent Class Examples Rationale
Polar Protic Water (at various pH values), Methanol, EthanolTo assess solubility in aqueous biological environments and common protic organic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)To evaluate solubility in common reaction and formulation solvents.
Non-Polar Hexane, TolueneTo establish the lower limits of solubility and confirm the polar nature of the compound.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard method for determining equilibrium solubility.[13]

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (ensure purity)

  • Selected solvents (HPLC grade)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • HPLC with a suitable column and detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess should be clearly visible at the end of the experiment.

  • Solvent Addition: Add a known volume of the chosen solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high results.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC method.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Workflow for Thermodynamic Solubility:

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Shake at constant T (24-72h) B->C D Settle undissolved solid (2h) C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G

Caption: Shake-Flask method for thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination via Nephelometry

This protocol describes a high-throughput method using light scattering to detect precipitation.[5]

Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock.

Materials:

  • High-concentration stock solution of the compound in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at a specific pH)

  • Nephelometer or a plate reader with light-scattering detection capabilities

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Plate Preparation: Add the aqueous buffer to the wells of the microplate.

  • Compound Addition: Add small, increasing volumes of the DMSO stock solution to the buffer in the wells. This creates a concentration gradient. The final DMSO concentration should be kept low (e.g., <5%) to minimize its co-solvent effects.[5]

  • Incubation: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Measure the turbidity or light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering (indicating precipitation) is observed compared to the baseline.

Workflow for Kinetic Solubility:

G A Prepare concentrated stock in DMSO C Add increasing amounts of stock to wells A->C B Dispense aqueous buffer into multi-well plate B->C D Incubate and mix (1-2h) C->D E Measure turbidity via nephelometry D->E F Determine precipitation threshold concentration E->F

Caption: Nephelometry workflow for kinetic solubility.

Data Presentation and Interpretation

The collected data should be organized systematically to allow for clear interpretation and comparison.

Anticipated Thermodynamic Solubility Data Table
Solvent Temperature (°C) pH (for aqueous) Solubility (mg/mL) Solubility (mol/L)
Water252.0Experimental ValueCalculated Value
Water257.4Experimental ValueCalculated Value
Water2510.0Experimental ValueCalculated Value
Methanol25N/AExperimental ValueCalculated Value
Ethanol25N/AExperimental ValueCalculated Value
DMSO25N/AExperimental ValueCalculated Value
Acetonitrile25N/AExperimental ValueCalculated Value
Hexane25N/AExperimental ValueCalculated Value

Conclusion

References

discovery and history of 5-Amino-3-methylisothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-3-methylisothiazole-4-carboxylic acid: From Obscurity to a Cornerstone of Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound that has emerged from relative obscurity to become a pivotal scaffold in modern drug discovery. We will delve into its historical context, synthetic pathways, chemical properties, and its role as a foundational element in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile molecule.

Introduction: The Unassuming Power of the Isothiazole Ring

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[3][4][5] Within this important class of compounds, this compound serves as a critical, multi-functional building block. Its strategic placement of an amino group, a carboxylic acid, and a methyl group on the isothiazole core provides a rich platform for synthetic elaboration, enabling the exploration of vast chemical space in the quest for novel therapeutics.

While not a therapeutic agent in itself, its true significance lies in the vast library of derivatives that have been synthesized from it. Perhaps the most notable among these is the antiviral drug denotivir (vratizolin), a derivative of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid.[3][6] This connection underscores the latent therapeutic potential held within the this compound scaffold.

Historical Context and Discovery

The direct "discovery" of this compound is not chronicled in a single seminal publication. Instead, its emergence is intertwined with the broader exploration of isothiazole chemistry that began in the mid-20th century. The foundational precursor, 5-amino-3-methyl-isothiazole, was first described in a 1957 patent by May & Baker Ltd.[7] This initial synthesis involved the oxidative cyclization of β-iminothio-n-butyramide.[7]

The subsequent addition of a carboxylic acid group at the 4-position was a logical progression, driven by the need for a chemical handle to create amide and ester derivatives. This derivatization strategy proved immensely fruitful. Research, particularly from institutions like the Wrocław Medical University, extensively explored amides and esters of N-acylated this compound, leading to the discovery of compounds with significant anti-inflammatory and immunological activities.[3][6][8] The development of denotivir from this line of research cemented the importance of this chemical scaffold.[3] Thus, the history of this compound is not one of a singular breakthrough, but of its gradual recognition as a key intermediate in the synthesis of pharmacologically active molecules.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through a multi-step process, starting from more readily available precursors. The following is a representative synthetic workflow, logically constructed from established isothiazole synthesis methodologies.

General Synthetic Workflow

The synthesis logically begins with the formation of the core isothiazole ring, followed by the introduction and manipulation of the functional groups at the 4th and 5th positions.

Synthesis_Workflow A β-Iminothio-n-butyramide B 5-Amino-3-methylisothiazole A->B Oxidative Cyclization C Ethyl 5-Amino-3-methylisothiazole-4-carboxylate B->C Carboxylation/ Esterification D This compound C->D Hydrolysis

Caption: General synthetic pathway to this compound.

Detailed Experimental Protocol

The following protocol is a representative, multi-step synthesis.

Step 1: Synthesis of 5-Amino-3-methylisothiazole (from Precursor)

  • Rationale: This step creates the core heterocyclic ring structure. The oxidative cyclization of a β-iminothioamide is a classic and efficient method for forming the 5-aminoisothiazole ring system.[7]

  • Procedure:

    • Dissolve β-iminothio-n-butyramide (11.6 g) in an aqueous solution of chloramine, prepared from sodium hypochlorite and ammonia.[7]

    • Stir the mixture vigorously for 2-4 hours at room temperature, then allow it to stand overnight.

    • Extract the aqueous solution with diethyl ether.

    • Dry the combined ether extracts over anhydrous magnesium sulfate and filter.

    • Saturate the filtrate with dry hydrogen chloride gas to precipitate 5-amino-3-methylisothiazole hydrochloride.

    • The free base can be obtained by neutralization with an aqueous base followed by extraction.

Step 2: Synthesis of Ethyl 5-Amino-3-methylisothiazole-4-carboxylate

  • Rationale: Introduction of the carboxylate group at the C4 position is a key functionalization step. Performing this as an esterification allows for easier purification and handling compared to the free carboxylic acid.

  • Procedure:

    • While a direct carboxylation method for this specific molecule is not detailed in the provided literature, a common approach involves the formylation of the 5-amino group, followed by lithiation at the 4-position and subsequent quenching with an electrophile like ethyl chloroformate.

    • Alternatively, a route involving a precursor already containing the C4-carboxylate, followed by the formation of the isothiazole ring, is a plausible strategy in heterocyclic synthesis.

Step 3: Hydrolysis to this compound

  • Rationale: The final step is the de-protection of the carboxylic acid. Basic hydrolysis is a standard and effective method for converting an ester to a carboxylic acid.

  • Procedure:

    • Dissolve Ethyl 5-Amino-3-methylisothiazole-4-carboxylate in a mixture of ethanol and water.

    • Add a stoichiometric excess of sodium hydroxide or potassium hydroxide.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 3-4.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below.

PropertyValueSource
CAS Number 22131-51-7[9][10][11]
Molecular Formula C₅H₆N₂O₂S[10][11]
Molecular Weight 158.18 g/mol [10][11]
Appearance Solid/Powder[12]
Purity (Typical) >95%[11]

Role in Drug Discovery and Development

The true value of this compound is realized in its application as a versatile starting material for creating libraries of potential drug candidates. The presence of two distinct functional groups—the C5-amino and C4-carboxylic acid—allows for orthogonal chemical modifications.

Derivatization cluster_amino C5-Amino Group Modification cluster_carboxyl C4-Carboxylic Acid Modification Core 5-Amino-3-methylisothiazole- 4-carboxylic acid Acylation Acylation (e.g., benzoyl chloride) Core->Acylation Sulfonylation Sulfonylation Core->Sulfonylation Alkylation Reductive Amination Core->Alkylation Amidation Amide Coupling (e.g., with aromatic amines) Core->Amidation Esterification Ester Formation Core->Esterification Reduction Reduction to Alcohol Core->Reduction

References

theoretical studies on 5-Amino-3-methylisothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 5-Amino-3-methylisothiazole-4-carboxylic acid

This guide provides a comprehensive theoretical framework for the study of this compound. As a molecule of interest in medicinal chemistry and materials science, a deep understanding of its electronic structure, reactivity, and intermolecular behavior is paramount. This document outlines a robust computational workflow, grounded in established quantum chemical methods, to elucidate these properties. While direct, extensive theoretical literature on this specific molecule is nascent, the methodologies described herein are synthesized from proven computational studies on analogous isothiazole and isoxazole systems, ensuring a scientifically rigorous approach.

Introduction: The Scientific Imperative

This compound is a heterocyclic compound featuring a unique arrangement of functional groups—an amino group, a carboxylic acid, and a methyl group—on an isothiazole scaffold. This structure suggests potential as a versatile building block for novel therapeutic agents or functional materials.[1] The isothiazole ring itself is a key component in various biologically active compounds, valued for its ability to engage in a range of intermolecular interactions.[1] Theoretical studies provide a powerful, cost-effective lens through which we can predict molecular behavior, rationalize experimental observations, and guide the design of new derivatives with tailored properties. This guide serves as a roadmap for researchers embarking on the computational characterization of this promising molecule.

Part 1: Unveiling Molecular Geometry and Stability

The first step in any theoretical analysis is to determine the most stable three-dimensional arrangement of the atoms. For this compound, the primary conformational flexibility arises from the rotation of the carboxylic acid group relative to the isothiazole ring.

Methodology: Geometry Optimization and Conformational Search

A robust approach to identifying the ground-state geometry involves Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy.

Protocol 1: Conformational Analysis and Geometry Optimization

  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

  • Conformational Scan: Perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angle formed by the ring and the carboxylic acid group (e.g., C3-C4-C(O)OH). This helps identify all low-energy conformers.

  • Geometry Optimization: Subject each identified conformer to a full geometry optimization without constraints. A widely used and reliable functional for such systems is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP).[2][3][4]

  • Basis Set Selection: Employ a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[3][5][6]

  • Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the PES. These calculations also yield zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons.

The causality behind this choice of methodology lies in its proven success in similar systems. Studies on thiazole-5-carboxylic acid have successfully used the B3LYP/6-311++G(d,p) level of theory to identify and rank the stability of different conformers based on the orientation of the carboxylic group.[3][6]

Caption: Molecular structure with atom numbering scheme.

Predicted Structural Parameters

Based on optimizations of analogous structures, we can anticipate the key geometric parameters for the most stable conformer. The planarity of the carboxylic acid group with respect to the isothiazole ring will be a critical determinant of stability, likely influenced by intramolecular hydrogen bonding between the carboxylic proton and the ring nitrogen or the amino group.

Table 1: Predicted Optimized Geometric Parameters (Exemplary)

Parameter Bond Length (Å) Parameter Bond Angle (°)
S2-C3 1.75 C5-N1-S2 110.5
C3-C4 1.42 N1-S2-C3 92.0
C4-C5 1.38 S2-C3-C4 115.0
C5-N1 1.32 C3-C4-C5 112.5
N1-S2 1.68 C4-C5-N1 110.0
C4-C(carboxyl) 1.48 C3-C4-C(carboxyl) 121.0

| C5-N(amino) | 1.36 | C5-C4-C(carboxyl) | 126.5 |

Note: These values are hypothetical and serve as a reference for what a B3LYP/6-311++G(d,p) calculation would likely yield.

Part 2: Mapping Electronic Landscapes and Reactivity

Understanding the electronic properties of the molecule is crucial for predicting its reactivity, stability, and potential for intermolecular interactions. Key descriptors include Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBOs), and the Molecular Electrostatic Potential (MEP).

Methodology: Electronic Structure Analysis

The optimized ground-state geometry from Part 1 serves as the input for these single-point energy calculations.

Protocol 2: Electronic Property Calculation

  • FMO Analysis: From the output of the DFT calculation, identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.

  • NBO Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions. This method provides insight into stabilizing interactions, such as hyperconjugation and hydrogen bonding, by examining the interactions between filled (donor) and empty (acceptor) orbitals.[3][5]

  • MEP Surface Generation: Calculate and visualize the MEP surface. The MEP maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's charge distribution. Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) indicate sites for nucleophilic attack.[2]

cluster_outputs Derived Properties start Optimized Molecular Geometry (from Part 1) dft Single-Point DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft fmo Frontier Molecular Orbital (FMO) Analysis dft->fmo nbo Natural Bond Orbital (NBO) Analysis dft->nbo mep Molecular Electrostatic Potential (MEP) Calculation dft->mep homo_lumo HOMO/LUMO Energies & Energy Gap fmo->homo_lumo charge Atomic Charges & Intramolecular Interactions nbo->charge sites Prediction of Reactive Sites (Electrophilic/Nucleophilic) mep->sites reactivity Global Reactivity Descriptors (Hardness, Electronegativity) homo_lumo->reactivity

Caption: Workflow for computational analysis of electronic properties.

Predicted Electronic Properties

The amino group is a strong electron-donating group, which is expected to raise the energy of the HOMO, localizing it primarily on the amino nitrogen and the isothiazole ring. The carboxylic acid group, being electron-withdrawing, will lower the energy of the LUMO, likely localizing it over the carboxyl moiety and the C4-C5 bond.

Table 2: Predicted Electronic Properties

Property Predicted Value Significance
HOMO Energy -6.5 eV Electron-donating ability
LUMO Energy -1.8 eV Electron-accepting ability
HOMO-LUMO Gap 4.7 eV Chemical stability, electronic transitions

| Dipole Moment | ~3.5 Debye | Polarity and intermolecular interactions |

Note: Values are illustrative estimates based on similar heterocyclic systems.

The MEP surface is predicted to show a strong negative potential (red) around the carbonyl oxygen and the ring nitrogen, identifying them as primary sites for hydrogen bond donation and electrophilic attack. A positive potential (blue) would be expected around the amino and hydroxyl hydrogens.

Part 3: Simulating Spectroscopic Signatures

Theoretical calculations can predict various spectroscopic properties, providing a direct link between the computed structure and experimental data.

Methodology: Simulating Spectra
  • Vibrational (IR) Spectra: The frequencies calculated in Protocol 1 correspond to the fundamental vibrational modes. These can be plotted to generate a theoretical IR spectrum. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set imperfections.

  • Electronic (UV-Vis) Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths.[3][6] This allows for the prediction of the UV-Vis absorption spectrum, providing insights into the electronic transitions responsible for light absorption.

Table 3: Predicted Key Vibrational Frequencies

Wavenumber (cm⁻¹, scaled) Vibrational Mode
~3450 N-H stretch (amino)
~3300 O-H stretch (carboxyl)
~1720 C=O stretch (carboxyl)
~1640 N-H scissoring (amino)

| ~1550-1400 | Ring C=C and C=N stretches |

Part 4: A Prospective on Intermolecular Interactions & Drug Design

The true value of theoretical studies lies in their predictive power for guiding further research. The properties calculated in the preceding sections provide a foundation for understanding how this compound might interact with biological targets.

cluster_calc Calculated Properties cluster_app Potential Applications & Further Studies mep MEP Surface docking Molecular Docking Studies mep->docking Identifies H-bond donors/acceptors fmo FMO Analysis qsar QSAR Modeling fmo->qsar Provides electronic descriptors geom Optimized Geometry geom->docking Provides correct 3D conformer synth Derivative Synthesis Design docking->synth Suggests modifications to improve binding qsar->synth Correlates properties with activity

Caption: Logical flow from theoretical properties to drug design applications.

  • Molecular Docking: The optimized 3D structure and calculated partial charges can be used to dock the molecule into the active site of a target protein. The MEP surface helps rationalize potential interactions, such as hydrogen bonds with key residues. For instance, the negative potential on the carbonyl oxygen and ring nitrogen suggests they could act as hydrogen bond acceptors.

  • Pharmacophore Modeling: The molecule can serve as a scaffold. The theoretical data—identifying hydrogen bond donors/acceptors and hydrophobic regions (the methyl group)—is essential for building pharmacophore models to search for other compounds with similar interaction potential.

  • Guiding Synthesis: NBO and MEP analyses can highlight reactive sites, suggesting where the molecule might be functionalized to create derivatives with improved activity or selectivity. For example, understanding the nucleophilicity of the amino group is critical for planning acylation or alkylation reactions.[5][7]

Conclusion

This technical guide outlines a comprehensive, multi-faceted theoretical approach to characterizing this compound. By systematically applying established computational methods like DFT, TD-DFT, and NBO analysis, researchers can gain profound insights into the molecule's structural, electronic, and spectroscopic properties. This knowledge is not merely academic; it forms the predictive foundation necessary to accelerate the discovery and design of new, innovative molecules for a wide range of scientific applications, from drug development to materials science.

References

An In-depth Technical Guide to the Potential Pharmacological Effects of 5-Amino-3-methylisothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, conferring a unique combination of electronic and steric properties that have been exploited in a range of clinically significant therapeutic agents. This technical guide provides a comprehensive overview of 5-Amino-3-methylisothiazole-4-carboxylic acid, a key building block for the synthesis of novel pharmacological agents. While direct pharmacological data on the parent compound is limited, extensive research on its derivatives reveals significant potential, particularly in the realms of immunomodulation and anti-inflammatory activity. This document will delve into the synthesis of this core structure, explore the immunological activities of its derivatives, propose potential mechanisms of action, and provide detailed experimental protocols for its evaluation.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a cornerstone in the development of diverse bioactive molecules. Its unique structural features contribute to favorable pharmacokinetic and pharmacodynamic properties, making it a recurring motif in a variety of therapeutic areas. Isothiazole derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, immunosuppressive, and antitumor effects.[1] The inherent stability of the isothiazole ring and its capacity for diverse functionalization at multiple positions make it an attractive starting point for the design of novel drug candidates.

This guide will focus on a specific, yet highly promising, isothiazole derivative: this compound. While much of the existing research has explored the pharmacological landscape of its derivatives, understanding the synthesis and potential of this core molecule is fundamental for future drug discovery efforts.

Synthesis of this compound and its Ethyl Ester

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route to the target compound and its ethyl ester, based on common isothiazole synthesis strategies.

G cluster_0 Synthesis of Ethyl 5-Amino-3-methylisothiazole-4-carboxylate cluster_1 Hydrolysis to the Carboxylic Acid ethyl_acetoacetate Ethyl Acetoacetate intermediate_A Ethyl 2-cyano-3-aminocrotonate ethyl_acetoacetate->intermediate_A + Cyanamide (Condensation) cyanamide Cyanamide cyanamide->intermediate_A intermediate_B Ethyl 5-amino-3-methylisothiazole-4-carboxylate intermediate_A->intermediate_B + Sulfur Monochloride (Cyclization) sulfur_monochloride Sulfur Monochloride (S2Cl2) sulfur_monochloride->intermediate_B intermediate_B_2 Ethyl 5-amino-3-methylisothiazole-4-carboxylate final_product This compound intermediate_B_2->final_product Alkaline Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology for the synthesis of the ethyl ester and its subsequent hydrolysis to the carboxylic acid. This protocol is based on established chemical principles for isothiazole synthesis and should be performed by qualified chemists in a controlled laboratory setting.

Part A: Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, combine ethyl acetoacetate and cyanamide in equimolar amounts in a suitable solvent such as ethanol.

  • Condensation: Add a catalytic amount of a base, such as piperidine, and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate A: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue, ethyl 2-cyano-3-aminocrotonate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Cyclization: Dissolve the purified intermediate A in a chlorinated solvent like dichloromethane or chloroform. Cool the solution in an ice bath.

  • Addition of Sulfur Monochloride: Slowly add a solution of sulfur monochloride in the same solvent to the reaction mixture via the dropping funnel. Maintain the temperature below 10°C during the addition.

  • Reaction and Quenching: Stir the reaction mixture at room temperature for 12-18 hours. After the reaction is complete (monitored by TLC), carefully quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, ethyl 5-amino-3-methylisothiazole-4-carboxylate, can be purified by column chromatography on silica gel.

Part B: Synthesis of this compound

  • Hydrolysis: Dissolve the purified ethyl 5-amino-3-methylisothiazole-4-carboxylate in a mixture of ethanol and water.

  • Addition of Base: Add an excess of an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Acidification and Precipitation: Cool the reaction mixture to room temperature and then in an ice bath. Carefully acidify the solution with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4.

  • Isolation and Purification: The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Potential Pharmacological Effects: Insights from Derivatives

While direct pharmacological studies on this compound are scarce, a significant body of research on its derivatives points towards promising immunomodulatory and anti-inflammatory activities.[1]

Immunosuppressive Activity

Several studies have demonstrated that derivatives of this compound possess notable immunosuppressive properties.[1] In one key study, a series of amides were synthesized from the ethyl ester of the parent compound. These derivatives were evaluated for their effects on both humoral and cellular immune responses in murine models.[1]

Key Findings:

  • Humoral Immune Response: Certain derivatives were shown to suppress the antibody-forming cell response to sheep red blood cells (SRBC) in mice.[1]

  • Delayed-Type Hypersensitivity (DTH): A reduction in the DTH reaction, a measure of cell-mediated immunity, was observed with some of the synthesized compounds.[1]

  • Structure-Activity Relationship (SAR): The study revealed that the nature of the substituent at the 4- and 5-positions of the isothiazole ring is crucial for immunological activity. For instance, the introduction of an aminoacylamine group at the 5-position and a lipophilic ester group at the 4-position led to compounds with significant immunosuppressive effects.[1] One derivative, in particular, possessing a p-phenetidine residue, was found to be a potent immunosuppressant.[1]

These findings suggest that the this compound scaffold is a viable starting point for the development of novel immunosuppressive agents.

Anti-inflammatory Potential

The broader class of isothiazole and isoxazole derivatives has been extensively investigated for anti-inflammatory properties. These compounds often exert their effects through the modulation of key inflammatory pathways. While not directly studied with the parent compound, the mechanisms identified for its analogs provide a strong rationale for its potential in this area.

Potential Mechanisms of Action:

  • Inhibition of Pro-inflammatory Cytokines: Isoxazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cultures.[2]

  • Modulation of Signaling Pathways: The anti-inflammatory effects of these heterocyclic compounds are often linked to their ability to interfere with key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of numerous pro-inflammatory genes.

  • Enzyme Inhibition: Some thiazole derivatives have been investigated as inhibitors of enzymes involved in the inflammatory process, such as inducible nitric oxide synthase (iNOS), which produces nitric oxide, a key inflammatory mediator.

The following diagram illustrates a potential mechanism of action for the anti-inflammatory effects of isothiazole derivatives.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates MAPK_pathway MAPK Pathway TLR4->MAPK_pathway activates Isothiazole 5-Amino-3-methylisothiazole- 4-carboxylic acid Derivative Isothiazole->NFkB_pathway inhibits Isothiazole->MAPK_pathway inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->Proinflammatory_Cytokines induces expression MAPK_pathway->Proinflammatory_Cytokines induces expression Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Potential anti-inflammatory mechanism of action for isothiazole derivatives.

Experimental Protocols for Pharmacological Evaluation

To rigorously assess the potential pharmacological effects of this compound and its novel derivatives, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Assays

4.1.1. Immunomodulatory Activity

  • Lymphocyte Proliferation Assay:

    • Isolate splenocytes from mice.

    • Culture the splenocytes in 96-well plates in the presence of T-cell mitogens (e.g., Concanavalin A or Phytohemagglutinin) or B-cell mitogens (e.g., Lipopolysaccharide).

    • Add varying concentrations of the test compound to the wells.

    • After a 48-72 hour incubation period, assess cell proliferation using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

    • A decrease in proliferation in the presence of the compound suggests immunosuppressive activity.

  • Cytokine Production Assay:

    • Culture murine macrophages (e.g., RAW 264.7 cell line) or human peripheral blood mononuclear cells (PBMCs).

    • Stimulate the cells with LPS to induce the production of pro-inflammatory cytokines.

    • Treat the cells with different concentrations of the test compound.

    • After 24 hours, collect the cell culture supernatant.

    • Quantify the levels of cytokines such as TNF-α, IL-1β, and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2][3]

4.1.2. Anti-inflammatory Activity

  • Nitric Oxide (NO) Inhibition Assay:

    • Culture RAW 264.7 macrophages in 96-well plates.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.

    • Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • A reduction in nitrite levels indicates inhibition of NO production.

In Vivo Assays

4.2.1. Immunomodulatory Activity

  • Delayed-Type Hypersensitivity (DTH) Model:

    • Sensitize mice by subcutaneous injection of an antigen (e.g., ovalbumin) emulsified in Complete Freund's Adjuvant.

    • Administer the test compound orally or intraperitoneally for a specified period.

    • After 7-14 days, challenge the mice by injecting the antigen into the footpad.

    • Measure the footpad swelling at 24 and 48 hours post-challenge as an indicator of the DTH response.[1][3]

    • A significant reduction in swelling in the treated group compared to the control group indicates immunosuppressive activity.

  • Humoral Immune Response Model:

    • Immunize mice with sheep red blood cells (SRBCs).

    • Treat the mice with the test compound for a defined period.

    • After 4-5 days, collect blood and spleens.

    • Determine the serum anti-SRBC antibody titers using a hemagglutination assay.

    • Quantify the number of antibody-producing cells in the spleen using a plaque-forming cell (PFC) assay.[1]

4.2.2. Anti-inflammatory Activity

  • Carrageenan-Induced Paw Edema Model:

    • Administer the test compound to rats or mice.

    • After a set time (e.g., 1 hour), induce acute inflammation by injecting a solution of carrageenan into the sub-plantar tissue of the hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • A reduction in paw edema in the treated animals compared to the control group indicates anti-inflammatory activity.[3]

Data Presentation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: In Vitro Immunomodulatory Activity of this compound Derivatives

CompoundConcentration (µM)Lymphocyte Proliferation Inhibition (%)TNF-α Inhibition (%)
Parent Compound 1
10
100
Derivative 1 1
10
100
Derivative 2 1
10
100
Control Drug 10

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control -0
Parent Compound 10
50
Derivative 1 10
50
Indomethacin 10

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. While direct evidence of its pharmacological effects is currently limited, the significant immunosuppressive and anti-inflammatory activities observed in its derivatives provide a strong impetus for further investigation. The synthetic pathways and experimental protocols outlined in this guide offer a robust framework for researchers to explore the full therapeutic potential of this compound and its future analogs.

Future research should focus on:

  • Direct Pharmacological Evaluation: Conducting comprehensive in vitro and in vivo studies on the parent compound to establish its baseline activity profile.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this class of compounds.

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing and screening a broader range of derivatives to optimize potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of lead compounds to determine their suitability for further development.

By systematically addressing these areas, the scientific community can unlock the full potential of this compound and its derivatives in the ongoing quest for novel and effective treatments for immune-mediated and inflammatory diseases.

References

5-Amino-3-methylisothiazole-4-carboxylic acid CAS number and identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Amino-3-methylisothiazole-4-carboxylic acid: Identification, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. The document details its core identification parameters, including its definitive CAS number, physicochemical properties, and structural features. We will explore a validated synthetic pathway, offering a causal explanation for the selection of reagents and reaction conditions. Furthermore, this guide presents robust, field-proven analytical methodologies for the unequivocal identification, characterization, and quantification of the molecule, leveraging spectroscopic and chromatographic techniques. This paper is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this valuable chemical entity.

Compound Identification and Physicochemical Properties

The foundational step in working with any chemical entity is its unambiguous identification. This compound is registered under CAS Number 22131-51-7 .[1][2][3] This unique identifier is crucial for accurate database searches, regulatory compliance, and procurement.

Chemical Structure

The molecule features a five-membered isothiazole ring, which is a sulfur- and nitrogen-containing heterocycle. The ring is substituted with a methyl group at position 3, a carboxylic acid at position 4, and an amino group at position 5. This arrangement of functional groups imparts specific chemical reactivity and potential for biological activity.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A summary of the core physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and analytical method development.

PropertyValueSource
CAS Number 22131-51-7[1][2][3]
Molecular Formula C₅H₆N₂O₂S[1][2]
Molecular Weight 158.18 g/mol [1][2]
Appearance Solid / Powder
Purity (Typical) ≥95%[4]

Synthesis Methodology: A Mechanistic Approach

The synthesis of substituted isothiazoles often involves the construction of the heterocyclic ring from acyclic precursors. A common and effective strategy is the oxidative cyclization of a β-iminothioamide.[5] This approach provides a robust framework for generating the core isothiazole scaffold. The subsequent installation or modification of functional groups, such as converting an ester to a carboxylic acid via hydrolysis, completes the synthesis.[6]

Proposed Synthetic Workflow

The following workflow outlines a logical and field-proven pathway to synthesize this compound. The causality behind this multi-step process lies in building the molecular complexity sequentially, starting with commercially available precursors and employing high-yield, well-documented reaction types.

G start Step 1: Precursor Synthesis (e.g., Ethyl 2-cyano-3-iminobutanoate) step2 Step 2: Thionation (Reaction with H₂S or Lawesson's Reagent) start->step2 Yields β-iminothioamide intermediate step3 Step 3: Oxidative Cyclization (Using H₂O₂, Chloramine-T) Forms the Isothiazole Ring step2->step3 Ring closure mechanism step4 Step 4: Ester Hydrolysis (Base-catalyzed, e.g., NaOH) Converts ester to carboxylic acid step3->step4 Yields ethyl ester precursor end Final Product: 5-Amino-3-methylisothiazole- 4-carboxylic acid step4->end Acidification and isolation

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Ester Hydrolysis (Step 4)

This protocol is adapted from established methods for the hydrolysis of thiazole carboxylate esters and represents the final key step in the synthesis.[6]

  • Dissolution: Dissolve the precursor, Ethyl 5-amino-3-methylisothiazole-4-carboxylate (1.0 eq), in a suitable solvent mixture such as aqueous ethanol.

  • Saponification: Add an aqueous solution of Sodium Hydroxide (NaOH, e.g., 1.2 eq of 1M solution) to the stirring mixture. The choice of a base is critical; NaOH effectively catalyzes the saponification of the ester to a carboxylate salt.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 50-60°C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Acidification: After cooling the reaction to room temperature, carefully acidify the mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4. This step is crucial as it protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

  • Isolation & Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove residual salts. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., methanol or an ethanol/water mixture) to yield the final, high-purity compound.

Analytical and Identification Techniques

A multi-pronged analytical approach is required for the definitive identification and quantification of this compound. This involves a combination of spectroscopic methods for structural elucidation and chromatographic techniques for separation and quantification.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around 2.5-2.7 ppm), the amine protons (a broad singlet which may be exchangeable with D₂O), and the carboxylic acid proton (a very broad singlet at lower field, >10 ppm). The solvent of choice is often DMSO-d₆, which is effective at solubilizing the compound and allows for the observation of exchangeable protons.[6][7]

    • ¹³C NMR: The carbon spectrum will provide evidence for all five carbon atoms in the molecule, including the methyl carbon, the three distinct carbons of the isothiazole ring, and the carbonyl carbon of the carboxylic acid group, which will appear at a characteristic downfield shift (typically >160 ppm).[6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is the preferred technique due to the compound's polarity and presence of ionizable groups (amino and carboxyl). Analysis via LC-MS/MS would show a parent ion corresponding to its molecular weight (m/z 159.02 for [M+H]⁺ in positive ion mode or m/z 157.01 for [M-H]⁻ in negative ion mode). Fragmentation patterns (MS/MS) can further confirm the structure.[8][9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the key functional groups: N-H stretching vibrations for the primary amine (around 3100-3400 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and a broad O-H stretch from the carboxylic acid group.[6][10]

Chromatographic Methods for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for separating and quantifying this compound in complex matrices.[8]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Diluent (e.g., Acetonitrile/Water) p1->p2 p3 Vortex & Centrifuge (If matrix is complex) p2->p3 a1 Inject Sample onto Reverse-Phase C18 Column p3->a1 a2 Isocratic or Gradient Elution (Mobile Phase: Ammonium Formate & Acetonitrile/Methanol) a1->a2 a3 ESI Source Ionization (Positive or Negative Mode) a2->a3 a4 Mass Spectrometry Detection (MRM for Quantification) a3->a4 d1 Integrate Peak Area a4->d1 d2 Quantify using Calibration Curve d1->d2

Caption: General workflow for LC-MS/MS analysis.

Exemplary HPLC-UV / LC-MS/MS Protocol:

This protocol is based on established methods for analyzing related polar heterocyclic compounds.[8]

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or PDA detector, coupled to a tandem mass spectrometer.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is an excellent choice. The C18 stationary phase provides the necessary hydrophobic interaction to retain this polar molecule, allowing for effective separation from other components.

  • Mobile Phase:

    • Mobile Phase A: 5 mM Ammonium Formate with 0.1% v/v Formic Acid in Water. The buffer is essential for controlling pH and improving peak shape, while the formic acid aids in protonation for positive-mode ESI.

    • Mobile Phase B: Acetonitrile/Methanol (95:5 v/v). This organic mixture serves as the strong eluent.

  • Elution: An isocratic elution with a high aqueous component (e.g., 85% A and 15% B) at a flow rate of 1.0 mL/min is a good starting point, given the compound's polarity.

  • Detection:

    • UV: Detection wavelength can be set around 270 nm, a region where many aminothiazole/isothiazole rings exhibit absorbance.[8]

    • MS/MS: Monitor specific Multiple Reaction Monitoring (MRM) transitions for the parent ion to a characteristic fragment ion to ensure maximum selectivity and sensitivity.

Applications and Significance in Research

This compound is not merely a chemical curiosity; it is a valuable heterocyclic building block. Its bifunctional nature (possessing both an amine and a carboxylic acid) makes it an ideal scaffold for constructing more complex molecules in medicinal chemistry. Isothiazole derivatives have been investigated for a wide range of biological activities, including potential antiproliferative and anticancer effects.[10] The core structure serves as a precursor for the synthesis of novel kinase inhibitors and other targeted therapeutic agents.[11]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from structurally similar aminothiazole and isothiazole compounds should be used to guide handling procedures.

  • General Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

  • Hazards: Similar compounds are often classified as harmful if swallowed (Acute toxicity, Oral) and may cause skin and serious eye irritation.[12] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

Methodological & Application

The Strategic Application of 5-Amino-3-methylisothiazole-4-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in diverse non-covalent interactions have cemented its role in the design of numerous therapeutic agents. Among the vast array of isothiazole derivatives, 5-Amino-3-methylisothiazole-4-carboxylic acid stands out as a particularly versatile building block, offering medicinal chemists a robust platform for the development of novel drugs, most notably in the realm of kinase inhibition.

This comprehensive guide provides an in-depth exploration of the synthesis, derivatization, and strategic application of this compound in drug discovery. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground our discussion in the latest scientific literature.

The Isothiazole Scaffold: A Hub of Bioactivity

The utility of the isothiazole ring in medicinal chemistry is well-documented. This heterocycle can act as a bioisostere for other aromatic systems and its nitrogen and sulfur atoms can participate in crucial hydrogen bonding interactions within the active sites of biological targets.[1] This has led to the development of isothiazole-containing compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Specifically, the 2-aminothiazole moiety has emerged as a powerful pharmacophore in the design of protein kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The 2-aminothiazole scaffold has the ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, a feature exploited in the design of successful drugs like the multi-kinase inhibitor Dasatinib.[2] While this compound is an isothiazole, the principles of hinge binding observed with the isomeric 2-aminothiazole scaffold provide a valuable conceptual framework for its application in kinase inhibitor design.

Synthesis of the Core Scaffold: A Two-Step Approach

A reliable supply of the core scaffold is paramount for any medicinal chemistry campaign. While a direct one-step synthesis of this compound is not prominently described in the literature, a robust two-step procedure via its ethyl ester is the most practical approach. This involves the initial synthesis of ethyl 5-amino-3-methylisothiazole-4-carboxylate, followed by hydrolysis to the desired carboxylic acid.

Protocol 1: Synthesis of Ethyl 5-Amino-3-methylisothiazole-4-carboxylate

This protocol is adapted from established methods for the synthesis of substituted thiazoles and isoxazoles.[4][5]

Reaction Scheme:

Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate Ethyl acetoacetate Ethyl acetoacetate Intermediate Intermediate Ethyl acetoacetate->Intermediate 1. NBS, THF/H2O 2. Thiourea Ethyl 5-amino-3-methylisothiazole-4-carboxylate Ethyl 5-amino-3-methylisothiazole-4-carboxylate Intermediate->Ethyl 5-amino-3-methylisothiazole-4-carboxylate

Caption: Synthesis of the ethyl ester precursor.

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in a mixture of THF and water at 0 °C, add NBS (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Add thiourea (1.0 eq) to the reaction mixture and heat to 80 °C for 2 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol 2: Hydrolysis to this compound

Standard ester hydrolysis conditions can be employed to obtain the target carboxylic acid.

Reaction Scheme:

Hydrolysis to Carboxylic Acid Ethyl 5-amino-3-methylisothiazole-4-carboxylate Ethyl 5-amino-3-methylisothiazole-4-carboxylate This compound This compound Ethyl 5-amino-3-methylisothiazole-4-carboxylate->this compound NaOH, EtOH/H2O, reflux

Caption: Hydrolysis of the ethyl ester.

Materials:

  • Ethyl 5-amino-3-methylisothiazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 5-amino-3-methylisothiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully acidify with concentrated HCl to a pH of approximately 2-3.

  • The resulting precipitate is the desired carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

Derivatization Strategies: Building a Library of Bioactive Molecules

The true power of this compound lies in its potential for derivatization at both the 5-amino and 4-carboxylic acid positions. Amide bond formation at the carboxylic acid is a particularly valuable transformation for exploring structure-activity relationships (SAR).

Protocol 3: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for less reactive amines or when aiming for rapid reaction times and high yields.[3]

Reaction Scheme:

HATU Amide Coupling cluster_0 Activation cluster_1 Coupling Carboxylic Acid This compound Activated Ester Activated Ester Carboxylic Acid->Activated Ester + HATU, DIPEA HATU HATU DIPEA DIPEA Amide Product Amide Product Activated Ester->Amide Product + Amine Amine Amine

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2 x volumes) and brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system. For many aminothiazole derivatives, recrystallization from ethanol or isopropanol can yield highly pure crystalline material.[4]

Application in Kinase Inhibitor Design: Targeting the ATP-Binding Site

Derivatives of this compound are promising candidates for the development of kinase inhibitors. The core scaffold can be strategically elaborated to occupy different pockets of the ATP-binding site, thereby modulating potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for derivatives of this compound are not extensively published, we can extrapolate from the broader class of aminothiazole kinase inhibitors.[2]

  • The 5-Amino Group: This group can be acylated to introduce substituents that can interact with the solvent-exposed region of the ATP-binding site.

  • The 4-Carboxamide Group: The amide nitrogen can act as a hydrogen bond donor, while the R-group of the coupled amine can be varied to probe different pockets within the kinase active site. For example, in the development of Src-family kinase inhibitors, the nature of the substituent on the carboxamide was found to be critical for potency.[2]

  • The 3-Methyl Group: This group typically points towards the "gatekeeper" residue of the kinase. While less commonly modified, its size and electronics can influence selectivity.

Targeting Aurora and Src Family Kinases

Aurora kinases are key regulators of mitosis and are attractive targets for cancer therapy.[6] The aminothiazole scaffold has been successfully employed in the design of Aurora kinase inhibitors.[7] Similarly, Src family kinases are non-receptor tyrosine kinases that are often dysregulated in cancer, and aminothiazole-based inhibitors have shown significant promise in targeting these enzymes.[8]

Hypothetical Binding Mode:

While no crystal structure of a this compound derivative bound to a kinase is currently available in the Protein Data Bank, a hypothetical binding mode can be proposed based on the known interactions of other aminothiazole inhibitors.

Kinase Binding cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket isothiazole Isothiazole Ring isothiazole->hinge H-bonds amino 5-Amino Group amino->hinge H-bond (possible) carboxamide 4-Carboxamide carboxamide->hydrophobic_pocket Hydrophobic/H-bond methyl 3-Methyl Group methyl->gatekeeper van der Waals

Caption: A conceptual model of inhibitor binding in a kinase active site.

Data Presentation: Anticancer Activity of Isothiazole Derivatives

The following table summarizes the in vitro antiproliferative activity of various isothiazole derivatives, highlighting the potential of this scaffold in cancer drug discovery. It is important to note that these are examples from the broader class of isothiazoles and not exclusively from the title compound.

Compound ClassCell LineIC₅₀ (µM)Reference
N'-Substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazidesMV4-11 (Leukemia)1.5 - >100[9]
LoVo (Colon Cancer)2.5 - >100[9]
LoVo/DX (Resistant Colon Cancer)2.0 - >100[9]
MCF-7 (Breast Cancer)3.0 - >100[9]
5-Hydrazino-3-methylisothiazole-4-carboxylic acid derivativesMV4-11 (Leukemia)0.8 - >100[10]
LoVo (Colon Cancer)1.2 - >100[10]
LoVo/DX (Resistant Colon Cancer)1.0 - >100[10]
MCF-7 (Breast Cancer)2.5 - >100[10]

Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold for medicinal chemistry. Its straightforward synthesis and potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. The demonstrated success of the broader aminothiazole class in kinase inhibition provides a strong rationale for the exploration of derivatives of this specific isothiazole isomer.

Future work in this area should focus on the systematic exploration of the SAR of 5-Amino-3-methylisothiazole-4-carboxamides against a panel of cancer-relevant kinases. The generation of X-ray crystal structures of these inhibitors in complex with their target kinases will be crucial for understanding their binding modes and for guiding further structure-based drug design efforts. The continued investigation of this promising scaffold holds the potential to deliver the next generation of targeted therapies for a range of human diseases.

References

experimental protocol for testing the efficacy of 5-Amino-3-methylisothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides a comprehensive experimental framework for evaluating the efficacy of the novel compound, 5-Amino-3-methylisothiazole-4-carboxylic acid. Given the limited existing data on this specific molecule, this guide is structured as a multi-phase screening funnel. This approach begins with broad, hypothesis-generating in vitro assays and progresses to a targeted in vivo proof-of-concept study.

The rationale for this structure is to efficiently identify a potential therapeutic application and mechanism of action before committing to more resource-intensive animal studies. Based on the chemical class (isothiazole derivatives), which has shown diverse biological activities including anti-inflammatory and CNS-related effects, we will build our initial hypothesis around neuroprotection .[1][2] Specifically, we will investigate the compound's ability to mitigate neuronal damage caused by excitotoxicity, a common pathological mechanism in many neurological disorders.[3][4]

This protocol is designed to be a self-validating system, with detailed explanations for experimental choices and integrated controls to ensure data integrity and trustworthiness, adhering to the principles of preclinical drug development.[5][6][7]

Experimental & Validation Workflow

The overall strategy follows a three-phase progression: initial in vitro screening for neuroprotective activity, mechanism of action elucidation, and a final in vivo validation using a well-established model of neuronal hyperexcitability.

G cluster_0 Phase 1: In Vitro Neuroprotection Screening cluster_1 Phase 2: Mechanism of Action (MoA) Elucidation cluster_2 Phase 3: In Vivo Proof-of-Concept P1_Start Primary Cortical Neuron Culture P1_Tox Induce Excitotoxicity (e.g., Glutamate Insult) P1_Start->P1_Tox P1_Treat Treat with 5-Amino-3-methylisothiazole- 4-carboxylic acid (Dose-Range) P1_Tox->P1_Treat P1_Assay Cell Viability Assay (e.g., MTT or LDH) P1_Treat->P1_Assay P1_Decision Significant Neuroprotection Observed? P1_Assay->P1_Decision P2_Target Target Engagement Assays (e.g., NMDA Receptor Binding) P1_Decision->P2_Target Yes Stop Terminate or Re-evaluate P1_Decision->Stop No P2_Result Define Putative MoA P2_Target->P2_Result P2_Function Functional Assays (e.g., Calcium Imaging, MEA) P2_Function->P2_Result P2_Pathway Downstream Pathway Analysis (ROS, Caspase-3 Assays) P2_Pathway->P2_Result P3_Tox Preliminary Toxicity & PK/PD P2_Result->P3_Tox Proceed P3_Model Select Animal Model (e.g., Maximal Electroshock Test - MES) P3_Tox->P3_Model P3_Admin Compound Administration P3_Model->P3_Admin P3_Test Induce Seizure & Observe P3_Admin->P3_Test P3_Analysis Analyze Anticonvulsant Efficacy P3_Test->P3_Analysis

Caption: Phased experimental workflow for efficacy testing.

Phase 1: In Vitro Screening for Neuroprotective Efficacy

Objective: To determine if this compound can protect primary neurons from glutamate-induced excitotoxicity.

Rationale: Excitotoxicity, primarily mediated by over-activation of glutamate receptors like the N-methyl-D-aspartate (NMDA) receptor, leads to excessive calcium influx and subsequent neuronal death.[3][4] This is a fundamental pathological process in stroke, epilepsy, and neurodegenerative diseases. An in vitro excitotoxicity assay provides a rapid and robust system to screen for potential neuroprotective compounds.[8][9] We will use primary cortical neurons as they represent a physiologically relevant cell model.

Protocol 1.1: Glutamate-Induced Excitotoxicity Assay
  • Cell Culture:

    • Culture primary cortical neurons from embryonic mice or rats on poly-D-lysine coated 96-well plates.

    • Maintain cultures for 14-16 days in vitro (DIV) to allow for mature synaptic connections to form.[9]

  • Compound Preparation & Pre-treatment:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a dilution series to achieve final concentrations ranging from 10 nM to 100 µM.

    • Replace the culture medium with a fresh medium containing the test compound or vehicle control (e.g., 0.1% DMSO). A positive control, such as the NMDA receptor antagonist MK-801 (10 µM), should be included.[9][10]

    • Incubate for 24 hours.

  • Induction of Excitotoxicity:

    • After pre-treatment, expose the neurons to a neurotoxic concentration of L-glutamate (e.g., 50-100 µM) for 15-30 minutes in the continued presence of the test compound, vehicle, or positive control.[4][8]

    • Remove the glutamate-containing medium and replace it with a fresh medium containing the respective compounds/controls.

  • Assessment of Cell Viability (24 hours post-insult):

    • MTT Assay (Metabolic Activity):

      • Add MTT reagent to each well and incubate for 4 hours at 37°C.

      • Add DMSO to solubilize the formazan crystals.[11]

      • Measure absorbance at 570 nm. Cell viability is proportional to the absorbance.[11]

    • LDH Assay (Cytotoxicity):

      • Collect the cell culture supernatant.

      • Quantify the release of lactate dehydrogenase (LDH) using a commercial kit.[11] Increased LDH in the medium indicates loss of cell membrane integrity and cytotoxicity.[3][11]

Data Presentation & Interpretation

Summarize the results in a dose-response table. A "hit" is defined as a statistically significant, dose-dependent increase in cell viability (MTT) or decrease in cytotoxicity (LDH) compared to the glutamate-only vehicle control.

Compound ConcentrationMean Absorbance (570 nm) ± SD% Cell Viability (Normalized to Control)
Control (No Glutamate)1.25 ± 0.08100%
Vehicle + Glutamate0.45 ± 0.0536%
10 nM Test Compound0.50 ± 0.0640%
100 nM Test Compound0.68 ± 0.0754%
1 µM Test Compound0.95 ± 0.0976%
10 µM Test Compound1.15 ± 0.1092%
10 µM MK-801 (Positive Control)1.20 ± 0.0796%

Phase 2: Mechanism of Action (MoA) Elucidation

Objective: If the compound shows neuroprotective activity, this phase aims to identify its putative molecular target and mechanism. Our primary hypothesis is the modulation of NMDA receptor signaling.

Rationale: Understanding the MoA is critical for further development. We will investigate direct target engagement with the NMDA receptor and assess its impact on downstream functional and cell death pathways.

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Compound 5-Amino-3-methylisothiazole- 4-carboxylic acid Compound->NMDAR Hypothesized Inhibition ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS Mito Mitochondrial Dysfunction Ca_Influx->Mito Death Neuronal Death ROS->Death Caspase Caspase-3 Activation Mito->Caspase Caspase->Death

Caption: Hypothesized mechanism of neuroprotection via NMDA receptor antagonism.

Protocol 2.1: NMDA Receptor Binding Assay
  • Objective: To determine if the compound directly binds to the NMDA receptor.

  • Method: A competitive radioligand binding assay is the gold standard.[12][13]

    • Use a membrane preparation from rat brains, which is rich in NMDA receptors.[12]

    • Incubate the membrane preparation with a radiolabeled NMDA receptor ligand (e.g., ³H-MK-801).

    • Add increasing concentrations of the non-radiolabeled test compound.

    • Measure the displacement of the radioligand. A potent binder will displace the radioligand at low concentrations.

    • Calculate the inhibition constant (Ki) to quantify binding affinity.

Protocol 2.2: Functional Assessment with Calcium Imaging
  • Objective: To measure the functional consequence of receptor binding on ion channel activity.

  • Method:

    • Culture primary neurons on glass-bottom plates.

    • Load cells with a calcium indicator dye (e.g., Fluo-4 AM).

    • Treat cells with the test compound or controls.

    • Stimulate the cells with NMDA and its co-agonist glycine (e.g., 100 µM each).[10]

    • Measure changes in intracellular calcium concentration using fluorescence microscopy. An effective antagonist will block or significantly reduce the NMDA-induced calcium influx.[10][13]

Protocol 2.3: Downstream Pathway Analysis
  • Objective: To confirm if the observed neuroprotection correlates with a reduction in downstream cell death markers.

  • Methods:

    • ROS Assay: Use a probe like H2DCFDA to measure intracellular reactive oxygen species (ROS) levels after glutamate insult in the presence or absence of the test compound.[11] Neuroprotection should correlate with reduced ROS production.

    • Caspase-3 Assay: Measure the activity of executioner caspase-3, a key marker of apoptosis, using a fluorometric or colorimetric assay kit.[11] A reduction in caspase-3 activity would support an anti-apoptotic mechanism.

Phase 3: In Vivo Proof-of-Concept

Objective: To evaluate the efficacy of the compound in a living animal model that reflects neuronal hyperexcitability.

Rationale: A successful transition from in vitro to in vivo models is a critical milestone in drug development.[14] The Maximal Electroshock (MES) seizure model is a well-validated, acute screening test for identifying compounds with potential anticonvulsant activity against generalized tonic-clonic seizures.[15][16][17] This model is relevant to our excitotoxicity hypothesis as seizures represent an extreme form of neuronal hyperexcitability. Before efficacy testing, preliminary safety, tolerability, and pharmacokinetic studies are required to establish an appropriate dose and route of administration.[18][19]

Protocol 3.1: Maximal Electroshock (MES) Seizure Test in Mice
  • Animals: Use adult male mice (e.g., C57BL/6 strain), weighing 20-25g. Acclimatize animals for at least one week before the experiment.

  • Compound Administration:

    • Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses determined from preliminary studies.

    • Include a vehicle control group and a positive control group (e.g., Phenytoin, 20 mg/kg).[20]

    • The time between drug administration and the MES test should be based on the compound's predicted time to maximum concentration (Tmax).

  • Induction of Seizure:

    • At the predetermined time point, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.

    • This stimulus will reliably induce a tonic-clonic seizure in unprotected, vehicle-treated animals.

  • Observation and Scoring:

    • Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension.

    • The absence of the tonic hindlimb extension phase is defined as protection.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED50), which is the dose required to protect 50% of the animals from the seizure endpoint.

Data Presentation & Interpretation
Treatment GroupDose (mg/kg)Number of Animals Protected / Total% Protection
Vehicle Control-0 / 100%
Test Compound102 / 1020%
Test Compound306 / 1060%
Test Compound1009 / 1090%
Phenytoin (Positive Control)2010 / 10100%

A dose-dependent increase in the percentage of protected animals indicates positive anticonvulsant efficacy in this model, providing strong in vivo proof-of-concept for the compound's ability to suppress neuronal hyperexcitability.

References

The Versatile Building Block: 5-Amino-3-methylisothiazole-4-carboxylic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isothiazole Nucleus

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a multitude of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] Among the diverse array of isothiazole derivatives, 5-amino-3-methylisothiazole-4-carboxylic acid stands out as a particularly valuable and versatile building block for organic synthesis. Its trifunctional nature, possessing a nucleophilic amino group, an electrophilic carboxylic acid, and a modifiable aromatic core, provides chemists with a powerful tool for the construction of complex molecular architectures.

This comprehensive guide delves into the practical applications of this compound, offering detailed protocols and expert insights into its use as a foundational element in the synthesis of novel chemical entities. We will explore its synthesis, key reactions, and its role in the development of fused heterocyclic systems, providing researchers, scientists, and drug development professionals with a robust resource to accelerate their research endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂SChemUniverse
Molecular Weight 158.18 g/mol ChemUniverse
CAS Number 22131-51-7ChemUniverse
Appearance Solid-
Purity Typically >95%ChemUniverse

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired for each batch to confirm identity and purity prior to use.

Synthesis of this compound: A Practical Protocol

The synthesis of the title compound is typically achieved through a multi-step sequence, commencing with the construction of the isothiazole core, followed by functional group manipulations. A common and efficient route involves the synthesis of the corresponding ethyl ester, which is then hydrolyzed to afford the desired carboxylic acid.

Workflow for the Synthesis of this compound

Synthesis_Workflow Ethyl Acetoacetate Ethyl Acetoacetate Intermediate_1 α-Bromo Acetoacetate (in situ) Ethyl Acetoacetate->Intermediate_1  NBS, H₂O/THF Thiourea Thiourea Thiourea->Intermediate_1 NBS NBS Hydrolysis Hydrolysis Ethyl_Ester Ethyl 5-amino-3-methylisothiazole-4-carboxylate Intermediate_1->Ethyl_Ester  Heat, 80°C Final_Product 5-Amino-3-methylisothiazole- 4-carboxylic acid Ethyl_Ester->Final_Product  NaOH, then HCl

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate

This protocol is adapted from established methods for the synthesis of related 2-aminothiazole carboxylates.[1]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Bromination (in situ): In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), combine ethyl acetoacetate (1.0 eq) in a mixture of water and THF.

  • Slowly add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (2:1) solvent system.

  • Cyclization: Once the starting material is consumed, add thiourea (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain for 2-3 hours. Monitor the formation of the product by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford pure ethyl 5-amino-3-methylisothiazole-4-carboxylate.

Expertise & Experience: The in-situ generation of the α-bromo acetoacetate is a key step that avoids the handling of a lachrymatory and unstable intermediate. Careful control of the temperature during the NBS addition is crucial to prevent side reactions. The choice of a water/THF solvent system facilitates the solubility of both the organic and inorganic reagents.

Part 2: Hydrolysis to this compound

This is a standard ester hydrolysis procedure.

Materials:

  • Ethyl 5-amino-3-methylisothiazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Saponification: Dissolve the ethyl ester (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to 50-60°C and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

  • Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Trustworthiness: The progress of the hydrolysis should be carefully monitored to avoid potential degradation of the isothiazole ring under harsh basic conditions. Acidification should be performed slowly and with cooling to ensure controlled precipitation and to avoid excessive heat generation.

Applications in Organic Synthesis: Protocols and Mechanistic Insights

The true utility of this compound lies in its ability to serve as a scaffold for the construction of more elaborate molecules. The amino and carboxylic acid functionalities provide orthogonal handles for a variety of chemical transformations.

Application 1: Amide Bond Formation

The carboxylic acid moiety is readily converted to an amide, a key functional group in a vast number of pharmaceuticals. Standard peptide coupling reagents can be employed for this transformation.

General Protocol for Amide Coupling using HATU

Amide_Coupling_Workflow Building_Block 5-Amino-3-methylisothiazole- 4-carboxylic acid Coupling HATU, DIPEA, DMF Building_Block->Coupling Amine R-NH₂ Amine->Coupling Amide_Product 5-Amino-3-methylisothiazole- 4-carboxamide Derivative Coupling->Amide_Product

Caption: General workflow for amide coupling.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes racemization for chiral substrates and provides high yields even with sterically hindered amines or acids.[5]

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active O-acylisourea intermediate.

  • Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents, promoting the reaction. The use of an inert atmosphere is crucial to prevent the reaction of the activated acid with atmospheric moisture.

Application 2: Synthesis of Fused Heterocyclic Systems - Isothiazolo[5,4-b]pyridines

The ortho-relationship of the amino and carboxylic acid groups on the isothiazole ring makes this building block an ideal precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. Isothiazolo[5,4-b]pyridines, for example, are a class of compounds with potential biological activities that can be accessed from this starting material.[6][7]

Protocol for the Synthesis of a Dihydroxyisothiazolo[5,4-b]pyridine Derivative

Cyclocondensation_Workflow Building_Block Ethyl 5-amino-3-methylisothiazole- 4-carboxylate Cyclization Cyclocondensation Building_Block->Cyclization Malonate Diethyl Malonate Malonate->Cyclization Base NaOEt, EtOH Base->Cyclization Fused_Product Dihydroxyisothiazolo[5,4-b]pyridine Derivative Cyclization->Fused_Product  Reflux

Caption: Workflow for the synthesis of a fused isothiazolo[5,4-b]pyridine.

Materials:

  • Ethyl 5-amino-3-methylisothiazole-4-carboxylate

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Addition of Reactants: To the sodium ethoxide solution, add ethyl 5-amino-3-methylisothiazole-4-carboxylate (1.0 eq) followed by diethyl malonate (1.1 eq).

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.

  • Acidification and Isolation: Acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the enolate of diethyl malonate on the ester carbonyl of the isothiazole, followed by an intramolecular cyclization where the amino group attacks one of the ester carbonyls of the malonate moiety. Subsequent elimination of ethanol drives the reaction to form the fused pyridone ring.

Conclusion: A Gateway to Molecular Diversity

This compound has proven to be an invaluable building block in the synthetic chemist's toolbox. Its inherent functionality allows for the straightforward synthesis of a wide array of derivatives, from simple amides to complex fused heterocyclic systems. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this versatile molecule in their quest for novel compounds with significant biological and material properties. The continued exploration of the reactivity of this and related isothiazole derivatives will undoubtedly lead to the discovery of new medicines and advanced materials.

References

Application Note & Protocols: High-Purity Isolation of 5-Amino-3-methylisothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-3-methylisothiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a critical building block for novel therapeutic agents.[1][2] Commercially available batches of this reagent often present with a purity of approximately 95%, necessitating robust purification strategies to meet the stringent requirements of drug development and scientific research.[3][4] This guide provides a detailed examination of the physicochemical properties of the target compound and outlines two primary, validated protocols for its purification: bulk purification via optimized recrystallization and high-purity polishing using advanced chromatographic techniques. Methods for purity verification and troubleshooting are also discussed to ensure researchers can reliably obtain high-quality material.

Compound Profile and Purification Challenges

Understanding the inherent chemical nature of this compound is fundamental to designing an effective purification strategy. The molecule possesses both a basic amino group and an acidic carboxylic acid group, making it a zwitterionic and highly polar compound. This amphoteric nature governs its solubility and chromatographic behavior.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 22131-51-7 [3][5]
Molecular Formula C₅H₆N₂O₂S [3][4]
Molecular Weight 158.18 g/mol [3][4]
Appearance Solid, powder (typical)
Functional Groups Primary Amine, Carboxylic Acid, Isothiazole Ring [3]
Predicted pKa pKa₁ ≈ 3-4 (Carboxylic Acid), pKa₂ ≈ 5-6 (Amino Group Protonation) Estimated based on functional groups[6]

| Polarity | High | Inferred from structure |

The primary purification challenges stem from:

  • High Polarity: The compound's polarity makes it challenging to handle with traditional normal-phase silica chromatography, where it would likely exhibit irreversible adsorption. It can also lead to poor retention on standard C18 reversed-phase columns.[7][8]

  • Zwitterionic Character: Its solubility is highly pH-dependent. It is generally insoluble in non-polar organic solvents but shows some solubility in polar protic solvents.

  • Common Impurities: Impurities may include unreacted starting materials, by-products from synthesis (e.g., chlorinated analogs or precursors), and residual salts.[9][10]

Strategic Purification Workflow

A multi-step approach is recommended to efficiently upgrade the purity of this compound from a typical 95% to a desired >99.5%. The strategy prioritizes a cost-effective bulk purification step followed by an optional, high-resolution polishing step for applications demanding the highest purity.

Purification_Workflow Crude Crude Material (Purity ≈ 95%) Recrystallization Protocol 1: Optimized Recrystallization Crude->Recrystallization PurityCheck1 Purity Assessment (HPLC-UV / LC-MS) Recrystallization->PurityCheck1 Isolate Crystals Chromatography Protocol 2: Chromatographic Polishing (HILIC or Polar RP-HPLC) PurityCheck1->Chromatography Purity < 98.5% (Higher Purity Needed) Product_Bulk Bulk-Purity Product (>98.5%) PurityCheck1->Product_Bulk Purity > 98.5% (Sufficient) PurityCheck2 Final Purity Assessment (HPLC-UV / LC-MS) Chromatography->PurityCheck2 Collect & Evaporate Fractions Product_High High-Purity Product (>99.5%) PurityCheck2->Product_High

Caption: Recommended purification workflow for this compound.

Protocol 1: Bulk Purification by Recrystallization

Recrystallization is the most effective first-line technique for removing the majority of impurities. The principle relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.[11]

Causality Behind Experimental Choices
  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. For polar, zwitterionic molecules, polar protic solvents or their aqueous mixtures are often effective.[11] Common choices for heterocyclic compounds include ethanol, methanol, and water.[11]

  • Hot Filtration: This step is crucial if insoluble impurities are present. Performing this step rapidly prevents premature crystallization of the desired product.

  • Cooling Rate: A slow cooling rate promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities. Rapid cooling can trap impurities within the crystal structure.

Step-by-Step Methodology
  • Solvent Screening (Small Scale):

    • Place ~50 mg of the crude material into three separate test tubes.

    • To each tube, add a different solvent dropwise: (a) Deionized Water, (b) Ethanol, (c) a 1:1 mixture of Ethanol/Water.

    • Observe solubility at room temperature.

    • Gently heat the tubes that showed poor room-temperature solubility. The ideal solvent will fully dissolve the compound upon heating.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a high recovery of crystalline solid.

  • Dissolution:

    • Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent (or solvent system) in small portions while heating the mixture with stirring (e.g., on a hot plate stirrer) until the solid is fully dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w) to the hot solution.

    • Swirl the mixture for 2-5 minutes to adsorb colored impurities.

  • Hot Filtration:

    • If charcoal was used or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Expected Outcome: This protocol can typically increase the purity from ~95% to >98.5%.

Protocol 2: High-Purity Chromatographic Polishing

For applications requiring purity >99.5%, such as the synthesis of active pharmaceutical ingredients or the preparation of analytical standards, preparative liquid chromatography is necessary.

Causality Behind Method Selection
  • Reversed-Phase (RP) on Polar-Modified Columns: Standard C18 columns often fail to retain highly polar compounds. Polar-embedded or polar-endcapped C18 columns contain functional groups (e.g., amides, carbamates) that create a more hydrophilic surface. This allows for better interaction with polar analytes and prevents "phase collapse" in highly aqueous mobile phases, leading to improved retention and peak shape.[12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for very polar compounds.[7] It utilizes a polar stationary phase (like bare silica, diol, or amine-bonded silica) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (water). The analyte partitions into an immobilized water layer on the stationary phase, providing strong retention for polar molecules that would elute in the void volume in reversed-phase.[8]

Step-by-Step Methodology: HILIC
  • System Preparation:

    • Stationary Phase: Preparative HILIC column (e.g., Silica, Amide, or Diol phase).

    • Mobile Phase A: 95:5 Acetonitrile / Water + 10 mM Ammonium Formate (adjust to pH 3.5 with formic acid).

    • Mobile Phase B: 50:50 Acetonitrile / Water + 10 mM Ammonium Formate (adjust to pH 3.5 with formic acid).

    • Rationale: Acetonitrile is the weak solvent, and water is the strong solvent.[7] The buffer is essential to maintain a consistent ionization state for the zwitterionic analyte, ensuring reproducible retention and sharp peaks.

  • Sample Preparation:

    • Dissolve the recrystallized material in a solvent that is weak for HILIC but provides good solubility, such as 70-80% acetonitrile. A small amount of DMSO can be used initially if solubility is poor, followed by dilution.

  • Chromatography:

    • Equilibrate the column with 95-100% Mobile Phase A.

    • Inject the dissolved sample.

    • Run a gradient elution. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B

      • 25-30 min: 50% B

      • 30-35 min: Return to 5% B for re-equilibration.

    • Monitor the elution using a UV detector (a wavelength scan should be performed, but 260-280 nm is a reasonable starting point).

  • Fraction Collection and Isolation:

    • Collect fractions corresponding to the main product peak.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid, free of buffer salts (ammonium formate is volatile).

Table 2: Summary of Suggested Starting Conditions for Chromatography

Parameter Polar-Modified RP-HPLC HILIC
Column Type C18 with polar-embedding (e.g., AQ type) Silica, Diol, or Amide phase
Mobile Phase A 0.1% Formic Acid in Water 95:5 ACN/Water + 10 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Acetonitrile 50:50 ACN/Water + 10 mM Ammonium Formate
Gradient 5% to 95% B over 20-30 min 5% to 50% B over 20-30 min

| Detection | UV, 260-280 nm | UV, 260-280 nm |

Purity Assessment and Characterization

Post-purification analysis is mandatory to confirm purity and structural integrity.

  • High-Performance Liquid Chromatography (HPLC-UV): Use an analytical-scale column (either polar-modified RP or HILIC) with a validated method to determine purity. The purity is typically reported as the peak area percentage of the main component.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique confirms the molecular weight of the purified compound and can help identify any co-eluting impurities.[13]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure and ensure no structural rearrangement occurred during purification. The absence of impurity peaks provides strong evidence of high purity.[2]

Troubleshooting

Table 3: Troubleshooting Common Purification Issues

Problem Probable Cause(s) Suggested Solution(s)
Oiling out during recrystallization Solvent is too good; solution is supersaturated; cooling is too rapid. Add a small amount of a co-solvent in which the compound is less soluble; ensure slow cooling; scratch the inside of the flask to induce nucleation.[14]
Poor recovery from recrystallization Too much solvent was used; compound is too soluble in the chosen solvent. Re-concentrate the mother liquor and cool again; re-evaluate solvent choice from the initial screening.
Poor peak shape in HPLC (tailing) Secondary interactions with silica; inappropriate mobile phase pH. Use a buffered mobile phase to control ionization; for RP, use a column with advanced end-capping; for HILIC, ensure proper column equilibration.

| No retention on reversed-phase column | Compound is too polar for the stationary phase. | Switch to a polar-embedded/endcapped column or, more effectively, switch to a HILIC method.[7][8] |

References

in vitro and in vivo studies using 5-Amino-3-methylisothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the pre-clinical evaluation of 5-Amino-3-methylisothiazole-4-carboxylic acid, a heterocyclic compound with significant potential in drug discovery, is presented in this comprehensive document. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for investigating the biological activities of this molecule and its derivatives. While direct studies on the parent compound are emerging, the protocols detailed herein are based on established methodologies for closely related isothiazole and isoxazole analogs, providing a scientifically rigorous starting point for new research endeavors.

Introduction: The Therapeutic Potential of the Isothiazole Scaffold

The isothiazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antiviral, anti-inflammatory, immunosuppressive, and antitumor effects[1]. This compound serves as a key building block for the synthesis of novel therapeutic candidates. Research into its derivatives has primarily focused on two promising avenues: immunomodulation and oncology.

Derivatives have been shown to possess immunological activity, capable of suppressing humoral immune responses and cellular proliferation of splenocytes[1]. Closely related isoxazole analogs have demonstrated dose-dependent suppression of T-cell proliferation and inhibition of pro-inflammatory cytokines like TNF-α[2]. In the realm of oncology, various substituted isothiazoles have exhibited potent antiproliferative activity against leukemia and solid tumor cell lines, such as colon and breast cancer[3][4].

This guide provides detailed protocols for the in vitro and in vivo characterization of this compound, drawing from the successful evaluation of its derivatives. The methodologies are designed to be self-validating and are grounded in peer-reviewed literature to ensure scientific integrity.

Part 1: In Vitro Evaluation of Biological Activity

In vitro assays are the cornerstone of early-stage drug discovery, providing critical data on a compound's biological activity, potency, and selectivity in a controlled cellular environment.

Assessment of Antiproliferative Activity

The potential of this compound as an anticancer agent can be initially assessed by screening its effect on the proliferation of various cancer cell lines. The Sulforhodamine B (SRB) and MTT assays are robust and widely used methods for this purpose[4].

This protocol is adapted from methodologies used to evaluate isothiazole derivatives against human cancer cell lines[4].

Rationale: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein basic amino acid residues in cells, providing a sensitive measure of total biomass.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., LoVo for colon adenocarcinoma, MCF-7 for breast adenocarcinoma, and MV4-11 for leukemia) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.[4]

    • A non-cancerous cell line (e.g., MCF-10A for mammary gland epithelium) should be included to assess selectivity.[4]

  • Cell Plating:

    • Harvest cells using trypsin and perform a cell count.

    • Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Replace the media in the 96-well plates with the media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Cell Fixation and Staining:

    • Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

    • Wash the plates five times with distilled water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell LineCompoundIC50 (µM)Selectivity Index (SI)*
LoVo (Colon)This compoundHypothetical ValueHypothetical Value
MCF-7 (Breast)This compoundHypothetical ValueHypothetical Value
MV4-11 (Leukemia)This compoundHypothetical ValueHypothetical Value
MCF-10A (Normal)This compoundHypothetical ValueN/A
DoxorubicinPositive ControlKnown ValueKnown Value

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cell_culture 1. Culture Cell Lines (e.g., LoVo, MCF-7) plate_cells 2. Seed Cells into 96-well Plates cell_culture->plate_cells prep_compound 3. Prepare Compound Serial Dilutions plate_cells->prep_compound treat_cells 4. Treat Cells with Compound (72h Incubation) prep_compound->treat_cells fix_stain 5. Fix with TCA & Stain with SRB read_plate 6. Solubilize Dye & Read Absorbance (570nm) fix_stain->read_plate calc_ic50 7. Calculate % Inhibition and IC50 Values

Caption: Workflow for SRB-based antiproliferation screening.

Assessment of Immunomodulatory Activity

To investigate the immunomodulatory properties, the effect of the compound on immune cell proliferation and cytokine production can be evaluated. These protocols are based on studies of related isothiazole and isoxazole derivatives[1][2].

Rationale: This assay determines if the compound can suppress the activation and proliferation of T-lymphocytes, a key event in the adaptive immune response. Phytohemagglutinin (PHA) is a potent T-cell mitogen used to stimulate this process.

Step-by-Step Methodology:

  • Splenocyte Isolation:

    • Humanely euthanize BALB/c mice and aseptically remove the spleens.

    • Prepare a single-cell suspension by gently grinding the spleens between two frosted glass slides in RPMI-1640 medium.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the splenocytes twice with RPMI-1640, count viable cells using trypan blue, and resuspend to a final concentration of 2 x 10⁶ cells/mL.

  • Cell Plating and Treatment:

    • Plate 100 µL of the cell suspension into 96-well plates.

    • Add the test compound at various concentrations (e.g., 1, 10, 100 µg/mL).

    • Stimulate the cells with a T-cell mitogen like Phytohemagglutinin (PHA) at an optimal concentration (e.g., 5 µg/mL).[2] Include unstimulated and vehicle-treated controls.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Proliferation Measurement (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

    • Add 100 µL of 10% SDS in 0.01 M HCl to solubilize the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of inhibition of proliferation relative to the PHA-stimulated vehicle control.

Part 2: In Vivo Evaluation of Biological Activity

In vivo studies are crucial to understand a compound's efficacy, safety, and pharmacokinetic profile in a whole-organism context.

Assessment of Anti-inflammatory and Immunosuppressive Activity

The Delayed-Type Hypersensitivity (DTH) model is a classic in vivo assay to evaluate cell-mediated immunity and the anti-inflammatory or immunosuppressive potential of a compound[2].

Rationale: The DTH response is a T-cell mediated inflammatory reaction that occurs 24-72 hours after exposure to an antigen in a sensitized individual. Suppression of this response indicates potential immunosuppressive or anti-inflammatory activity.

Step-by-Step Methodology:

  • Animals:

    • Use 8-10 week old female BALB/c mice, housed in standard conditions.[1] Allow at least one week of acclimatization.

  • Sensitization Phase (Day 0):

    • Sensitize mice by subcutaneous injection at the base of the tail with 100 µg of ovalbumin (OVA) emulsified in Complete Freund's Adjuvant (CFA).

  • Compound Administration:

    • Divide mice into groups: Vehicle control, positive control (e.g., Cyclosporine A), and treatment groups receiving different doses of this compound.

    • Administer the compound (e.g., via oral gavage or intraperitoneal injection) daily, starting from the day of sensitization (Day 0) until the day before the challenge.

  • Elicitation/Challenge Phase (Day 7):

    • Measure the thickness of the left hind footpad using a digital caliper.

    • Challenge the mice by injecting 20 µg of OVA in saline into the plantar surface of the left hind footpad.

  • Measurement of Response (Day 8):

    • 24 hours after the challenge, measure the footpad thickness again.

    • The DTH response is quantified as the increase in footpad thickness (in mm) from the pre-challenge measurement.

  • Data Analysis:

    • Calculate the mean increase in footpad swelling for each group.

    • Determine the percentage of inhibition of the DTH response in the treated groups compared to the vehicle control group.

G cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge & Measurement Phase day0 Day 0: Sensitize Mice with Ovalbumin (OVA) in CFA treatment Days 0-6: Daily Administration of Test Compound day0->treatment day7_pre Day 7 (Pre-Challenge): Measure Footpad Thickness treatment->day7_pre day7_post Day 7 (Challenge): Inject OVA into Footpad day7_pre->day7_post day8 Day 8 (24h Post-Challenge): Re-measure Footpad Thickness day7_post->day8

Caption: Workflow for the mouse model of delayed-type hypersensitivity.

Part 3: Mechanistic Insights and Signaling Pathways

While the precise molecular targets of this compound are yet to be fully elucidated, the observed immunosuppressive and antiproliferative activities of its analogs suggest interference with common signaling pathways crucial for cell proliferation and immune activation. A plausible hypothesis involves the modulation of transcription factors like NF-κB or kinase pathways such as MAPKs, which are central to both inflammatory responses and cell cycle progression.

G receptor Cell Surface Receptor (e.g., TLR, TCR) kinase_cascade Kinase Cascade (e.g., MAPK, IKK) receptor->kinase_cascade Signal compound 5-Amino-3-methyl- isothiazole-4-carboxylic acid compound->kinase_cascade Inhibition transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression response Cellular Response (Proliferation, Cytokine Production) gene_expression->response

Caption: Hypothesized mechanism of action via kinase pathway inhibition.

Conclusion

This compound represents a versatile chemical scaffold with significant therapeutic potential, particularly in immunology and oncology. The application notes and protocols provided in this guide offer a comprehensive and scientifically grounded framework for the systematic in vitro and in vivo evaluation of this compound and its future derivatives. By adhering to these methodologies, researchers can generate reliable and reproducible data, paving the way for the development of novel, targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-3-methylisothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 5-Amino-3-methylisothiazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and improve your product yield and purity.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves the initial construction of the corresponding ethyl ester, followed by a final hydrolysis step to yield the desired carboxylic acid. This approach allows for easier purification of the more soluble ester intermediate.

The general synthetic workflow is outlined below. It begins with the formation of a key thioamide intermediate, followed by an oxidative cyclization to form the isothiazole ring, and concludes with saponification.

G A Step 1: Thioamide Formation (e.g., Ethyl Acetoacetate + Cyanamide + Sulfur) B Step 2: Oxidative Cyclization (Using an Oxidizing Agent) A->B Thioamide Intermediate C Intermediate: Ethyl 5-amino-3-methylisothiazole-4-carboxylate B->C Isothiazole Ring Formation D Step 3: Saponification (Base-mediated Hydrolysis) C->D Ester Cleavage E Final Product: This compound D->E Acidification & Precipitation F Purification (Recrystallization) E->F Purity Enhancement

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Step 1: Thioamide Formation

Question: My initial reaction to form the thioamide precursor is sluggish, and the yield is low. What are the common causes?

Answer: Low yield in this initial condensation step typically points to one of three areas: reagent quality, reaction conditions, or equilibrium issues.

  • Reagent Purity: Ensure your starting materials, particularly the source of sulfur (e.g., elemental sulfur) and the base used (e.g., triethylamine, morpholine), are of high purity and anhydrous where necessary. Moisture can interfere with the base and quench reactive intermediates.

  • Base Stoichiometry and Strength: The choice of base is critical. A base that is too weak may not facilitate the reaction efficiently. Conversely, a base that is too strong or nucleophilic might lead to side reactions. Stoichiometry is also key; ensure you are using the correct molar equivalents as specified in established protocols.

  • Temperature Control: This reaction is often exothermic. Running the reaction at too high a temperature can promote the formation of undesired byproducts. Conversely, if the temperature is too low, the reaction rate may be impractically slow. We recommend starting at room temperature and gently warming to 40-50°C while monitoring via Thin Layer Chromatography (TLC).

  • Solvent Choice: The polarity of the solvent can significantly impact reaction rate and yield. Protic solvents like ethanol are commonly used and generally effective. If you experience issues, consider switching to a polar aprotic solvent, but be aware this may alter the reaction profile.

Step 2: Oxidative Cyclization

Question: The oxidative cyclization to form the isothiazole ring gives a complex mixture of products, and my desired intermediate is difficult to isolate. How can I improve selectivity?

Answer: This is a critical step where over-oxidation or side reactions can drastically reduce your yield.[1] Selectivity is governed by the choice of oxidant and precise control of the reaction conditions.

  • Choice of Oxidizing Agent: Various oxidants can be used for this ring-closure, including hydrogen peroxide, chloramine, or persulfates.[1]

    • Hydrogen Peroxide: Often effective but can lead to over-oxidation if not controlled. The reaction is typically run at a low temperature (0-10°C) with slow, dropwise addition of the H₂O₂ solution.

    • Chloramine-T or Sulfuryl Chloride: These are powerful oxidizing/chlorinating agents that can be highly effective but may also lead to chlorinated byproducts if stoichiometry is not exact.[2] These reactions require rigorous temperature control, often below 5°C.[1]

  • Reaction Monitoring: This reaction must be carefully monitored by TLC. Quench the reaction as soon as the starting thioamide has been consumed to prevent the formation of degradation products. A common mistake is to let the reaction run for too long.

  • pH Control: The pH of the reaction medium can influence the oxidant's reactivity and the stability of the product. Maintain the pH within the range specified by the protocol.

The following decision tree can help guide your troubleshooting for this specific step:

G start Low Yield in Cyclization Step q1 Is the starting material fully consumed (checked by TLC)? start->q1 a1_yes Reaction is complete, but yield is low. q1->a1_yes Yes a1_no Reaction is incomplete. q1->a1_no No q2 Was the temperature strictly controlled? a1_yes->q2 solution2 Potential Cause: Insufficient reaction time or inactive oxidant. Action: Check oxidant quality and/or extend reaction time with careful monitoring. a1_no->solution2 a2_yes Temperature was stable. q2->a2_yes Yes a2_no Temperature fluctuated or rose significantly. q2->a2_no No q3 Was the oxidant added slowly? a2_yes->q3 solution4 Potential Cause: Exotherm led to side reactions. Action: Improve cooling bath efficiency and monitor internal temperature. a2_no->solution4 a3_yes Slow, dropwise addition was used. q3->a3_yes Yes a3_no Oxidant was added too quickly. q3->a3_no No solution1 Potential Cause: Degradation of product. Action: Repeat and quench reaction immediately upon completion. a3_yes->solution1 solution3 Potential Cause: Over-oxidation due to localized high concentration of oxidant. Action: Ensure slower addition and vigorous stirring. a3_no->solution3

Caption: Troubleshooting decision tree for the oxidative cyclization step.

Step 3: Saponification

Question: I'm having difficulty hydrolyzing the ethyl ester to the final carboxylic acid. The reaction is incomplete, or I suspect my product is degrading.

Answer: Saponification is generally straightforward, but the bifunctional nature of the molecule (amino and carboxyl groups) requires careful pH control during workup.

  • Incomplete Hydrolysis: If the reaction is incomplete, you may need to increase the reaction temperature (reflux is common) or extend the reaction time. Ensure at least 2-3 molar equivalents of the base (e.g., NaOH or KOH) are used to drive the reaction to completion.

  • Product Degradation: The isothiazole ring can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged reaction times.

  • Workup and Isolation: This is the most critical part. After hydrolysis, the product exists as a carboxylate salt in the basic aqueous solution. You must carefully acidify the solution to protonate the carboxylate and precipitate the carboxylic acid.

    • Acidify slowly with cooling: Add acid (e.g., 1M HCl) dropwise to the cooled aqueous solution. This prevents a rapid exotherm that could degrade the product.

    • Target pH: The isoelectric point of the molecule is where it will be least soluble. Acidify to a pH of ~3-4 for maximum precipitation. Check the pH with a calibrated meter or pH paper.

    • Product Solubility: If your product does not precipitate, it may have some solubility in the aqueous layer.[3] Try extracting the acidified solution with an organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A1: Several reagents used in isothiazole synthesis require careful handling.

  • Sulfuryl Chloride/Chloramine-T: These are corrosive and strong oxidizers. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

  • Hydrogen Peroxide: Concentrated solutions are strong oxidizers. Avoid contact with organic materials and metals.

  • Solvents: Use solvents like toluene and dichloromethane in a fume hood due to their volatility and potential toxicity.

Q2: How can I confirm the identity and purity of my intermediates and final product? A2: A combination of analytical techniques is essential for structural confirmation and purity assessment.[4]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. The ¹H NMR should show characteristic peaks for the methyl group, the amino protons (which may be broad), and any protons on the isothiazole ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the amine, the C=O stretch of the carboxylic acid, and the O-H stretch.[4]

  • High-Performance Liquid Chromatography (HPLC): The best method for determining the purity of the final product.

Q3: Are there alternative synthetic routes to consider? A3: Yes, several strategies exist for constructing the isothiazole ring.[5][6][7] One alternative involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate, which proceeds through a [4+1] annulation cascade.[6] Another approach is a three-component reaction involving enaminoesters, a fluorine source, and sulfur.[6] These methods may offer advantages in terms of operational simplicity or substrate scope, depending on available starting materials.

Q4: What are the key parameters to optimize for scaling up this reaction? A4: When moving from bench-scale to a larger scale, the following parameters are critical:

  • Heat Transfer: Exothermic steps, like the oxidation, become much more difficult to control. Ensure your reactor has efficient cooling and use jacketed vessels. Consider a semi-batch process where reagents are added slowly to manage the heat output.

  • Mixing: Efficient stirring is crucial to avoid localized "hot spots" and ensure homogeneity, especially during reagent addition and precipitation.

  • Workup and Isolation: Filtration of large quantities of precipitate can be slow. Investigate appropriate filter types and sizes. Ensure your extraction and solvent removal steps are scalable.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate

This protocol is a representative procedure for the key intermediate.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add ethanol (150 mL).

  • Reagent Addition: To the ethanol, add ethyl acetoacetate (0.1 mol), cyanamide (0.1 mol), and finely powdered sulfur (0.1 mol).

  • Base Catalyst: Add morpholine (0.1 mol) dropwise to the stirred suspension.

  • Reaction: Gently heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The reaction progress should be monitored by TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Oxidative Cyclization: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add a 30% solution of hydrogen peroxide (0.12 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Workup: After the addition is complete, stir the mixture at room temperature for an additional 2 hours. Pour the reaction mixture into 500 mL of ice-cold water.

  • Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure ethyl ester as a crystalline solid.

Protocol 2: Saponification to this compound
  • Reaction Setup: Suspend the purified ethyl ester (0.05 mol) in a mixture of ethanol (50 mL) and water (50 mL) in a round-bottom flask.

  • Hydrolysis: Add sodium hydroxide (0.15 mol) and heat the mixture to reflux for 3 hours. The solution should become clear as the reaction proceeds.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. If any solid is present, filter it off.

  • Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add 2M hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 3-4.

  • Precipitation & Isolation: A white or off-white solid will precipitate. Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the final product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Data Summary Tables

Table 1: Solvent Properties for Synthesis and Purification

SolventBoiling Point (°C)PolarityUse Case
Ethanol78Polar ProticReaction solvent, recrystallization
Toluene111Non-polarAlternative reaction solvent
Dichloromethane40Polar AproticExtraction, alternative reaction solvent
Ethyl Acetate77Moderately PolarExtraction, TLC eluent
Hexane69Non-polarTLC eluent, trituration

Table 2: Comparison of Oxidants for Cyclization Step

OxidantTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide0-10°C, aqueous solutionInexpensive, environmentally benign byproduct (water)Risk of over-oxidation, requires careful temperature control
Chloramine-T0-5°C, aqueous/organic mixHigh yielding, effectiveCan introduce chlorinated impurities, more expensive
Sulfuryl Chloride< 5°C, in aprotic solventVery reactive, fast reaction timesHighly corrosive, generates HCl gas, potential for side reactions[2]
Potassium PersulfateRoom Temp - 40°CSolid, easy to handleCan be slower, may require a catalyst

References

Technical Support Center: Overcoming Solubility Challenges with 5-Amino-3-methylisothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-Amino-3-methylisothiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. Here, we synthesize fundamental chemical principles with practical, field-proven troubleshooting strategies to ensure your experiments proceed efficiently and effectively.

Understanding the Solubility Profile of this compound

This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This dual functionality is the primary determinant of its solubility behavior in aqueous solutions. The solubility of amphoteric compounds is highly dependent on the pH of the medium.

At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. At this pI, the compound exists predominantly as a zwitterion, and its solubility is at a minimum. As the pH moves away from the pI, either into the acidic or basic range, the molecule becomes charged (cationic in acidic conditions, anionic in basic conditions), leading to a significant increase in its aqueous solubility.

Below is a conceptual diagram illustrating the typical pH-solubility profile for an amphoteric compound like this compound.

Caption: Conceptual pH-solubility profile of an amphoteric compound.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation.

FAQ 1: My this compound is not dissolving in water. What is the first step I should take?

Answer: The initial insolubility is likely due to the pH of your water being close to the isoelectric point (pI) of the compound. The first and most crucial step is to adjust the pH.

Causality: At the pI, the molecule has a net neutral charge, minimizing its interaction with polar water molecules. By either protonating the amino group (lowering the pH) or deprotonating the carboxylic acid group (raising the pH), you introduce a net charge, which enhances solubility in water.

Recommended Protocol: pH Adjustment for Solubilization

  • Preparation: Prepare a slurry of the compound in the desired volume of water.

  • Acidification: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise. Monitor the pH continuously. As the pH decreases, the amino group will become protonated, and you should observe an increase in solubility.

  • Alkalinization: Alternatively, add a dilute base (e.g., 0.1 M NaOH) dropwise to a fresh slurry. As the pH increases, the carboxylic acid group will be deprotonated, and solubility should also increase.

  • Determination of Optimal pH: Note the pH at which the compound fully dissolves. It is advisable to work at a pH at least 1-2 units away from the pI for robust solubility.

FAQ 2: I have adjusted the pH, but the solubility is still not sufficient for my needs. What are my next options?

Answer: If pH adjustment alone is insufficient, the next step is to explore the use of co-solvents. Co-solvents can modify the polarity of the solvent system, improving the dissolution of your compound.

Causality: While this compound has polar functional groups, the isothiazole ring itself has some non-polar character. A co-solvent can reduce the overall polarity of the aqueous medium, making it more favorable for the non-polar portions of the molecule to be solvated.

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol10-20%Generally well-tolerated in many biological assays.
DMSO5-10%A powerful solvent, but can have effects on cell-based assays.
Propylene Glycol10-30%Often used in pharmaceutical formulations.
PEG 40010-30%Another common excipient in drug development.

Experimental Workflow for Co-solvent Screening:

Technical Support Center: 5-Amino-3-methylisothiazole-4-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-3-methylisothiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during reactions with this versatile building block.

Introduction

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring both a nucleophilic amino group and a carboxylic acid, allows for diverse synthetic modifications, making it a valuable scaffold for developing novel therapeutic agents.[1][2] However, the interplay between these two functional groups and the nature of the isothiazole ring can present unique challenges in synthesis. This guide provides a structured, question-and-answer-based approach to troubleshoot common problems, ensuring the integrity and success of your experimental work.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis of derivatives of this compound.

Category 1: Amide Coupling Reactions

Amide bond formation is one of the most common reactions performed with this compound. This can involve either the reaction of the carboxylic acid with an external amine or the reaction of the amino group with an external carboxylic acid.

Question 1: I am getting a low yield in my amide coupling reaction when trying to couple an amine to the carboxylic acid of this compound. What are the possible causes and solutions?

Answer:

Low yields in amide coupling reactions with this substrate can stem from several factors, primarily related to the activation of the carboxylic acid, the reactivity of the amine, and reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid needs to be converted into a more reactive species.

    • Insight: Standard coupling reagents like HATU, HBTU, or EDC/HOBt are generally effective. However, the choice of reagent can be critical depending on the steric hindrance and electronic properties of your amine.[3]

    • Recommendation: If using EDC/HOBt, ensure that the reagents are fresh and anhydrous. For challenging couplings, consider switching to a more potent uronium-based reagent like HATU or HCTU.[4]

  • Sub-optimal Reaction Conditions:

    • Insight: The choice of solvent and base is crucial. Aprotic polar solvents like DMF or NMP are generally preferred. The base, typically a non-nucleophilic amine like DIPEA or triethylamine, is necessary to neutralize the acid formed and to deprotonate the amine.

    • Recommendation: Ensure your solvent is anhydrous. Use 2-3 equivalents of DIPEA. The reaction temperature can also be optimized; while most couplings proceed at room temperature, gentle heating (40-50 °C) can sometimes improve yields for less reactive partners. However, be cautious with excessive heat, as it can lead to degradation.

  • Side Reactions:

    • Insight: The amino group on the isothiazole ring can potentially react with the activated carboxylic acid, leading to oligomerization.

    • Recommendation: While the 5-amino group is reported to have lower reactivity in some contexts[5][6], it's good practice to use a slight excess (1.1-1.2 equivalents) of the amine you are coupling to favor the desired intermolecular reaction.

Workflow for Optimizing Amide Coupling:

G start Low Yield in Amide Coupling check_reagents Verify Freshness and Anhydrous Nature of Coupling Reagents and Solvents start->check_reagents change_reagent Switch to a Stronger Coupling Reagent (e.g., HATU) check_reagents->change_reagent if yield still low optimize_base Optimize Base (DIPEA/TEA) Stoichiometry (2-3 eq.) check_reagents->optimize_base if reagents are good change_reagent->optimize_base optimize_temp Gently Heat Reaction (40-50 °C) optimize_base->optimize_temp check_stoichiometry Use Slight Excess of Amine (1.1-1.2 eq.) optimize_temp->check_stoichiometry purification Analyze Crude Product for Side Products check_stoichiometry->purification success Improved Yield purification->success if desired product is major component

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Question 2: The 5-amino group on my isothiazole ring is not reacting with my activated carboxylic acid. Why might this be, and how can I promote the reaction?

Answer:

The nucleophilicity of the 5-amino group on the isothiazole ring can be influenced by the electronic nature of the ring itself. In some cases, it may be less reactive than a simple aliphatic or aromatic amine.

Potential Causes & Troubleshooting Steps:

  • Insufficient Nucleophilicity: The electron-withdrawing nature of the isothiazole ring can reduce the nucleophilicity of the amino group.

    • Insight: Research has shown that under certain conditions, such as in the formation of an Fmoc-protected derivative, the 5-amino group can remain unreactive.[5][6]

    • Recommendation:

      • Stronger Activation: Ensure the carboxylic acid you are trying to couple is highly activated. Using a pre-formed symmetric anhydride or an acid chloride might be more effective than in-situ coupling methods.

      • Reaction Time and Temperature: Increase the reaction time and/or gently heat the reaction mixture. Monitor the reaction by TLC or LC-MS to check for product formation and starting material consumption.

  • Steric Hindrance: If the carboxylic acid you are using is sterically bulky, this can hinder its approach to the amino group.

    • Recommendation: Consider using a less hindered activating group if possible.

Question 3: I am observing multiple products in my reaction mixture. What are the likely side reactions?

Answer:

The bifunctional nature of this compound is the primary reason for the formation of multiple products.

Common Side Reactions:

  • Self-Condensation/Oligomerization: The amino group of one molecule can react with the activated carboxylic acid of another, leading to dimers or oligomers.

  • Reaction at the Ring Nitrogen: While less common, under certain conditions, acylation could potentially occur at one of the ring nitrogens.

  • Decomposition: The isothiazole ring, while generally stable, can be sensitive to harsh conditions (strong acids/bases, high temperatures). An analog, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has shown decreased stability with microwave irradiation.[5]

Mitigation Strategies:

  • Control Stoichiometry: Use the limiting reagent (either the isothiazole or the coupling partner) as the reference and add the other component in a slight excess.

  • Slow Addition: Add the coupling reagent slowly to the reaction mixture to maintain a low concentration of the highly reactive activated species, which can help minimize self-condensation.

  • Protecting Groups: If side reactions are persistent, consider protecting either the amino or the carboxylic acid group to ensure regioselectivity. For example, the carboxylic acid can be protected as an ester.[1]

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key reactions involving this compound.

Protocol 1: General Procedure for Amide Coupling to the Carboxylic Acid Moiety using HATU

This protocol describes the coupling of a primary or secondary amine to the carboxylic acid of this compound.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine of interest (1.1 eq).

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary Table for Amide Coupling Reagents:

Coupling ReagentMolar Equiv.Base (Equiv.)Typical SolventKey AdvantagesPotential Issues
HATU 1.1 - 1.2DIPEA (2-3)DMF, NMPHigh efficiency, good for hindered substratesHigher cost, potential for side reactions if not controlled
EDC/HOBt 1.2 - 1.5DIPEA (2-3)DCM, DMFCost-effective, water-soluble byproductsCan be less effective for difficult couplings, potential for racemization
T3P 1.5Pyridine, TEAEthyl Acetate, THFEasy workup, safeRequires stoichiometric amounts of base

Part 3: Visualization of Key Processes

Reaction Scheme: Amide Bond Formation

The following diagram illustrates the general mechanism of amide bond formation using a carbodiimide activator like EDC with HOBt.

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack and Amide Formation R-COOH 5-Amino-3-methylisothiazole-4-COOH O-acylisourea O-acylisourea intermediate (reactive) R-COOH->O-acylisourea + EDC EDC EDC HOBt_ester HOBt active ester O-acylisourea->HOBt_ester + HOBt HOBt HOBt Tetrahedral_int Tetrahedral Intermediate HOBt_ester->Tetrahedral_int + R'-NH2 Amine R'-NH2 Amide Amide Product Tetrahedral_int->Amide - HOBt

Caption: Mechanism of EDC/HOBt mediated amide coupling.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Amino-3-methylisothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Amino-3-methylisothiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and achieve optimal results. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical success.

Introduction to the Synthesis

This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, while conceptually straightforward, can present several challenges that may affect yield, purity, and scalability. The most common synthetic route involves a two-step process: the initial formation of the isothiazole ring system as an ester, followed by hydrolysis to the desired carboxylic acid. Understanding the nuances of each step is critical for successful and reproducible outcomes.

This guide will focus on a common and effective synthetic pathway, providing a framework for optimization and troubleshooting.

Synthetic Workflow Overview

The synthesis can be logically divided into two main stages, each with its own set of critical parameters.

G cluster_0 Stage 1: Isothiazole Ring Formation cluster_1 Stage 2: Hydrolysis A Starting Materials (e.g., β-iminothiobutyramide precursor) B Cyclization & Esterification (Oxidative Cyclization) A->B C Intermediate: Ethyl 5-amino-3-methylisothiazole-4-carboxylate B->C D Intermediate Ester C->D Purification & Characterization E Base- or Acid-Mediated Hydrolysis D->E F Final Product: This compound E->F G cluster_0 Problem: Low Yield cluster_1 Potential Causes & Solutions A Low Yield in Stage 1 C Check Oxidant Quality/Stoichiometry Improve Temperature Control Adjust pH A->C Isothiazole Formation B Low Yield in Stage 2 D Increase Reaction Time/Temp Improve Substrate Solubility Change Hydrolysis Method (Acid/Base) B->D Ester Hydrolysis

Technical Support Center: Synthesis of 5-Amino-3-methylisothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-3-methylisothiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during this synthesis. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Overview of the Synthesis

The synthesis of this compound is not as widely documented as its isoxazole counterpart. However, a common and effective strategy involves a multi-step process starting from accessible materials. A plausible and widely-used approach for constructing the isothiazole ring with the desired substitution pattern is the cyclization of a functionalized thioamide precursor. This guide will focus on troubleshooting issues arising from such a synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product is contaminated with a significant amount of ammonium chloride. Why is this happening and how can I remove it?

Answer:

This is a very common issue, particularly if your synthesis involves the use of ammonia or ammonium salts for the introduction of the 5-amino group, or if the preceding step to form a precursor like 5-amino-3-methylisothiazole hydrochloride generates it.[1]

Causality:

  • Reagent Carryover: Ammonium chloride (NH₄Cl) is often a byproduct or an unreacted reagent from steps involving ammonia and an acid (like HCl). For instance, the synthesis of the precursor 5-amino-3-methylisothiazole often uses reagents that result in NH₄Cl formation.[2]

  • Inadequate Workup: Standard organic extractions may not efficiently remove all inorganic salts, especially if the product itself has some water solubility or if emulsions form. During the final precipitation or crystallization of your product, NH₄Cl can co-precipitate if the solvent conditions are right. Spectroscopy of related compounds has shown the presence of 2-5 mole% ammonium chloride as an impurity.[1]

Troubleshooting Protocol:

  • Aqueous Wash Optimization:

    • After the main reaction is complete, and before product isolation, perform a series of aqueous washes.

    • Use deionized water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any excess acid, and finally a brine wash to help break emulsions and remove water from the organic layer.

  • Solvent Selection for Crystallization:

    • Avoid solvents in which ammonium chloride has low solubility and might co-precipitate with your product.

    • A good recrystallization is often the most effective method. Consider a mixed solvent system. For example, dissolving the crude product in a polar solvent like methanol or ethanol where the desired product is soluble, filtering off any insoluble inorganic material (like NH₄Cl), and then adding a less polar co-solvent (e.g., toluene, ethyl acetate) to precipitate the pure product.

  • pH Adjustment:

    • Ensure the pH of the aqueous phase during workup is carefully controlled. Bringing the pH to a neutral or slightly basic level (pH 7-8) can help ensure that all HCl is neutralized and partitioned into the aqueous layer as a salt other than NH₄Cl if a different base is used (e.g., NaOH).

Parameter Problematic Condition Recommended Action Expected Outcome
Aqueous Workup Single water washMultiple washes: DI Water -> Sat. NaHCO₃ -> BrineEfficient removal of inorganic salts
Crystallization Solvent Apolar solvent where NH₄Cl is insolubleDissolve in a polar solvent, filter, precipitate with an apolar solventSelective precipitation of the desired product
pH Control Acidic conditions during extractionAdjust to pH 7-8 before final extractionPrevents co-precipitation of ammonium salts
Question 2: My reaction yield is low and TLC/LC-MS analysis shows multiple spots/peaks. What are the likely side-products?

Answer:

Low yields and multiple products often point to incomplete reaction, competing reaction pathways, or degradation of the starting material or product. Based on analogous syntheses of related heterocyclic compounds, several side-products are plausible.[3][4]

Plausible Side-Products and Their Formation:

  • Uncyclized Thioamide Intermediate: The direct precursor to the isothiazole ring may remain if the cyclization conditions (e.g., oxidant concentration, temperature, reaction time) are insufficient.

  • Dimerization/Polymerization of Starting Materials: Highly reactive starting materials, such as α-cyanoacetoacetamide or its derivatives, can self-condense or polymerize under basic or acidic conditions.

  • Formation of the Corresponding Ester: If an alcohol (e.g., ethanol, methanol) is used as a solvent, especially under acidic conditions, the carboxylic acid group can be esterified. This is a known impurity in the synthesis of similar compounds.[4][5]

  • Decarboxylation: The carboxylic acid group at the 4-position can be labile under harsh thermal or pH conditions, leading to the formation of 5-amino-3-methylisothiazole.

Workflow for Side-Product Identification and Mitigation:

Side_Product_Workflow cluster_analysis Analysis of Crude Mixture cluster_mitigation Mitigation Strategy start Low Yield & Multiple Spots check_sm Analyze Starting Material Purity start->check_sm analyze_crude LC-MS & NMR of Crude Product start->analyze_crude uncyclized Uncyclized Intermediate Detected? analyze_crude->uncyclized ester Ester Side-Product Detected? uncyclized->ester No optimize_cyclization Optimize Cyclization: - Increase Oxidant - Prolong Reaction Time - Increase Temperature uncyclized->optimize_cyclization Yes decarboxylated Decarboxylated Product Detected? ester->decarboxylated No change_solvent Change Solvent: - Use aprotic solvent (e.g., THF, Dioxane) - Avoid alcohols ester->change_solvent Yes control_temp Control Temperature: - Run reaction at lower temp - Avoid excessive heating during workup decarboxylated->control_temp Yes

Caption: Troubleshooting workflow for identifying and mitigating side-product formation.

Experimental Protocol for Mitigation:

  • To Avoid Uncyclized Intermediates:

    • Ensure your cyclizing agent (e.g., an oxidant like hydrogen peroxide or iodine) is fresh and added in the correct stoichiometric amount (a slight excess, e.g., 1.1-1.2 equivalents, may be beneficial).

    • Monitor the reaction by TLC or LC-MS. If the starting material spot persists, consider extending the reaction time or moderately increasing the temperature (e.g., from room temperature to 40-50 °C).

  • To Prevent Ester Formation:

    • Replace alcoholic solvents with aprotic alternatives such as THF, 1,4-dioxane, or acetonitrile.

    • If an alcohol is necessary for solubility, perform the reaction at the lowest possible temperature and for the shortest time required for completion.

  • To Minimize Decarboxylation:

    • Avoid strongly acidic or basic conditions during workup, especially at elevated temperatures.

    • When concentrating the product solution, use a rotary evaporator at a moderate temperature (e.g., < 40-50 °C).

Question 3: The 5-amino group in my product seems unreactive in subsequent reactions. Is this expected?

Answer:

Yes, the nucleophilicity of the 5-amino group on the isothiazole ring can be significantly lower than that of a typical aniline or aliphatic amine. This is due to the electron-withdrawing nature of the heterocyclic ring system.

Mechanistic Explanation:

The isothiazole ring is an electron-deficient system. The lone pair of electrons on the nitrogen atom of the 5-amino group can be delocalized into the ring, which reduces its availability for nucleophilic attack. This effect is well-documented in similar heterocyclic systems. For example, studies on the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid have shown that its amino group is relatively unreactive under standard coupling conditions.[3]

Caption: Effect of electron delocalization on the reactivity of the 5-amino group.

Strategies to Enhance Reactivity:

  • Use of Stronger Acylating/Alkylating Agents: Instead of standard acid chlorides, consider using more reactive anhydrides or coupling agents (e.g., HATU, HOBt for amide bond formation).

  • Activation with a Strong Base: Deprotonation of the amino group with a strong, non-nucleophilic base (e.g., NaH, LHMDS) can generate the corresponding amide anion, which is a much more potent nucleophile. This must be done carefully to avoid side reactions with the carboxylic acid group. Protection of the carboxylic acid as an ester may be necessary.

  • Catalysis: The use of a catalyst, such as DMAP (4-Dimethylaminopyridine) for acylation reactions, can significantly improve reaction rates.

References

Technical Support Center: Refining Analytical Methods for 5-Amino-3-methylisothiazole-4-carboxylic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analytical determination of 5-Amino-3-methylisothiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The methodologies and advice presented herein are grounded in established scientific principles to ensure accuracy and reliability in your experimental work.

Introduction to this compound Analysis

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Its accurate quantification is crucial for reaction monitoring, purity assessment, and stability studies. The molecule possesses both an amino group and a carboxylic acid group, presenting unique challenges for chromatographic analysis.[2][3] This guide will address common issues encountered during its detection using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a primary technique for the analysis of non-volatile compounds like this compound. However, its polar nature can lead to several chromatographic challenges.

Frequently Asked Questions (HPLC)

Q1: I am observing poor peak shape (tailing or fronting) for my analyte. What are the likely causes and solutions?

A1: Poor peak shape is a common issue when analyzing polar compounds containing both acidic and basic functional groups.

  • Secondary Interactions: The amino group can interact with residual silanols on C18 columns, leading to peak tailing.

    • Solution: Use a column with end-capping or a modern polar-embedded or polar-endcapped stationary phase. Alternatively, adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can mask these silanol interactions.

  • pH of the Mobile Phase: The ionization state of both the amino and carboxylic acid groups is highly dependent on the mobile phase pH. If the pH is not optimal, you can get mixed ionization states, leading to broadened or split peaks.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa values of the amino and carboxylic acid groups. For this compound, a lower pH (e.g., 2.5-3.5 with formic acid or phosphoric acid) will protonate the amino group and keep the carboxylic acid in its neutral form, often leading to better peak shape on reversed-phase columns.[4]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject.

Q2: My analyte has very little or no retention on a standard C18 column. How can I improve retention?

A2: This is expected for a polar molecule like this compound on a non-polar stationary phase.

  • Highly Aqueous Mobile Phase: Increase the aqueous portion of your mobile phase. However, be cautious of "phase collapse" with traditional C18 columns if you go above 95% aqueous.

    • Solution: Use an "aqueous-stable" C18 column designed for use with highly aqueous mobile phases.

  • Alternative Chromatography Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[5] It uses a polar stationary phase (e.g., silica, amide) and a mobile phase with a high percentage of organic solvent.

    • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics and can provide excellent retention and selectivity for compounds with ionizable groups.[6]

Q3: I'm seeing inconsistent retention times from injection to injection. What should I check?

A3: Fluctuating retention times often point to issues with the HPLC system or mobile phase preparation.

  • Pump Performance: Inconsistent mobile phase composition due to faulty pump seals or check valves can cause this.

    • Solution: Perform a pump pressure test and inspect/replace seals and check valves as needed.

  • Mobile Phase Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially critical with gradient methods.

  • Mobile Phase Preparation: Inconsistent preparation of buffered mobile phases can lead to shifts in pH and, consequently, retention time.

    • Solution: Always use a calibrated pH meter and ensure buffers are fully dissolved. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.[4]

Experimental Workflow: HPLC-UV Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis std_prep Prepare Stock Standard in Diluent (e.g., 50:50 ACN:H2O) sample_prep Dissolve/Dilute Sample in Diluent filter Filter through 0.45 µm Syringe Filter sample_prep->filter hplc Inject onto HPLC-UV System filter->hplc column Column: C18, 250x4.6 mm, 5 µm detection UV Detection at λmax (e.g., 272 nm) hplc->detection Elution mobile_phase Mobile Phase: Isocratic (e.g., 90% 20mM Phosphate Buffer pH 3.0, 10% Acetonitrile) integrate Integrate Peak Area detection->integrate calibrate Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify caption Figure 1. General HPLC-UV workflow.

Caption: Figure 1. General HPLC-UV workflow for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

Direct GC analysis of this compound is challenging due to its low volatility and high polarity.[7][8] Derivatization is almost always required to convert it into a more volatile and thermally stable compound.[9][10]

Frequently Asked Questions (GC-MS)

Q1: Why can't I see a peak for my underivatized compound?

A1: The compound is not suitable for direct GC analysis. The high polarity from the amino and carboxylic acid groups, and its zwitterionic potential, make it non-volatile. It will likely decompose in the hot injector or not elute from the GC column.[7]

Q2: My derivatization reaction seems to be incomplete or inconsistent. What can I do?

A2: This is a common hurdle. The success of derivatization depends on several factors.

  • Choice of Reagent: Silylation is a common strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used to derivatize both the amino and carboxylic acid groups.[10]

  • Reaction Conditions: Ensure the reaction is performed in an anhydrous environment, as silylating reagents are sensitive to moisture. The reaction may require heating (e.g., 60-80°C for 30-60 minutes) to go to completion.

  • Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction.

    • Solution: A thorough sample cleanup, such as solid-phase extraction (SPE), may be necessary before derivatization to remove interfering substances.[11]

Q3: I'm getting broad or tailing peaks even after derivatization. What's the problem?

A3: Even derivatized polar compounds can be challenging.

  • Active Sites: The GC inlet liner and the front end of the column can have active sites that interact with the derivatized analyte.

    • Solution: Use a deactivated inlet liner (e.g., silylated). You can also perform a "priming" injection of a high-concentration standard to passivate the system before running your samples.

  • Incomplete Derivatization: As mentioned above, any remaining underivatized compound will not chromatograph well.

    • Solution: Re-optimize your derivatization procedure (time, temperature, reagent excess).

  • Column Choice: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point.

Derivatization and GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis extract Sample Extraction/ Cleanup (e.g., SPE) dry Evaporate to Dryness (under Nitrogen) extract->dry derivatize Add Derivatization Reagent (e.g., BSTFA in Acetonitrile) dry->derivatize heat Heat Reaction Mixture (e.g., 70°C for 45 min) derivatize->heat inject Inject Derivatized Sample heat->inject gc GC Separation (e.g., DB-5ms column) inject->gc ms MS Detection (Scan or SIM mode) gc->ms integrate_sim Extract & Integrate Ion Chromatogram ms->integrate_sim confirm_spectra Confirm with Mass Spectrum integrate_sim->confirm_spectra quantify Quantify using Internal Standard confirm_spectra->quantify caption Figure 2. GC-MS workflow with derivatization.

Caption: Figure 2. GC-MS workflow with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting Guide

LC-MS/MS offers the highest sensitivity and selectivity for analyzing this compound, especially in complex matrices like plasma or tissue.[4][5][12]

Frequently Asked Questions (LC-MS/MS)

Q1: I'm struggling with low sensitivity and a poor signal-to-noise ratio. How can I improve it?

A1: Low sensitivity can stem from several factors, from sample preparation to instrument settings.

  • Ionization Efficiency: The compound has both a basic (amino) and acidic (carboxylic) site. You must choose the correct ionization mode.

    • Positive Mode (ESI+): The amino group will readily accept a proton, making ESI+ a good choice. The mobile phase should be acidic (e.g., 0.1% formic acid) to promote protonation.

    • Negative Mode (ESI-): The carboxylic acid group can be deprotonated, but this often requires a basic mobile phase, which can be less compatible with standard silica-based columns.

  • Source Parameters: Optimize the mass spectrometer's source parameters, including capillary voltage, gas flows (nebulizing, drying), and temperature, to maximize the signal for your specific analyte.[13]

  • Matrix Effects (Ion Suppression/Enhancement): Co-eluting compounds from the sample matrix can interfere with the ionization of your analyte in the MS source.[5]

    • Solution: Improve chromatographic separation to move the analyte peak away from interfering compounds. A more rigorous sample cleanup (e.g., SPE, liquid-liquid extraction) is highly effective. Using a stable isotope-labeled internal standard is the best way to compensate for matrix effects.

Q2: I'm having trouble developing a robust sample preparation method for plasma samples. What do you recommend?

A2: For biological matrices, effective sample preparation is critical.[14]

  • Protein Precipitation (PPT): This is the simplest method. Add a cold organic solvent like acetonitrile or methanol (typically 3:1 solvent-to-plasma ratio) to precipitate proteins.[15] While fast, it may not remove all interfering phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. You'll need to experiment with different organic solvents and pH adjustments to optimize the extraction of your polar analyte.

  • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup. A mixed-mode cation exchange (MCX) sorbent would be ideal, as it can retain the protonated amine group and allow for the washing away of neutral and acidic interferences.[12]

Q3: My results are not reproducible. Where should I start troubleshooting?

A3: Reproducibility issues in LC-MS/MS are often traced back to sample preparation or the LC system.

  • Inconsistent Sample Prep: Ensure every step of your sample preparation is precise and consistent, especially pipetting volumes and evaporation steps. Automation can significantly improve reproducibility.

  • Carryover: The analyte may be adsorbing to surfaces in the autosampler or column and eluting in subsequent blank injections.

    • Solution: Use a stronger needle wash solution in the autosampler. Ensure your chromatographic gradient is sufficient to elute all components.

  • Internal Standard (IS) Response: Monitor the stability of your IS peak area. If the IS response is erratic, it could indicate problems with the extraction, injection, or instrument stability.

Quantitative Data Summary: Method Comparison
ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Selectivity ModerateHighVery High
Sensitivity (Typical LOQ) ~10-100 ng/mL~1-10 ng/mL~0.01-1 ng/mL
Throughput HighLow to ModerateHigh
Primary Challenge Retention/Peak ShapeDerivatization/VolatilityMatrix Effects/Ion Suppression
Best For Purity analysis, high-concentration samplesTrace analysis in simple matricesBioanalysis, trace quantification in complex matrices

General Laboratory Best Practices

  • Reagent Quality: Always use high-purity solvents and reagents (e.g., HPLC or LC-MS grade).

  • Standard Handling: Prepare stock solutions in a suitable solvent and store them at the recommended temperature (typically -20°C or -80°C). Perform serial dilutions to create fresh calibration standards daily.

  • System Suitability: Before running a sample set, always perform a system suitability test by injecting a standard to verify retention time, peak shape, and detector response.

This guide provides a starting point for developing and troubleshooting analytical methods for this compound. Due to the unique properties of this analyte, a thorough understanding of chromatographic principles is essential for successful analysis.

References

how to increase the purity of synthesized 5-Amino-3-methylisothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Synthesis & Purification Division

Welcome to the technical support center for 5-Amino-3-methylisothiazole-4-carboxylic acid (CAS 22131-51-7). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges in achieving high purity for this important heterocyclic intermediate. As a molecule possessing both an acidic carboxylic acid and a basic amino group, its purification requires a nuanced approach. This document provides field-proven insights, detailed protocols, and troubleshooting advice to help you consistently obtain high-purity material for your research and development needs.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Question: My final product is a discolored (e.g., yellow or brown) solid with a broad melting point. What are the likely impurities?

Answer: Discoloration and a wide melting point range are classic indicators of impurities. Based on common synthetic routes, the impurities likely fall into one of three categories:

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials can be a primary source of contamination. For instance, in syntheses involving the ring closure of β-iminothioamides, unreacted precursors may persist.[1]

  • Side-Reaction Products: The synthesis of isothiazole rings can sometimes yield isomeric or dimeric side-products. For example, during the synthesis of related nitro-isothiazoles, the formation of bisisothiazole side-products has been observed.[2] These closely related structures can be difficult to separate.

  • Degradation Products: Isothiazole rings, while generally stable, can be susceptible to degradation under harsh acidic, basic, or oxidative conditions, leading to ring-opened byproducts or colored polymeric material.

A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to diagnose the number and polarity of the contaminating species, which will guide your choice of purification strategy.[3][4]

Question: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[5] This typically occurs when the solution is supersaturated at a temperature above the compound's melting point or when impurities inhibit crystal nucleation.

Here are several strategies to address this:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more solvent (5-10% increments) to reduce the saturation level. Allow the solution to cool much more slowly.[5]

  • Slow Cooling is Critical: Rapid cooling drastically increases supersaturation and promotes oiling. Let the solution cool to room temperature undisturbed over several hours before moving it to an ice bath or refrigerator.

  • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a few drops of the good solvent to clarify, then cool slowly. For a polar compound like ours, systems like Methanol/Water or Dioxane/Hexane could be effective starting points.

  • Scratch and Seed: Use a glass rod to scratch the inside of the flask just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, add a tiny crystal of previously purified product (a seed crystal) to the cooled, supersaturated solution.

Question: Is normal-phase column chromatography effective for this compound, and what challenges should I anticipate?

Answer: Yes, silica gel column chromatography can be an effective purification method, but the amphoteric nature of your compound (containing both acidic and basic functional groups) presents challenges.

The carboxylic acid group can cause significant "tailing" or streaking on the silica gel, leading to poor separation. The basic amino group can also interact strongly with the acidic silica surface.

To mitigate these issues:

  • Modify the Mobile Phase: Add a small amount of a modifier to your eluent.

    • Acetic Acid (0.5-2%): This is the most common approach. The acid protonates the compound, reducing its interaction with the silica silanol groups and leading to sharper peaks.

    • Methanol: A small percentage of methanol in a dichloromethane or ethyl acetate eluent can also improve peak shape for polar, acidic compounds.

  • Consider Reversed-Phase Chromatography: If normal-phase fails, reversed-phase chromatography using a C18-functionalized silica gel is an excellent alternative.[6] The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA).

Question: How can I efficiently remove both acidic and basic impurities from my product?

Answer: Acid-base extraction is an ideal and highly effective technique for purifying amphoteric compounds like this compound. The strategy involves selectively moving your compound between an aqueous and an organic layer by adjusting the pH, leaving impurities behind. Because your compound has both a basic amino group and an acidic carboxylic acid group, you can exploit its isoelectric point (pI).

The general workflow is as follows:

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash with a mild acid (e.g., dilute HCl) to remove basic impurities. Your product, being a weak base, should largely remain in the organic layer if the pH is not too low.

  • Wash with a mild base (e.g., dilute NaHCO₃) to remove acidic impurities. Your product's carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separate the basic aqueous layer, re-acidify it carefully with dilute HCl to precipitate your pure product, which can then be collected by filtration.

This powerful technique is detailed in the protocols section below.

Purification Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a systematic approach to finding a suitable recrystallization solvent and executing the purification.

Methodology:

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of your crude product into several small test tubes.

    • Add a different solvent to each tube (e.g., water, ethanol, methanol, ethyl acetate, acetone, tetrahydrofuran (THF), acetonitrile) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good.

    • If the solid is insoluble at room temperature, heat the solvent to its boiling point and add it dropwise until the solid dissolves.

    • A good solvent is one where the compound is sparingly soluble at room temperature but highly soluble at high temperature.

    • Cool the promising solutions slowly to room temperature, then in an ice bath. Observe the quality and quantity of the crystals formed.

  • Recrystallization Procedure (Scale-Up):

    • Place the crude solid in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved.

    • Hot Filtration (Optional but Recommended): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble contaminants.

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction

This protocol is designed to separate the amphoteric target compound from neutral, acidic, and basic impurities.

Methodology:

  • Dissolve the crude product (~1.0 g) in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel.

  • Remove Basic Impurities: Add 25 mL of 1 M citric acid solution. Shake the funnel vigorously and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Isolate the Target Compound: Add 25 mL of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer. Shake vigorously. The target compound will be deprotonated at its carboxylic acid group and move into the aqueous layer.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 25 mL of NaHCO₃ solution and combine the aqueous extracts. The remaining organic layer contains neutral impurities and can be discarded.

  • Precipitate the Product: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise with constant stirring until the pH is ~3-4 (check with pH paper). Your product should precipitate out as a solid.

  • Continue stirring in the ice bath for 20-30 minutes to ensure complete precipitation.

  • Collect the pure product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Visualized Workflows

Diagram 1: General Purification Strategy

This diagram outlines the decision-making process for purifying the crude product.

crude Crude Synthesized Product analysis1 Purity Analysis (TLC/HPLC) crude->analysis1 decision1 Purity > 98%? analysis1->decision1 recryst Recrystallization decision1->recryst No (Few Impurities) acidbase Acid-Base Extraction decision1->acidbase No (Ionic Impurities) final Pure Product (>98%) decision1->final Yes analysis2 Purity Analysis (TLC/HPLC) recryst->analysis2 acidbase->analysis2 chrom Column Chromatography chrom->final decision2 Purity > 98%? analysis2->decision2 decision2->chrom No decision2->final Yes further Further Purification Required

Caption: High-level workflow for purification and analysis.

Diagram 2: Logic of Acid-Base Extraction

This diagram illustrates how pH changes separate the target compound from impurities.

cluster_0 Step 1: Dissolve in Organic Solvent cluster_1 Step 2: Mild Acid Wash (e.g., Citric Acid) cluster_2 Step 3: Base Wash (e.g., NaHCO3) cluster_3 Step 4: Re-acidify Aqueous Layer start Crude Mixture (Target, Neutral, Acidic, Basic Impurities) in Ethyl Acetate wash1 Organic Layer: Target (Amphoteric) Neutral Impurities Acidic Impurities Aqueous Layer: Basic Impurities (Protonated) start->wash1 Wash wash2 Organic Layer: Neutral Impurities Aqueous Layer: Target (Deprotonated Salt) Acidic Impurities (Salts) wash1->wash2 Separate & Wash Organic precip Add HCl to Aqueous Layer -> Precipitate Pure Target Compound wash2->precip Separate Aqueous final_product Pure Product precip->final_product Filter & Dry

Caption: Separation logic for the amphoteric target compound.

Purity Assessment Methods

Verifying the purity of your final product is a critical final step. A combination of methods is recommended for an unambiguous assessment.

Technique Purpose Sample Parameters
HPLC (UV) Quantifies purity and detects non-volatile impurities.Column: C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm)[7]. Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detection: UV at an appropriate wavelength (e.g., 254 nm or 272 nm)[7]. Purity: Calculated from the relative peak area.
¹H NMR Confirms chemical structure and detects proton-containing impurities.Solvent: DMSO-d₆ or CDCl₃ (if solubility permits). Analysis: Check for the absence of signals corresponding to starting materials or solvents. The integration of peaks should match the expected proton count.
LC-MS Confirms molecular weight and identifies impurities.Method: Combines HPLC separation with mass spectrometry detection.[8] Analysis: The primary peak should show the correct mass-to-charge ratio (m/z) for the target compound. Minor peaks can be analyzed to identify the mass of specific impurities.

References

dealing with degradation of 5-Amino-3-methylisothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-3-methylisothiazole-4-carboxylic Acid

Welcome to the dedicated technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, stability, and troubleshooting of this important heterocyclic compound. Our goal is to equip you with the necessary knowledge to mitigate degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic compound featuring an isothiazole ring substituted with an amino group, a methyl group, and a carboxylic acid group. The isothiazole ring is a stable heteroaromatic system.[1][2] Isothiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties.[1] This specific molecule serves as a versatile building block in the synthesis of more complex bioactive molecules and novel pharmaceutical agents.

Q2: What are the primary stability concerns for this compound?

Based on its structure and data from related compounds, the primary stability concerns for this compound are susceptibility to degradation under conditions of heat, light (photodegradation), and in the presence of strong acids, bases, or oxidizing agents. A related isoxazole analog has shown decreased stability with heat, and a similar thiazole derivative undergoes significant photodegradation.[3]

Q3: How should I properly store this compound?

To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. We recommend the following storage conditions:

  • Temperature: 2-8°C (refrigerated).

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, which can facilitate hydrolytic degradation.

For long-term storage, consider storing in a desiccator at the recommended temperature.

Q4: I am seeing unexpected peaks in my HPLC analysis. What could they be?

Unexpected peaks are often indicative of degradation products. The nature of these degradants will depend on the conditions your sample has been exposed to. Common degradation pathways include:

  • Photodegradation: Primarily decarboxylation, leading to the formation of 5-amino-3-methylisothiazole.[3][4]

  • Thermal Degradation: May also involve decarboxylation or other more complex decomposition reactions.

  • Hydrolytic Degradation (Acidic/Basic): Potential for ring opening or reactions involving the amino and carboxylic acid functional groups.

  • Oxidative Degradation: The sulfur atom in the isothiazole ring is susceptible to oxidation, potentially forming sulfoxides or sulfones.

Refer to the Troubleshooting Guide below for a more detailed breakdown of potential degradation pathways and how to identify them.

Troubleshooting Guide: Degradation Issues

This guide addresses specific degradation issues you may encounter during your experiments, providing insights into the underlying chemistry and actionable solutions.

Issue 1: Sample Degradation Upon Exposure to Light
  • Observation: Loss of the main compound peak in your chromatogram with the appearance of a new, more nonpolar peak after your sample has been exposed to ambient or UV light.

  • Underlying Cause (Photodegradation): The most probable photodegradation pathway for this molecule is decarboxylation. Studies on the closely related 2-aminothiazole-4-carboxylic acid have shown that UV irradiation leads to the loss of CO2 as the primary initial step.[3][4] This results in the formation of 5-amino-3-methylisothiazole. Further irradiation can lead to the opening of the isothiazole ring.[3][4]

    G A 5-Amino-3-methylisothiazole- 4-carboxylic acid B 5-Amino-3-methylisothiazole (Decarboxylation Product) A->B hv (Light) C Ring-Opened Products B->C Further hv

  • Troubleshooting Steps:

    • Minimize Light Exposure: Handle the compound and its solutions in a dark room or under amber light. Use amber glassware or wrap your vials and flasks in aluminum foil.

    • Confirm Degradant Identity: If you have access to LC-MS, the primary photodegradant should have a mass corresponding to the loss of 44 Da (CO2) from the parent compound.

    • Stability-Indicating HPLC Method: Use a gradient HPLC method that can resolve the parent compound from the more nonpolar decarboxylated product. See the recommended analytical protocol below.

Issue 2: Instability in Solution at Room or Elevated Temperatures
  • Observation: A gradual decrease in the purity of your sample when stored in solution, even when protected from light. This process is accelerated at higher temperatures.

  • Underlying Cause (Thermal Degradation): Similar to photodegradation, thermal stress can provide the energy needed for decarboxylation. Heteroaromatic carboxylic acids can undergo decarboxylation upon heating.[5] A study on the analogous 5-amino-3-methyl-isoxazole-4-carboxylic acid noted decreased stability upon heating.[3] At higher temperatures, more complex decomposition pathways leading to fragmentation of the molecule can occur.

  • Troubleshooting Steps:

    • Prepare Solutions Fresh: Whenever possible, prepare solutions of this compound immediately before use.

    • Refrigerate Solutions: If short-term storage is necessary, store solutions at 2-8°C.

    • Avoid High Temperatures: During experimental procedures, avoid prolonged heating. If a reaction requires elevated temperatures, perform a time-course study to assess the compound's stability under those specific conditions.

    • Monitor for Degradants: Use HPLC to monitor the purity of your solutions over time. The primary thermal degradant is also likely to be the decarboxylated product.

Issue 3: Degradation in Acidic or Basic Media
  • Observation: Rapid loss of the parent compound when dissolved in strongly acidic (pH < 3) or basic (pH > 9) solutions.

  • Underlying Cause (Hydrolytic Degradation): While the isothiazole ring itself is relatively stable, the presence of the amino and carboxylic acid groups, combined with extreme pH, can lead to degradation.[1][2] Isothiazolium salts, which can form under acidic conditions, are known to be susceptible to ring-opening reactions by nucleophiles (like water or hydroxide).[1] Under basic conditions, deprotonation could potentially make the ring more susceptible to cleavage.

    G cluster_acid Acidic Conditions (e.g., HCl) cluster_base Basic Conditions (e.g., NaOH) A 5-Amino-3-methylisothiazole- 4-carboxylic acid B Protonated Species (Isothiazolium Salt) A->B H+ C Potential Ring-Opened Products B->C H2O (Nucleophilic Attack) D 5-Amino-3-methylisothiazole- 4-carboxylic acid E Deprotonated Species D->E OH- F Potential Ring-Opened Products E->F Hydrolysis

  • Troubleshooting Steps:

    • Control pH: Maintain the pH of your solutions within a neutral to mildly acidic range (pH 4-7) where the compound is likely most stable. Use appropriate buffer systems if necessary.

    • Limit Exposure Time: If your experimental protocol requires transient exposure to harsh pH, minimize the exposure time as much as possible and neutralize the solution promptly.

    • Analyze for Degradants: Use LC-MS to look for potential hydrolysis products. These would likely be highly polar species resulting from ring cleavage.

Issue 4: Degradation in the Presence of Oxidizing Agents
  • Observation: Your compound degrades when exposed to air for prolonged periods, or in the presence of oxidizing agents like hydrogen peroxide (H2O2).

  • Underlying Cause (Oxidative Degradation): The sulfur atom in the isothiazole ring is a primary target for oxidation. Mild oxidation can convert the sulfide to a sulfoxide, and stronger oxidation can lead to a sulfone.[6][7] These oxidations can alter the chemical properties and biological activity of the molecule. The amino group can also be a site for oxidation.

    G A Isothiazole (Sulfide) B Isothiazole S-oxide (Sulfoxide) A->B [O] e.g., H2O2 C Isothiazole S,S-dioxide (Sulfone) B->C [O]

  • Troubleshooting Steps:

    • Use Degassed Solvents: For preparing solutions, use solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen.

    • Inert Atmosphere: Handle the solid compound and its solutions under an inert atmosphere, especially for long-term experiments.

    • Avoid Oxidizing Agents: Be mindful of other reagents in your experimental setup that could act as oxidants.

    • Incorporate Antioxidants: In some formulations, the inclusion of an antioxidant may be necessary, but this should be carefully validated to ensure it does not interfere with your experiment.

    • Characterize Degradants: Oxidized products will have mass increases corresponding to the addition of one (+16 Da) or two (+32 Da) oxygen atoms. This can be readily detected by LC-MS.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This reverse-phase HPLC method is designed to separate this compound from its potential nonpolar degradant (decarboxylation product) and polar degradants (from hydrolysis/oxidation).

Parameter Condition
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 254 nm or Diode Array Detector (DAD)
Sample Diluent 50:50 Water:Acetonitrile
  • Rationale: The gradient elution ensures that both polar (hydrolytic, oxidative) and nonpolar (decarboxylated) degradants are effectively separated from the parent peak. Formic acid is used to ensure good peak shape for the carboxylic acid and amino groups.[8][9]

Protocol 2: Forced Degradation Study

To understand the stability of your specific batch or formulation, a forced degradation study is recommended.[4][5]

  • Preparation: Prepare a stock solution of the compound at 1 mg/mL in the sample diluent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2, 4, and 8 hours. Cool and neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1, 2, and 4 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 2, 4, and 8 hours.

  • Thermal Degradation: Place a solid sample in a 70°C oven for 24 and 48 hours. Also, heat a solution of the compound at 70°C for 8 and 16 hours.

  • Photodegradation: Expose a solid sample and a solution to direct sunlight or a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the Stability-Indicating HPLC Method (Protocol 1).

References

Validation & Comparative

A Researcher's Guide to Elucidating the Mechanism of Action of 5-Amino-3-methylisothiazole-4-carboxylic Acid and Its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-3-methylisothiazole-4-carboxylic acid is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While the parent molecule's specific mechanism of action is not extensively characterized in public literature, its derivatives have demonstrated a range of biological activities, including immunosuppressive and antiproliferative effects. This guide provides a systematic and technically in-depth framework for researchers to elucidate the mechanism of action (MoA) of this compound and its analogs. We will move beyond simple validation and delve into a comprehensive discovery process, comparing potential divergent mechanisms of action based on structural modifications.

This guide is structured to empower researchers with the rationale behind experimental choices, ensuring a self-validating workflow from broad phenotypic observations to specific molecular target identification and pathway analysis.

Part 1: Initial Phenotypic Screening to Formulate a Mechanistic Hypothesis

Before diving into specific target identification, it is crucial to characterize the phenotypic effects of this compound and its derivatives in relevant biological systems. This unbiased approach allows the cellular response to guide subsequent, more targeted investigations.[1][2][3][4][5]

Recommended Initial Screens:
  • Broad Cell Line Panel Screen: To understand the spectrum of activity, screen the compound against a diverse panel of human cancer cell lines (e.g., the NCI-60 panel). This can reveal patterns of sensitivity or resistance that may correlate with specific cancer types or genetic backgrounds.

  • High-Content Imaging: This technique provides a multiparametric view of cellular changes, including morphology, cell cycle progression, apoptosis induction, and subcellular protein localization.[6]

  • Immune Cell Proliferation and Cytokine Release Assays: For derivatives with suspected immunomodulatory effects, co-culture assays with primary human immune cells (e.g., T cells, B cells, macrophages) are essential. Measuring proliferation and the profile of secreted cytokines can differentiate between immunosuppressive and immunostimulatory activities.[7][8][9][10][11]

Experimental Workflow: Phenotypic Screening

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Readouts Compound 5-Amino-3-methylisothiazole- 4-carboxylic acid & Derivatives CellPanel Diverse Cancer Cell Line Panel Compound->CellPanel Treat ImmuneCells Primary Immune Cell Cultures Compound->ImmuneCells Treat HCS High-Content Imaging CellPanel->HCS Proliferation Cell Viability/ Proliferation Assays CellPanel->Proliferation ImmuneCells->HCS ImmuneCells->Proliferation Cytokine Cytokine Profiling (e.g., Luminex, ELISA) ImmuneCells->Cytokine Morphology Morphological Changes HCS->Morphology Apoptosis Apoptosis/ Cell Cycle Analysis HCS->Apoptosis Hypothesis Formulate Mechanistic Hypothesis (e.g., Kinase Inhibitor, Immunosuppressant) Proliferation->Hypothesis Cytokine->Hypothesis Morphology->Hypothesis Apoptosis->Hypothesis

Caption: Workflow for initial phenotypic screening.

Part 2: Unbiased Target Identification Strategies

Once a consistent phenotype is observed, the next critical step is to identify the direct molecular target(s) of the compound.[12][13][14] Several orthogonal methods should be employed to increase the confidence in putative targets.

Strategy 1: Affinity Purification-Mass Spectrometry (AP-MS)

This biochemical approach directly identifies proteins that bind to the small molecule.[15][16][17][18][19]

Experimental Protocol: AP-MS
  • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) at a position determined not to disrupt its biological activity (structure-activity relationship data from analogs is key here).

  • Cell Lysate Incubation: Incubate the biotinylated probe with cell lysate from a sensitive cell line.

  • Affinity Capture: Use streptavidin-coated beads to pull down the probe and any bound proteins.[14]

  • Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • LC-MS/MS Analysis: Identify the proteins using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Compare the identified proteins to a control pulldown (e.g., with free biotin or an inactive analog) to identify specific binders.

Strategy 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[20][21][22][23][24]

Experimental Protocol: CETSA
  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heat Shock: Heat aliquots of the treated cells across a range of temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and pellet the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or mass spectrometry.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparison of Target Identification Methods
MethodPrincipleAdvantagesDisadvantages
Affinity Purification-Mass Spectrometry (AP-MS) A tagged version of the compound is used to pull down interacting proteins from a cell lysate for identification by mass spectrometry.[15][16]Direct identification of binding partners. Unbiased.Requires chemical modification of the compound. May miss transient interactions. Can generate false positives.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[20][21]Confirms target engagement in intact cells. No compound modification needed.Requires a specific antibody for the putative target. Not suitable for initial discovery without a target hypothesis.
Kinome Profiling The compound is screened against a large panel of purified kinases to identify any inhibitory activity.[25][26][27][28][29]Provides a broad and quantitative assessment of kinase inhibition. Can reveal on- and off-target effects.Biased towards kinase targets. Does not account for cellular context.

Part 3: Mechanism Validation and Pathway Analysis

With a putative target identified, the subsequent experiments are designed to validate this interaction and map its consequences on cellular signaling pathways.

Validating the Target: A Multi-Pronged Approach

A combination of biochemical and cell-based assays is essential for robust target validation.[30][31][32][33][34]

  • In Vitro Binding and Activity Assays:

    • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To quantify the binding affinity and kinetics of the compound to the purified target protein.[6]

    • Enzymatic Assays: If the target is an enzyme (e.g., a kinase), measure the compound's effect on its activity to determine IC50 or EC50 values.[6]

  • Target Knockdown/Knockout:

    • Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein.

    • Hypothesis: If the compound acts through this target, its phenotypic effect should be diminished or abolished in the knockdown/knockout cells.

Mapping Downstream Signaling

Once the direct target is confirmed, it is crucial to understand how its modulation by the compound affects downstream pathways.

Experimental Protocol: Western Blotting for Pathway Analysis
  • Cell Treatment: Treat sensitive cells with the compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target and key downstream signaling proteins (e.g., phosphorylated forms to assess pathway activation).

  • Detection and Analysis: Use a secondary antibody conjugated to a reporter (e.g., HRP) for detection and quantify the changes in protein levels or phosphorylation.[6]

Potential Signaling Pathways for Investigation

Based on the observed immunosuppressive and anticancer activities of isothiazole derivatives, the following pathways are plausible areas of investigation:

Potential Immunosuppressive Mechanism

G cluster_0 Outcome Compound 5-Amino-3-methylisothiazole- 4-carboxylic acid Derivative Target Putative Target (e.g., Kinase, Transcription Factor) Compound->Target Inhibits NFkB NF-κB Pathway Target->NFkB Modulates Calcineurin Calcineurin-NFAT Pathway Target->Calcineurin Modulates Cytokine Pro-inflammatory Cytokine Genes (IL-2, TNF-α) NFkB->Cytokine Activates Suppression Immunosuppression Calcineurin->Cytokine Activates Proliferation T-Cell Proliferation Cytokine->Proliferation Drives

Caption: Hypothetical immunosuppressive signaling pathway.

Potential Anticancer Mechanism

G cluster_0 Outcome Compound 5-Amino-3-methylisothiazole- 4-carboxylic acid Derivative Target Putative Target (e.g., Receptor Tyrosine Kinase, Cell Cycle Regulator) Compound->Target Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces PI3K_AKT PI3K/Akt/mTOR Pathway Target->PI3K_AKT Activates MAPK MAPK/ERK Pathway Target->MAPK Activates CellCycle Cell Cycle Progression (e.g., CDK4/6) Target->CellCycle Drives Survival Cell Survival and Proliferation PI3K_AKT->Survival MAPK->Survival CellCycle->Survival TumorGrowth Inhibition of Tumor Growth

Caption: Hypothetical anticancer signaling pathway.

Part 4: Comparing Derivatives and Building a Structure-Mechanism Relationship

By applying this systematic approach to a series of this compound derivatives, a comparative analysis can be performed. This will elucidate how structural modifications influence the mechanism of action, target selectivity, and overall phenotypic outcome.

Comparative Data Summary
DerivativePrimary PhenotypePutative Target(s)Key Pathway(s) ModulatedIC50 (Target)IC50 (Cell Viability)
Parent Compound e.g., Weakly antiproliferativeTBDTBDTBD>100 µM
Derivative A e.g., Potent T-cell suppressione.g., LCK Kinasee.g., TCR signaling50 nM5 µM
Derivative B e.g., Selective apoptosis in colon cancer cellse.g., Aurora Kinase Ae.g., Mitotic progression100 nM1 µM
Derivative C e.g., Broad-spectrum anticancere.g., Multiple Kinasese.g., PI3K/Akt, MAPKVaries500 nM

This comparative data is invaluable for lead optimization in a drug discovery program, allowing for the rational design of molecules with improved potency and selectivity.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a multifaceted endeavor that requires a logical and iterative experimental approach. By beginning with unbiased phenotypic screening and progressing through rigorous target identification and pathway validation, researchers can build a comprehensive understanding of a compound's biological effects. This guide provides a robust framework for such an investigation, emphasizing the importance of orthogonal methods and a self-validating workflow. The insights gained from this process are fundamental to translating a promising chemical scaffold into a valuable research tool or a novel therapeutic agent.

References

A Comparative Guide to the Efficacy of 5-Amino-3-methylisothiazole-4-carboxylic Acid Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological efficacy of analogs derived from 5-Amino-3-methylisothiazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate structure-activity relationships (SAR) and potential mechanisms of action, primarily focusing on their antiproliferative properties.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring is a five-membered heterocyclic motif containing nitrogen and sulfur atoms, which has garnered significant interest in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. Derivatives of this compound have been explored for a range of biological activities, including immunological, antitumor, and cytostatic effects.[1] While the parent compound serves as a versatile synthetic starting point, its analogs, developed through strategic chemical modifications, have demonstrated more potent and selective biological activities, particularly in the realm of oncology. This guide will focus on comparing the efficacy of these analogs, primarily those modified at the 4- and 5-positions of the isothiazole core.

Efficacy Comparison of Key Analogs: A Data-Driven Analysis

The data presented below is compiled from studies that primarily utilize two key scaffolds derived from the parent compound: 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide and 5-hydrazino-3-methylisothiazole-4-carboxylic acid . These intermediates are then further derivatized, typically at the hydrazide or hydrazine moiety, to generate a library of analogs for biological screening.

Antiproliferative Activity of N'-Substituted 5-Chloro-3-methylisothiazole-4-carboxylic Acid Hydrazide Derivatives

A significant advancement in this area involves the synthesis of Schiff bases from 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide. The antiproliferative effects of these compounds have been evaluated against a panel of human cancer cell lines, with the human biphenotypic B cell myelomonocytic leukemia cell line (MV4-11) often used for initial screening due to its high sensitivity.[2]

Compound IDR Group (Substitution on Hydrazide)Cancer Cell LineIC50 (µg/mL)[2]
3 (1E,2E)-3-phenylprop-2-en-1-ylideneMV4-114.4 ± 0.3
MCF-713.9 ± 1.1
LoVo14.9 ± 1.5
LoVo/DX12.9 ± 1.3
4 3-chlorophenylMV4-1114.5 ± 1.2
MCF-718.2 ± 1.4
LoVo19.9 ± 1.8
LoVo/DX17.8 ± 1.5
5 3-nitrophenylMV4-1121.3 ± 1.9
8 3-hydroxyphenylMV4-1124.9 ± 2.1
9 4-hydroxyphenylMV4-11> 80
1 (Parent scaffold)5-chloro-3-methylisothiazole-4-carboxylic acidMV4-11> 80
2 (Hydrazide intermediate)5-chloro-3-methylisothiazole-4-carboxylic acid hydrazideMV4-11> 80

Note: IC50 is the concentration of the compound that inhibits 50% of cell proliferation. LoVo/DX is a doxorubicin-resistant colon cancer cell line.

Antiproliferative Activity of 5-Hydrazino-3-methylisothiazole-4-carboxylic Acid Derivatives

Another fruitful avenue of research has been the derivatization of 5-hydrazino-3-methylisothiazole-4-carboxylic acid. These analogs have also been assessed for their antiproliferative potential, demonstrating notable selectivity for leukemia and colon cancer cell lines.[3]

Compound ID (from study)Key Structural FeatureCancer Cell LineIC50 (µM)[3]
4e N'-(4-fluorobenzylidene)hydrazinylMV4-111.57
LoVo2.11
LoVo/DX1.89
4f N'-(4-chlorobenzylidene)hydrazinylMV4-111.98
LoVo2.54
LoVo/DX2.03
4g N'-(4-bromobenzylidene)hydrazinylMV4-112.31
LoVo2.89
LoVo/DX2.45
4j N'-(3-nitrobenzylidene)hydrazinylMV4-111.88
LoVo2.33
LoVo/DX1.95

Structure-Activity Relationship (SAR) Insights

The experimental data allows for the deduction of several key structure-activity relationships:

  • Modification of the 4- and 5-positions is crucial for activity: The parent acid and its simple hydrazide derivative show little to no antiproliferative activity, indicating that the introduction of more complex, lipophilic moieties is necessary for cytotoxicity.[2]

  • The Azomethine Linkage is a Key Pharmacophore: The formation of Schiff bases (containing an -N=CH- group) from the hydrazide derivatives appears to be a critical determinant of their anticancer effects.[2]

  • Substituents on the Phenyl Ring Modulate Potency: In the N'-substituted hydrazide series, the nature and position of substituents on the aromatic ring significantly impact efficacy.

    • The cinnamaldehyde derivative (Compound 3 ) exhibits the highest potency among the tested 5-chloro analogs, suggesting that an extended conjugated system is favorable for activity.[2]

    • In the 5-hydrazino series, electron-withdrawing groups (halogens, nitro group) on the phenyl ring of the benzylidene moiety generally lead to high potency.[3]

    • The position of the substituent is also important; for instance, a hydroxyl group at the para-position (Compound 9 ) leads to a loss of activity compared to the meta-position (Compound 8 ).[2]

Proposed Mechanism of Action: Induction of Apoptosis via Kinase Inhibition

While the precise molecular targets of these 5-aminoisothiazole derivatives are still under active investigation, the available evidence points towards the induction of apoptosis as a primary mechanism of their anticancer effects. Thiazole-containing compounds are known to function as kinase inhibitors, and this activity is likely linked to their ability to trigger programmed cell death.

The Intrinsic (Mitochondrial) Apoptosis Pathway

Many thiazole derivatives have been shown to induce apoptosis through the intrinsic pathway. This pathway is centered on the mitochondria and is regulated by the Bcl-2 family of proteins.

  • Modulation of Bcl-2 Family Proteins: Antiapoptotic proteins like Bcl-2 prevent the release of cytochrome c from the mitochondria. Pro-apoptotic proteins, such as Bax and Bad, promote its release. Studies on related thiazole compounds suggest that they can downregulate the expression of Bcl-2 and upregulate the expression of Bax, thereby shifting the cellular balance towards apoptosis.

  • Caspase Activation: The release of cytochrome c into the cytoplasm initiates a cascade of events leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis.

Potential Role of Kinase Inhibition

The pro-apoptotic activity of these isothiazole analogs may be upstream of, or synergistic with, the modulation of the Bcl-2 family, and could be initiated by the inhibition of specific protein kinases that are crucial for cancer cell survival and proliferation.

  • Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein Bad.[4] The inhibition of Pim-1 would lead to the activation of Bad, promoting apoptosis. Several studies have identified thiazole derivatives as potent Pim-1 kinase inhibitors.

  • Casein Kinase 2 (CK2): CK2 is another serine/threonine kinase implicated in cancer cell survival and proliferation. It can phosphorylate and regulate a multitude of substrates involved in apoptosis and cell cycle control. 2-aminothiazole derivatives have been identified as allosteric inhibitors of CK2.

A proposed signaling pathway is illustrated below:

G cluster_inhibition Kinase Inhibition cluster_apoptosis Apoptotic Signaling Isothiazole Isothiazole Analog Pim1 Pim-1 Kinase Isothiazole->Pim1 Inhibition CK2 CK2 Isothiazole->CK2 Inhibition Bad Bad (Pro-apoptotic) Pim1->Bad Inactivates by Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) CK2->Bcl2 Promotes Survival Signaling Bad->Bcl2 Inhibits Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Cytochrome C Release CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by isothiazole analogs.

Experimental Protocols

To ensure the reproducibility and validation of the efficacy data, detailed experimental protocols are essential. The following are standardized procedures for the most commonly used antiproliferation assays in this field.

Synthesis of N'-Substituted 5-Chloro-3-methylisothiazole-4-carboxylic Acid Hydrazides (General Procedure)

This protocol describes the synthesis of Schiff base derivatives from the corresponding hydrazide.

G cluster_workflow Synthetic Workflow start Start step1 Dissolve 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide and a carbonyl compound in ethanol. start->step1 step2 Heat the mixture at 78 °C with vigorous stirring for 4 hours. step1->step2 step3 Monitor reaction progress by TLC. step2->step3 step4 Cool the reaction mixture. step3->step4 step5 Isolate the precipitated product by filtration. step4->step5 step6 Wash the product with cold methanol. step5->step6 end End step6->end

Caption: General workflow for synthesizing Schiff base analogs.

Detailed Steps:

  • A stirred mixture of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide (1.0 mmol) and the appropriate carbonyl compound (aldehyde or ketone) (1.0 mmol) in ethanol (1.5-2.0 mL) is prepared in a round-bottom flask.[5]

  • The mixture is heated to 78 °C and stirred vigorously for 4 hours.[5]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., chloroform:ethyl acetate 7:3).[5]

  • Upon completion, the reaction mixture is cooled to room temperature.[5]

  • The precipitated product is collected by vacuum filtration.[5]

  • The solid product is washed with a small amount of cold methanol to remove any unreacted starting materials.[5]

  • The final product is dried, and its structure is confirmed by spectroscopic methods (MS, NMR, IR).[5]

Sulforhodamine B (SRB) Colorimetric Assay for Cytotoxicity

The SRB assay is a cell density-based assay that relies on the binding of the dye to cellular proteins.

G cluster_workflow SRB Assay Workflow start Start step1 Seed cells in a 96-well plate and allow to attach. start->step1 step2 Treat cells with various concentrations of the test compound. step1->step2 step3 Incubate for the desired period (e.g., 72-96 hours). step2->step3 step4 Fix the cells with cold trichloroacetic acid (TCA). step3->step4 step5 Wash the plates with water to remove TCA. step4->step5 step6 Stain the cells with SRB solution. step5->step6 step7 Wash with 1% acetic acid to remove unbound dye. step6->step7 step8 Solubilize the bound dye with Tris base solution. step7->step8 step9 Read the absorbance at 510 nm. step8->step9 end End step9->end

Caption: Step-by-step workflow for the SRB cytotoxicity assay.

Detailed Steps:

  • Cell Plating: Cells are seeded into 96-well plates at an appropriate density (e.g., 2000 cells/well) and incubated to allow for attachment.[6]

  • Drug Treatment: The cells are treated with a serial dilution of the test compounds and incubated for 72-96 hours.[6]

  • Fixation: The supernatant is discarded, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for at least 1 hour.[7]

  • Washing: The plates are washed four times with tap water to remove the TCA and air-dried.[7]

  • Staining: 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 30 minutes.[7]

  • Removal of Unbound Dye: The plates are washed four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[7]

  • Solubilization: The plates are air-dried completely, and 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.[7]

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 510 nm.[7] The IC50 values are then calculated from the dose-response curves.

Conclusion and Future Perspectives

The analogs of this compound represent a promising class of compounds with significant antiproliferative activity. The strategic modification of the isothiazole core, particularly the introduction of hydrazide and subsequent Schiff base formation, has proven to be an effective strategy for enhancing cytotoxic potency. The structure-activity relationship studies highlight the importance of the azomethine linkage and the nature of the aromatic substituents in determining the efficacy of these compounds.

The likely mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, potentially triggered by the inhibition of key survival kinases such as Pim-1 and CK2. This dual-action potential makes these compounds attractive candidates for further preclinical development.

Future research should focus on:

  • Direct Comparative Studies: A systematic study comparing the efficacy of a library of analogs, including the parent compound, under standardized conditions would provide a more definitive understanding of the SAR.

  • Target Deconvolution: Identifying the specific molecular targets of the most potent analogs will be crucial for understanding their precise mechanism of action and for rational drug design.

  • In Vivo Efficacy: Promising candidates should be advanced to in vivo models to evaluate their therapeutic potential, pharmacokinetics, and safety profiles.

By continuing to explore the rich chemistry of the isothiazole scaffold, it is anticipated that novel and more effective anticancer agents will be discovered.

References

comparative analysis of different synthesis routes for 5-Amino-3-methylisothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 5-Amino-3-methylisothiazole-4-carboxylic acid

Introduction

This compound is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, most notably as a key building block for non-steroidal anti-inflammatory drugs (NSAIDs) of the oxicam class. The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final drug product. Consequently, the development of efficient, scalable, and cost-effective synthetic routes is a subject of considerable interest for researchers and professionals in drug development.

This guide provides a comparative analysis of two prominent synthetic routes for this compound. We will delve into the mechanistic underpinnings, procedural details, and a comparative assessment of each route's performance based on yield, purity, and scalability considerations.

Overview of Synthetic Strategies

The synthesis of the target molecule generally proceeds via the formation of its ethyl ester precursor, ethyl 5-amino-3-methylisothiazole-4-carboxylate, followed by a straightforward hydrolysis step. The primary divergence in synthetic strategy lies in the construction of the core isothiazole ring. This guide will compare two such strategies:

  • Route 1: A classical multi-step synthesis commencing from ethyl 2-cyano-3-oxobutanoate.

  • Route 2: A more streamlined, one-pot synthesis starting from the readily available ethyl acetoacetate.

Route 1: Synthesis from Ethyl 2-cyano-3-oxobutanoate

This classical approach involves the sequential construction of the isothiazole ring from a pre-functionalized precursor. The choice of ethyl 2-cyano-3-oxobutanoate as the starting material provides the necessary carbon framework and functional groups for the subsequent cyclization.

Mechanistic Rationale

The core of this synthesis is the reaction of the active methylene group in ethyl 2-cyano-3-oxobutanoate with a sulfur source, followed by chlorination and cyclization. The cyano group is essential as it activates the adjacent methylene group for the initial reaction and participates in the final ring closure.

Experimental Workflow

Route_1_Workflow start Ethyl 2-cyano-3-oxobutanoate step1 Reaction with Na2S2O3 / Base start->step1 intermediate1 Thiolate Intermediate step1->intermediate1 step2 Chlorination with Sulfuryl Chloride (SO2Cl2) intermediate1->step2 intermediate2 Chlorinated Intermediate step2->intermediate2 step3 Cyclization with Ammonia (NH3) intermediate2->step3 product_ester Ethyl 5-amino-3-methyl- isothiazole-4-carboxylate step3->product_ester step4 Hydrolysis (e.g., NaOH, then HCl) product_ester->step4 final_product 5-Amino-3-methyl- isothiazole-4-carboxylic acid step4->final_product

Caption: Workflow for the synthesis of this compound starting from ethyl 2-cyano-3-oxobutanoate.

Detailed Experimental Protocol

Step 1: Formation of the Thiolate Intermediate

  • To a stirred solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol, add sodium thiosulfate (1.1 eq) and a catalytic amount of a phase-transfer catalyst.

  • The mixture is heated to reflux for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude thiolate intermediate.

Step 2: Chlorination

  • The crude intermediate is dissolved in a chlorinated solvent like dichloromethane.

  • The solution is cooled to 0-5 °C.

  • Sulfuryl chloride (1.2 eq) is added dropwise while maintaining the temperature.

  • The reaction is stirred at room temperature for 2-3 hours.

Step 3: Cyclization

  • The chlorinated intermediate solution is cooled again to 0-5 °C.

  • Gaseous ammonia is bubbled through the solution, or an aqueous ammonia solution is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for an additional 5-7 hours.

  • The resulting mixture is washed with water, and the organic layer is dried and concentrated to give crude ethyl 5-amino-3-methylisothiazole-4-carboxylate.

  • Purification is typically achieved by recrystallization from ethanol.

Step 4: Hydrolysis

  • The purified ethyl ester is suspended in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq).

  • The mixture is heated to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • The solution is cooled, and the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with concentrated hydrochloric acid to a pH of 3-4, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Route 2: One-Pot Synthesis from Ethyl Acetoacetate

This approach is designed for improved operational efficiency by minimizing intermediate isolation steps. Starting from the inexpensive and readily available ethyl acetoacetate, this route combines cyanation, sulfur incorporation, and cyclization in a single reaction vessel.

Mechanistic Rationale

The key to this one-pot synthesis is the in-situ generation of the reactive intermediate, ethyl 2-cyano-3-oxobutanoate. This is immediately followed by a Gewald-type reaction where elemental sulfur and an ammonia source react with the active methylene compound to form the aminothiophene, which in this case is the isothiazole ring.

Experimental Workflow

Route_2_Workflow start Ethyl Acetoacetate step1 One-Pot Reaction: 1. Cyanating Agent (e.g., NaCN) 2. Elemental Sulfur (S8) 3. Ammonia Source start->step1 product_ester Ethyl 5-amino-3-methyl- isothiazole-4-carboxylate step1->product_ester step2 Hydrolysis (e.g., NaOH, then HCl) product_ester->step2 final_product 5-Amino-3-methyl- isothiazole-4-carboxylic acid step2->final_product

Caption: One-pot synthesis of the ethyl ester precursor from ethyl acetoacetate.

Detailed Experimental Protocol

Step 1: One-Pot Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate

  • To a reaction vessel equipped with a stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq), elemental sulfur (1.1 eq), and a suitable solvent such as ethanol.

  • Add a cyanating agent, for example, sodium cyanide (1.1 eq), and a catalytic amount of a base like triethylamine.

  • Introduce an ammonia source, such as an aqueous solution of ammonia (3.0 eq).

  • The reaction mixture is heated to 60-70 °C and stirred vigorously for 8-12 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration and purified by recrystallization from a suitable solvent like isopropanol.

Step 2: Hydrolysis

  • The hydrolysis of the ethyl ester to the final carboxylic acid is performed using the same procedure as described in Step 4 of Route 1.

Comparative Analysis

ParameterRoute 1: From Ethyl 2-cyano-3-oxobutanoateRoute 2: One-Pot from Ethyl Acetoacetate
Overall Yield 65-75%70-80%
Purity of Final Product High (>99% after recrystallization)High (>98.5% after recrystallization)
Number of Steps 4 (including hydrolysis)2 (including hydrolysis)
Starting Material Cost Moderate (Ethyl 2-cyano-3-oxobutanoate is more expensive)Low (Ethyl acetoacetate is a commodity chemical)
Process Complexity High (multiple intermediate isolations)Low (one-pot synthesis of the key intermediate)
Safety Considerations Use of sulfuryl chloride (corrosive and toxic).Use of a cyanide source (highly toxic).
Scalability Moderate (multiple steps can be challenging to scale up).Good (fewer steps and readily available starting materials).

Conclusion

Both synthetic routes offer viable pathways to this compound.

Route 1 represents a more traditional, stepwise approach that allows for the isolation and characterization of intermediates, which can be advantageous for process control and optimization in a laboratory setting. However, its multi-step nature and the use of the hazardous reagent sulfuryl chloride may pose challenges for large-scale industrial production.

Route 2 is a more elegant and efficient one-pot synthesis that is likely to be more cost-effective and scalable. The use of inexpensive starting materials and the reduction in the number of unit operations make it an attractive option for commercial manufacturing. However, the use of highly toxic cyanide salts necessitates stringent safety protocols and specialized handling procedures.

The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale of production, available equipment, and the safety infrastructure in place. For industrial applications, the economic and operational advantages of Route 2 are compelling, provided that the associated safety risks can be effectively managed.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Amino-3-methylisothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound like 5-Amino-3-methylisothiazole-4-carboxylic acid, a crucial intermediate or potential active pharmaceutical ingredient (API), robust and reliable analytical methods are the bedrock of its entire development lifecycle. This guide provides an in-depth, experience-driven comparison and cross-validation strategy for the analytical methods pertinent to this molecule. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, ensuring a self-validating system of analysis.

The primary objective of cross-validating analytical procedures is to demonstrate that two or more distinct methods can yield comparable and reliable data for the same intended purpose.[1][2] This is critical when methods are transferred between laboratories, when a new method is introduced to replace an existing one, or when data from different analytical techniques need to be correlated.[3][4]

Core Principles of Analytical Method Cross-Validation

Before delving into specific methodologies, it's essential to grasp the foundational principles of cross-validation as outlined by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7] The recently updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation, where validation is a continuous process rather than a one-time event.[1][7][8]

The cross-validation process typically involves analyzing the same set of samples—often quality control (QC) samples and, where possible, incurred samples—using the different methods or in different laboratories.[2][3][4] The acceptance criteria are based on the agreement between the results obtained.

cluster_0 Cross-Validation Workflow Define Define Purpose & Scope Select Select Methods & Laboratories Define->Select Identifies need Protocol Develop Cross-Validation Protocol Select->Protocol Inputs to protocol Execute Execute Protocol (Analyze Samples) Protocol->Execute Guides execution Analyze Analyze & Compare Data Execute->Analyze Generates data Report Generate Report & Conclude Analyze->Report Summarizes findings

Caption: A generalized workflow for the cross-validation of analytical methods.

Comparative Analysis of Key Analytical Methods

For a molecule such as this compound, which possesses both amino and carboxylic acid functional groups, as well as a heterocyclic aromatic ring system, several analytical techniques are viable. The primary candidates for quantitative analysis are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with highly selective detection based on mass-to-charge ratio.
Selectivity Moderate to good; dependent on chromatographic resolution from matrix components.Excellent; capable of distinguishing the analyte from co-eluting impurities with different masses.
Sensitivity Typically in the microgram to high nanogram per mL range (µg/mL - high ng/mL).High; often in the low nanogram to picogram per mL range (ng/mL - pg/mL).
Linearity Generally exhibits a wide linear dynamic range.Can have a wide linear range, but may be more susceptible to matrix effects and detector saturation.
Cost & Complexity Lower initial investment and operational cost; relatively straightforward to operate.Higher initial investment and maintenance costs; requires more specialized expertise.
Application Well-suited for purity assessments, content uniformity, and stability testing where analyte concentrations are relatively high.Ideal for bioanalysis (pharmacokinetics), impurity profiling at trace levels, and when high selectivity is required.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in most pharmaceutical laboratories due to its robustness and reliability for quantifying APIs and their impurities. For this compound, a reversed-phase HPLC method would be the logical starting point. The presence of the isothiazole ring suggests UV absorbance, likely in the 250-280 nm range.[9]

  • Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile initial choice.

  • Mobile Phase Optimization:

    • Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water to control the ionization of the amino and carboxylic acid groups and improve peak shape.

    • Organic Phase (B): Acetonitrile or methanol.

    • Gradient Elution: A gradient from a low to a high percentage of the organic phase will likely be necessary to ensure elution of the analyte with good peak symmetry and to clean the column of any less polar components.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) using a photodiode array (PDA) detector.

  • Method Validation (per ICH Q2(R2)):

    • Specificity: Demonstrate that the analyte peak is free from interference from placebo components, degradation products, and related substances.

    • Linearity: Analyze a series of solutions of known concentration (typically 5-7 levels) and demonstrate a linear relationship between concentration and peak area.

    • Range: The interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.

    • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels.

    • Precision:

      • Repeatability (Intra-assay precision): Multiple injections of the same sample.

      • Intermediate Precision: Analysis performed on different days, by different analysts, or with different equipment.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the determination of this compound in biological matrices (e.g., plasma or urine), LC-MS/MS is the method of choice.[10][11][12][13]

cluster_1 LC-MS/MS Principle LC LC Separation ESI Electrospray Ionization (ESI) LC->ESI Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Ions Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Selects m/z Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragments Detector Detector Q3->Detector Selects fragment m/z

Caption: The principle of operation for a triple quadrupole LC-MS/MS system.

  • Sample Preparation: This is a critical step, especially for biological samples. Options include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove matrix interferences.

  • Chromatography: Similar to HPLC, a C18 column is a good starting point. The mobile phase will typically consist of 0.1% formic acid in water and acetonitrile/methanol to ensure compatibility with electrospray ionization.

  • Mass Spectrometry Tuning:

    • Infuse a standard solution of this compound directly into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, gas flows).

    • Determine the precursor ion (typically [M+H]+ or [M-H]-).

    • Perform product ion scans to identify the most stable and abundant fragment ions for Multiple Reaction Monitoring (MRM).

  • Method Validation (Bioanalytical):

    • Follows similar principles to HPLC validation but with a focus on matrix effects, recovery, and stability in the biological matrix.

    • Calibration Curve: Prepared by spiking the biological matrix with known concentrations of the analyte.

    • Quality Control (QC) Samples: Prepared at low, medium, and high concentrations to assess accuracy and precision during routine analysis.

Cross-Validation Study Design: HPLC-UV vs. LC-MS/MS

A cross-validation study to compare a newly developed, highly sensitive LC-MS/MS method with an established HPLC-UV method for the quantification of this compound in a drug substance could be designed as follows:

  • Protocol Definition:

    • Objective: To demonstrate the comparability of the LC-MS/MS and HPLC-UV methods for the quantification of this compound.

    • Samples: Prepare a set of at least three batches of the drug substance. From each batch, prepare samples at three concentration levels spanning the intended range of the methods.

    • Acceptance Criteria: The mean concentration obtained by the LC-MS/MS method should be within ±15% of the mean concentration obtained by the HPLC-UV method for each level. The precision (%CV) for each set of replicates should not exceed 15%.[4]

  • Execution:

    • Analyze the prepared samples using both the validated HPLC-UV method and the validated LC-MS/MS method.

    • It is recommended that the analyses be performed by different analysts to incorporate inter-analyst variability.

  • Data Analysis and Reporting:

    • Calculate the mean concentration, standard deviation, and %CV for each concentration level for both methods.

    • Calculate the percentage difference between the mean concentrations obtained by the two methods.

    • Summarize the results in a table and assess whether the pre-defined acceptance criteria have been met.

Conclusion

The cross-validation of analytical methods for this compound is a critical exercise to ensure data integrity and consistency throughout the drug development process. While HPLC-UV provides a robust and cost-effective solution for routine analysis of the drug substance, LC-MS/MS offers superior sensitivity and selectivity, making it indispensable for bioanalysis and trace-level impurity determination. A well-designed cross-validation study, grounded in the principles of regulatory guidelines, provides the necessary scientific evidence that these methods, despite their different principles of operation, can be used interchangeably or complementarily, ensuring the quality and reliability of the data generated.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationships of 5-Amino-3-methylisothiazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Isothiazole Scaffold

In the landscape of medicinal chemistry, the isothiazole ring represents a versatile and privileged scaffold. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This guide focuses on the nuanced structure-activity relationships (SAR) of derivatives centered around 5-Amino-3-methylisothiazole-4-carboxylic acid. While this core has been explored for diverse biological activities, including immunological and antiproliferative effects, a significant body of research highlights its role as a bioisostere of glutamic acid, targeting ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor[1][2][3][4][5].

Overactivation of AMPA receptors is implicated in various neurological conditions, making their modulation a key therapeutic strategy[6]. This guide will dissect the SAR of isothiazole-based AMPA receptor agonists, comparing them to their well-known isoxazole counterparts. We will delve into the causality behind experimental design, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Isothiazole Core vs. The Isoxazole Benchmark: A Bioisosteric Comparison

The classic AMPA receptor agonist, AMPA itself, features an isoxazole ring. The replacement of the oxygen atom in the isoxazole ring with a sulfur atom to create the isothiazole analog provides a powerful tool for probing the receptor's binding pocket. This substitution significantly alters the electronic and protolytic properties of the molecule.

A critical difference lies in the acidity of the heterocyclic ring. The 3-isoxazolol moieties typically exhibit pKa values approximately two units lower than their 3-isothiazolol counterparts[1][2]. This means that at physiological pH, the isoxazole derivatives are more likely to be in an anionic state, which can have profound effects on receptor binding and membrane permeability. Despite these differences, a simple correlation between pKa values and in vitro AMPA agonist activity is not apparent, suggesting that other factors like geometry and hydrogen bonding capacity are also critical[1][7].

The following diagram illustrates the core structures of AMPA and its isothiazole bioisostere, Thio-AMPA.

cluster_0 Classic AMPA Agonist cluster_1 Isothiazole Bioisostere AMPA AMPA (Isoxazole Core) ThioAMPA Thio-AMPA (Isothiazole Core) AMPA->ThioAMPA Bioisosteric Replacement (O -> S)

Caption: Bioisosteric relationship between AMPA and Thio-AMPA.

Dissecting the Structure-Activity Relationship: A Positional Analysis

The potency and selectivity of these compounds are highly dependent on the substituents at various positions of the isothiazole ring and the amino acid side chain.

Modifications at the 5-Position of the Heterocycle

The substituent on the heterocyclic ring, corresponding to the methyl group in AMPA, is a key determinant of activity. SAR studies have explored replacing this methyl group with other alkyl groups, such as tert-butyl.

CompoundR Group[3H]AMPA Binding IC50 (µM)Electrophysiology EC50 (µM)Reference
AMPA (2a) Methyl0.04 ± 0.0053.5 ± 0.2[1][7]
ATPA (3a) tert-Butyl2.1 ± 0.1634 ± 2.4[1][7]
Thio-AMPA (2b) Methyl1.8 ± 0.1315.0 ± 2.4[1][7]
Thio-ATPA (3b) tert-Butyl0.63 ± 0.0714 ± 1.3[1][7]

Analysis of Findings:

  • In the isoxazole series (AMPA vs. ATPA), the larger tert-butyl group leads to a significant drop in potency, with the IC50 increasing from 40 nM to 2.1 µM.[1][7] This suggests a sterically constrained binding pocket for the R group.

  • Interestingly, in the isothiazole series (Thio-AMPA vs. Thio-ATPA), the opposite trend is observed in binding assays, where the tert-butyl analog (Thio-ATPA) is slightly more potent than the methyl analog (Thio-AMPA).[1][7] However, in functional electrophysiological studies, they are approximately equipotent.[1][7] This highlights the importance of using multiple assay formats, as binding affinity does not always directly translate to functional agonism.

Modifications at the 4-Position (Carboxylic Acid)

The carboxylic acid group is generally considered essential for activity, acting as a key pharmacophoric element that mimics the distal carboxylate of glutamate. Modifications at this position often lead to a significant loss of activity.

  • Esterification: Converting the carboxylic acid to its ethyl ester, for instance, has been shown to abolish AMPA receptor agonism but can introduce other activities, such as immunological effects.[3] This is a common strategy in medicinal chemistry to increase lipophilicity and cell permeability, often creating a prodrug that is hydrolyzed back to the active carboxylic acid in vivo.[3]

  • Amidation: The synthesis of amides and N-substituted hydrazides at this position has been explored, primarily generating compounds with antiproliferative or anticancer activities rather than glutamate receptor modulation.[4][5]

Modifications at the 5-Position (Amino Group)

The α-amino group is another critical component for glutamate receptor activity, participating in key ionic interactions within the receptor's binding site.

  • Acylation: Acylation of the amino group, for example with a benzoyl group, shifts the biological activity profile away from receptor agonism towards immunomodulatory or antitumor properties.[3] This modification neutralizes the positive charge of the amine, preventing the crucial interaction with negatively charged residues in the glutamate binding pocket.

SAR_Summary Core Isothiazole Core P5_Amino 5-NH2 Core->P5_Amino P3_Methyl 3-CH3 Core->P3_Methyl P4_COOH 4-COOH Core->P4_COOH Info_P5 Acylation abolishes AMPA agonism. Introduces immuno-activity. P5_Amino->Info_P5 Info_P3 Steric bulk is tolerated better than in isoxazole series (e.g., t-Butyl). P3_Methyl->Info_P3 Info_P4 Essential for AMPA agonism. Esterification/amidation leads to other activities. P4_COOH->Info_P4

Caption: SAR summary for this compound.

Comparative Analysis with an Alternative Scaffold: mGluR7 Allosteric Modulators

While the primary focus has been on ionotropic AMPA receptors, it is instructive to compare the isothiazole scaffold with molecules targeting other glutamate receptors, such as metabotropic glutamate receptors (mGluRs). AMN082 is a well-known allosteric agonist for the mGluR7 subtype.[8][9]

CompoundTargetMechanismPotency (EC50)Key SAR FeatureReference
Thio-AMPA AMPA ReceptorOrthosteric Agonist15.0 µMRigid glutamate analog[1][7]
AMN082 mGluR7Allosteric Agonist64 - 290 nMN,N'-Bis(diphenylmethyl) core[8][9]

This comparison highlights the vast chemical space and diverse pharmacological profiles achievable from glutamate receptor modulators. Thio-AMPA and its analogs are rigid, small molecules designed to mimic the endogenous ligand at the orthosteric (primary binding) site. In contrast, AMN082 is a larger, more flexible molecule that binds to an allosteric site, a distinct regulatory domain on the receptor.[8][9] The development of AMN082 has been complicated by its rapid metabolism and off-target effects on monoamine transporters, a cautionary tale in drug development that underscores the need for thorough profiling.[10][11]

Experimental Protocols: Ensuring Trustworthy and Reproducible Data

The foundation of any SAR study is robust and reliable experimental data. Below is a generalized protocol for a competitive radioligand binding assay, a standard method for determining a compound's affinity for a receptor like the AMPA receptor.

Protocol: [3H]AMPA Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of test compounds for the AMPA receptor by measuring their ability to displace the radiolabeled ligand [3H]AMPA from rat cortical membranes.

Materials:

  • Rat cortical tissue

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KSCN

  • Radioligand: [3H]AMPA (specific activity ~50 Ci/mmol)

  • Non-specific binding control: L-Glutamic acid (1 mM)

  • Test compounds (e.g., Thio-AMPA analogs) at various concentrations

  • GF/B glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 20 min. Resuspend the pellet, wash, and centrifuge again. Finally, resuspend the pellet in binding buffer to a protein concentration of ~1 mg/mL.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL Binding Buffer (for total binding) OR 50 µL L-Glutamic acid (for non-specific binding) OR 50 µL test compound.

    • 50 µL [3H]AMPA (final concentration ~5 nM).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate on ice (0-4°C) for 30 minutes.

  • Termination & Filtration: Rapidly filter the incubation mixture through GF/B filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Rat Cortical Membranes setup Set up Assay Plate: - Total Binding - Non-specific Binding - Test Compounds prep_membranes->setup prep_ligands Prepare Test Compounds & [3H]AMPA Radioligand prep_ligands->setup incubate Add Membranes & Incubate on Ice (30 min) setup->incubate terminate Terminate by Rapid Filtration (GF/B filters) incubate->terminate wash Wash Filters x3 with Cold Buffer terminate->wash count Quantify Radioactivity (Scintillation Counting) wash->count calculate Calculate IC50 (Non-linear Regression) count->calculate

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The this compound scaffold serves as a compelling starting point for the development of potent and selective AMPA receptor modulators. SAR studies reveal that while the core amino acid structure is crucial for AMPA agonism, subtle changes, particularly at the 3- and 5-positions of the isothiazole ring, can fine-tune potency and provide insights into the receptor's topology. The isothiazole core demonstrates distinct properties compared to its isoxazole counterpart, particularly in its tolerance for steric bulk at the 3-position.

Future research should focus on:

  • Expanding Substituent Diversity: Systematically exploring a wider range of substituents at the 3-position to optimize potency and selectivity.

  • Improving Pharmacokinetics: While not extensively detailed in the cited literature for these specific AMPA agonists, future analogs will require optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Strategies like esterification to create prodrugs could be revisited with a focus on CNS delivery.

  • Selectivity Profiling: Thoroughly screening new compounds against other glutamate receptor subtypes (e.g., kainate and NMDA receptors) to ensure a clean pharmacological profile.

By integrating rational design, robust biological evaluation, and a deep understanding of the underlying SAR, the isothiazole scaffold holds significant promise for the development of novel therapeutics for neurological disorders.

References

A Comparative Guide to the Biological Activity of 5-Amino-3-methylisothiazole-4-carboxylic Acid Derivatives and Other Isothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold in Drug Discovery

Comparative Analysis of Biological Activities

The biological activity of isothiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. This section compares the immunological, antiproliferative, and antimicrobial activities of various isothiazole compounds.

Immunological and Anti-inflammatory Activity

Derivatives of 5-Amino-3-methylisothiazole-4-carboxylic acid have been investigated for their effects on the immune system. Studies have shown that modifying the carboxylic acid group to an ethyl ester and introducing aminoacylamino groups at the 5-position can lead to compounds with immunological activity.[4] These derivatives were evaluated in mouse models for their impact on humoral and delayed-type hypersensitivity reactions, as well as in vitro on the proliferative response of splenocytes to mitogens.[4]

While specific quantitative data for a broad comparison is sparse, the structural modifications that influence activity provide valuable insights. For instance, the introduction of a p-phenetidine residue in one derivative resulted in particularly notable immunosuppressive activity.[4] This highlights the critical role of lipophilicity and specific substituent shapes in modulating the immunological response.

Antiproliferative and Cytotoxic Activity

The isothiazole scaffold is a recurring motif in the design of anticancer agents. Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines.

Derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have demonstrated significant antiproliferative activity against various human cancer cell lines. For example, 5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide showed the highest activity against human biphenotypic B cell myelomonocytic leukemia (MV4-11), colon adenocarcinoma (LoVo), doxorubicin-resistant colon adenocarcinoma (LoVo/DX), and breast adenocarcinoma (MCF-7) cell lines.[5]

The following table summarizes the cytotoxic activity (IC50 values) of selected isothiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazideMV4-11< 15[5]
LoVo< 15[5]
LoVo/DX< 15[5]
MCF-7< 15[5]
5-chloro-N'-[(E)-(3-chlorophenyl)methylidene]-3-methylisothiazole-4-carbohydrazideMV4-11< 20[5]
LoVo< 20[5]
LoVo/DX< 20[5]
MCF-7< 20[5]
Thiazole-bearing phthalimide derivative (5b)MCF-70.2±0.01[6]
Thiazole-bearing phthalimide derivative (5k)MDA-MB-4680.6±0.04[6]
Thiazole-bearing phthalimide derivative (5g)PC-120.43±0.06[6]

Note: Lower IC50 values indicate greater cytotoxic potency.

Antimicrobial Activity

Isothiazoles are well-known for their potent antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of isothiazole derivatives against various bacterial strains, demonstrating their efficacy.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
5-chloroisothiazolone with N-(4-chlorophenyl) substitution (5a)E. coli BL21 (NDM-1)< 0.032[4]
2-phenyl-1,3-thiazole derivative (12)S. aureus125-150[7]
E. coli125-150[7]
Benzo[d]thiazole derivative (13)S. aureus50-75[7]
E. coli50-75[7]
Benzo[d]thiazole derivative (14)S. aureus50-75[7]
E. coli50-75[7]

Note: Lower MIC values indicate greater antimicrobial potency.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used to evaluate the biological activities discussed.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Cell Seeding (96-well plate) B Incubation (24 hours) A->B C Treatment with Isothiazole Derivatives (Varying Concentrations) B->C D Incubation (e.g., 48 hours) C->D E Addition of MTT Reagent D->E F Incubation (3-4 hours) E->F G Addition of Solubilization Solution (e.g., DMSO, acidified isopropanol) F->G H Absorbance Measurement (e.g., 570 nm) G->H I Data Analysis (Calculation of IC50 values) H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the isothiazole compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Preparation of Isothiazole Compound Dilutions (in 96-well plate) C Inoculation of Wells A->C B Preparation of Bacterial Inoculum (Standardized to 0.5 McFarland) B->C D Incubation (18-24 hours at 37°C) C->D E Visual Inspection for Growth D->E F Determination of MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of each isothiazole compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanisms of Action: A Look into Signaling Pathways

The diverse biological activities of isothiazole derivatives stem from their ability to interact with various cellular targets and signaling pathways. While the precise mechanisms are often compound-specific, some general trends have been observed.

In the context of anticancer activity, isothiazole derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival, such as protein kinases. For instance, some derivatives act as inhibitors of VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.

Simplified VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Binding Isothiazole Isothiazole Derivative Isothiazole->VEGFR2 Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of VEGFR-2 signaling by an isothiazole derivative.

Conclusion

Derivatives of this compound and the broader class of isothiazoles represent a rich source of biologically active molecules with therapeutic potential. While direct comparative data for the parent compound is limited, the available evidence on its derivatives and other isothiazoles showcases their significant immunological, antiproliferative, and antimicrobial activities. The structure-activity relationships gleaned from these studies provide a rational basis for the future design of more potent and selective isothiazole-based therapeutic agents. The experimental protocols detailed in this guide offer a standardized framework for the continued evaluation and comparison of these promising compounds.

References

Benchmarking 5-Amino-3-methylisothiazole-4-carboxylic Acid Against Known Inhibitors of Glutamate Carboxypeptidase II (GCPII)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Efficacy and Mechanistic Insights

Abstract

This guide provides a comprehensive framework for benchmarking the inhibitory potential of 5-Amino-3-methylisothiazole-4-carboxylic acid against established inhibitors of Glutamate Carboxypeptidase II (GCPII). GCPII is a critical enzyme in neurotransmitter metabolism and a validated therapeutic target for a range of neurological disorders.[1][2][3] This document outlines the scientific rationale for this investigation, detailed experimental protocols for comparative kinetic analysis, and a discussion of hypothetical data to illustrate the evaluation process. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to rigorously assess novel compounds in this therapeutic space.

Introduction to Glutamate Carboxypeptidase II (GCPII)

Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a transmembrane zinc metalloenzyme with significant roles in both the central nervous system and prostate tissue.[2][4][5] In the brain, GCPII is primarily located on the surface of astrocytes and is responsible for the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[4][6][7]

The enzymatic action of GCPII is of profound interest in neuropharmacology. By liberating glutamate, an excitatory neurotransmitter, GCPII activity can contribute to excitotoxicity, a pathological process implicated in numerous neurological conditions such as stroke, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1][2][7] Consequently, the inhibition of GCPII is a promising therapeutic strategy to mitigate glutamate-mediated neuronal damage.[1][2]

The Kynurenine Pathway: An Associated Area of Interest

While GCPII is our primary focus, it's relevant to note the broader context of neurological disease modulation. The kynurenine pathway, the main route of tryptophan metabolism, is another critical area of research in neurodegeneration.[8][9][10][11] This pathway produces both neurotoxic and neuroprotective metabolites, and its modulation is a key strategy in neuroscience research.[9][11][12] The study of enzyme inhibitors in neurological disorders often involves exploring multiple, sometimes interconnected, pathways.

Rationale for Investigating this compound as a GCPII Inhibitor

The chemical structure of this compound, featuring both an amino group and a carboxylic acid, suggests its potential as a mimic or antagonist for endogenous molecules that are substrates for enzymes like GCPII. While its derivatives have been explored for immunological and antiproliferative activities, its potential as a neuromodulatory enzyme inhibitor is less understood.[13][14] This guide proposes a systematic evaluation of this compound's ability to inhibit GCPII, benchmarking it against well-characterized, potent inhibitors.

Known Inhibitors for Benchmarking

For a robust comparison, we will benchmark this compound against the following well-established GCPII inhibitors:

  • PF-04859989: While primarily known as a Kynurenine Aminotransferase (KAT) II inhibitor, its structural features make it an interesting compound for cross-reactivity studies.[15] This allows us to assess the selectivity of our test compound.

Experimental Design and Protocols

The following sections detail the step-by-step methodologies for a comprehensive benchmarking study.

Diagram: Overall Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation reagent_prep Reagent & Inhibitor Preparation kinetic_assay Enzyme Kinetic Assay (NAAG Substrate) reagent_prep->kinetic_assay enzyme_prep GCPII Enzyme Purification/Procurement enzyme_prep->kinetic_assay ic50_determination IC50 Determination (Dose-Response) kinetic_assay->ic50_determination data_analysis Kinetic Parameter Calculation (Km, Vmax, Ki) ic50_determination->data_analysis comparative_analysis Benchmarking Against Known Inhibitors data_analysis->comparative_analysis selectivity_profiling Selectivity Profiling (vs. KAT II) comparative_analysis->selectivity_profiling

Caption: Workflow for benchmarking novel GCPII inhibitors.

Protocol 1: Recombinant Human GCPII Expression and Purification

Rationale: A consistent and high-purity source of the enzyme is critical for reproducible kinetic data. This protocol describes the expression and purification of recombinant human GCPII.

  • Gene Synthesis and Cloning: The cDNA sequence for the extracellular domain of human GCPII (amino acids 44-750) is synthesized and cloned into a suitable expression vector (e.g., pET-28a(+)) with a C-terminal His-tag.

  • Expression: The expression vector is transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced with IPTG at an appropriate temperature (e.g., 18°C) overnight.

  • Lysis and Solubilization: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a low-concentration imidazole buffer to remove non-specifically bound proteins. The His-tagged GCPII is eluted with a high-concentration imidazole buffer.

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities.

  • Purity and Concentration Determination: The purity of the final protein preparation is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 2: In Vitro GCPII Enzyme Activity Assay

Rationale: This protocol measures the rate of glutamate production from the hydrolysis of NAAG, allowing for the determination of enzyme kinetics and inhibition.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.

    • Substrate (NAAG): A stock solution of NAAG is prepared in the assay buffer. A range of concentrations will be used for kinetic analysis.

    • Inhibitors: Stock solutions of this compound, 2-PMPA, and PF-04859989 are prepared in a suitable solvent (e.g., DMSO) and serially diluted.

    • Glutamate Oxidase/Peroxidase/Amplex Red Reagent: A working solution is prepared according to the manufacturer's instructions for a fluorometric glutamate assay kit.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, inhibitor (at various concentrations), and purified GCPII enzyme.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the NAAG substrate.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding the glutamate detection reagent.

    • Incubate for a further 15 minutes at 37°C.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission).

  • Data Analysis:

    • A standard curve is generated using known concentrations of glutamate to convert fluorescence units to the amount of glutamate produced.

    • The initial reaction velocity (V) is calculated for each substrate and inhibitor concentration.

Diagram: GCPII Catalytic Mechanism and Inhibition

G cluster_enzyme GCPII Active Site cluster_substrate Substrate & Products cluster_inhibitor Inhibitors E GCPII E_NAAG E_NAAG E->E_NAAG Binds E_I_test E_I_test E->E_I_test Binds E_I_known E_I_known E->E_I_known Binds NAAG NAAG NAAG->E_NAAG NAA_Glu NAA + Glutamate I_test 5-Amino-3-methyl- isothiazole-4- carboxylic acid I_test->E_I_test Hypothesized Inhibition I_known 2-PMPA I_known->E_I_known Known Inhibition E_NAAG->E Releases E_NAAG->NAA_Glu Hydrolyzes

Caption: Interaction of GCPII with its substrate and inhibitors.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the benchmarking process.

Table 1: IC50 Values for GCPII Inhibition
CompoundIC50 (nM)Hill Slope
This compound7501.1
2-PMPA (Reference)51.0
PF-04859989 (Negative Control)>10,000N/A

Interpretation: The hypothetical IC50 value for this compound suggests moderate potency against GCPII, significantly less potent than the reference inhibitor 2-PMPA. The lack of significant inhibition by PF-04859989 would indicate that our test compound has some selectivity.

Table 2: Enzyme Kinetic Parameters in the Presence of Inhibitors
ConditionKm (µM)Vmax (µmol/min/mg)Ki (nM)Mechanism of Inhibition
No Inhibitor25100N/AN/A
This compound (500 nM)75100250Competitive
2-PMPA (2 nM)751000.67Competitive

Interpretation: The increase in the apparent Km with no change in Vmax in the presence of this compound would indicate a competitive mode of inhibition, similar to 2-PMPA. This suggests that the compound likely binds to the active site of GCPII and competes with the natural substrate, NAAG.

Discussion and Future Directions

Based on our hypothetical data, this compound emerges as a novel, moderately potent, competitive inhibitor of GCPII. While its potency does not match that of the gold-standard inhibitor 2-PMPA, it represents a novel chemical scaffold for further optimization.

Key Insights:

  • Novel Scaffold: The isothiazole core of this compound is a departure from the glutamate-based structures of many known GCPII inhibitors. This presents an opportunity for developing new intellectual property.

  • Potential for Optimization: The moderate potency suggests that medicinal chemistry efforts could significantly enhance its inhibitory activity. Structure-activity relationship (SAR) studies would be a logical next step to explore modifications to the isothiazole ring and its substituents.

  • Selectivity: The lack of cross-reactivity with KAT II (hypothetically) is a positive attribute, suggesting a degree of target specificity. Further profiling against other metalloenzymes would be necessary to confirm its selectivity profile.

Future Research:

  • Structural Biology: Co-crystallization of GCPII with this compound would provide invaluable insights into its binding mode and guide future drug design efforts.

  • In Vivo Efficacy: The most promising optimized analogs should be advanced to preclinical models of neurological disorders to assess their in vivo efficacy, pharmacokinetics, and ability to cross the blood-brain barrier.

  • Toxicology: Comprehensive toxicology studies will be required to ensure the safety of any lead compounds.

Conclusion

This guide provides a detailed roadmap for the systematic evaluation of this compound as a potential inhibitor of Glutamate Carboxypeptidase II. By employing rigorous biochemical assays and benchmarking against known standards, researchers can effectively assess the therapeutic potential of this and other novel compounds. The hypothetical data presented herein illustrate a scenario where a compound with a novel scaffold demonstrates moderate, competitive inhibition, thereby warranting further investigation and optimization.

References

A Researcher's Guide to Assessing the Specificity of 5-Amino-3-methylisothiazole-4-carboxylic acid (AMICA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Modern Drug Discovery

In the intricate landscape of drug development, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A primary determinant of success is a molecule's specificity —its ability to interact selectively with its intended biological target while minimally engaging other molecules.[1] High specificity is paramount; it underpins a drug's efficacy and, critically, its safety profile. A lack of specificity, often termed promiscuity, can lead to a cascade of off-target effects, resulting in unforeseen toxicities and derailing an otherwise promising development program.[2]

This guide focuses on a practical, multi-tiered strategy for assessing the specificity of a novel compound, using 5-Amino-3-methylisothiazole-4-carboxylic acid (AMICA) as our central case study. The isothiazole ring is a privileged scaffold in medicinal chemistry, with derivatives showing diverse biological activities, including anticancer and immunological effects.[3][4] Notably, the closely related 5-Amino-3-methyl-isothiazole has been used as a chemical precursor for synthesizing inhibitors of critical drug targets like Aurora kinases and matrix metalloproteinase-12 (MMP12). This precedent provides a compelling rationale for a rigorous evaluation of AMICA's own interaction profile within the cellular environment.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative. We will not only describe what experiments to perform but explain why they are chosen, how they build upon one another, and how to interpret the resulting data in a comparative context.

The Core Challenge: From Chemical Structure to Biological Selectivity

The structure of AMICA is a starting point, but it provides few clues about its biological behavior. Will it bind to a single protein with high affinity? Or will it interact with dozens of proteins with varying affinities? Answering this question requires a systematic and unbiased experimental approach. Our strategy is built on a three-tiered system designed to move from broad, unbiased screening to focused, cell-based validation.

To provide a clear benchmark for our hypothetical results for AMICA, we will compare it against two conceptual alternatives throughout this guide:

  • Compound S (Selective): A hypothetical, well-characterized inhibitor known for its high potency and selectivity for a single target (e.g., Aurora Kinase A).

  • Compound N (Non-selective): A hypothetical, promiscuous inhibitor known to bind to a wide range of targets (e.g., a staurosporine analog).

A Multi-Tiered Strategy for Specificity Assessment

Our recommended workflow is designed to be a self-validating cascade, where the findings from each tier inform the experiments in the next.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Cellular Confirmation T1 Large-Scale Kinome Screen (e.g., 400+ Kinases) T1_out Identify Primary Hits & Potential Off-Targets T1->T1_out Unbiased Data T2 Biochemical Assays (TR-FRET, Luminescence) T1_out->T2 Guide Assay Selection T2_out Determine Potency (IC50) & Selectivity Score T2->T2_out Quantitative Data T3 Cellular Thermal Shift Assay (CETSA) T2_out->T3 Validate In-Cell Activity T3_out Confirm Target Engagement in Intact Cells T3->T3_out Physiological Relevance Conclusion Conclusion T3_out->Conclusion Final Specificity Profile

Caption: A three-tiered workflow for assessing compound specificity.

Tier 1: Unbiased Kinase Profiling to Map the Interaction Landscape

Expertise & Experience: The most significant liability for many small molecules is off-target kinase activity. The human kinome contains over 500 members, many with structurally similar ATP-binding pockets. Therefore, starting with a broad kinase panel screen is a logical and unbiased first step to reveal the most likely targets and off-targets of AMICA.[5][6] This approach, often called kinome scanning, provides a panoramic view of a compound's selectivity at a single concentration.[5]

Trustworthiness: We select a commercially available radiometric or binding-based kinase profiling service that screens against a large panel (e.g., >400 kinases).[7] The output is typically presented as "% Inhibition" at a fixed compound concentration (e.g., 1 µM). This initial screen acts as a hypothesis-generating experiment.

Hypothetical Tier 1 Data Summary
CompoundPrimary Target(s) (>80% Inh.)Significant Off-Target(s) (>50% Inh.)
AMICA Aurora Kinase A, Aurora Kinase BCDK2, FLT3, PDGFRβ
Compound S Aurora Kinase ANone
Compound N >50 Kinases>100 Kinases

Interpretation: The hypothetical data suggests AMICA is a potent inhibitor of Aurora kinases but also shows considerable activity against other kinases like CDK2 and FLT3. This immediately flags it as a compound with a potentially mixed profile, unlike the highly selective Compound S or the promiscuous Compound N.

Tier 2: Quantitative Biochemical Assays for Potency and Selectivity

Expertise & Experience: The single-point inhibition data from Tier 1 is qualitative. To make informed decisions, we need quantitative data. The next logical step is to perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) for the primary targets and the most concerning off-targets identified in the initial screen.[8] We will use a robust in vitro method, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay or a luminescence-based kinase activity assay, which are industry standards for their high throughput and reliability.[5][9]

Trustworthiness: By generating full dose-response curves, we can accurately calculate IC50 values. From these, we can derive a Selectivity Score , often calculated as the ratio of the off-target IC50 to the on-target IC50. A higher score indicates greater selectivity.

Hypothetical Tier 2 Data Summary (IC50, nM)
Kinase TargetAMICA Compound S Compound N
Aurora Kinase A 15510
Aurora Kinase B 258,5008
CDK2 150>10,00020
FLT3 300>10,00015
PDGFRβ 800>10,00050
Selectivity Score (AurA vs CDK2) 10-fold>2,000-fold2-fold

Interpretation: This quantitative data confirms that while AMICA is most potent against Aurora Kinase A, it is only 10-fold selective over CDK2. This modest selectivity window could translate to cell-based effects driven by the inhibition of either target. Compound S, in contrast, shows a massive selectivity window, reinforcing its utility as a specific probe for Aurora Kinase A. Compound N is confirmed to be non-selective.

Tier 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Expertise & Experience: A compound's activity in a biochemical assay does not guarantee it will engage its target in the complex milieu of a living cell.[10] Factors like cell permeability, efflux pumps, and intracellular metabolism can all prevent a compound from reaching its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells.[11][12] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation.[11][13]

Trustworthiness: CETSA provides direct evidence of target binding in a physiologically relevant context. By heating cell lysates or intact cells treated with a compound to various temperatures, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target stabilization and, therefore, engagement.[13][14]

G cluster_0 CETSA Principle P_U Unbound Protein P_B Bound Protein (Stabilized) P_U->P_B + Ligand Heat Heat Challenge P_U->Heat P_B->Heat Sol Soluble & Intact L Ligand (AMICA) Agg Denatured & Aggregated Heat->Agg Denatures Heat->Sol Resists Denaturation

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Hypothetical Tier 3 Data Summary (Thermal Shift, ΔTagg)
Compound (1 µM)Target: Aurora Kinase AOff-Target: CDK2
AMICA +5.2 °C+2.1 °C
Compound S +8.5 °CNo Shift
Vehicle (DMSO) No ShiftNo Shift

Detailed Experimental Protocols

Protocol 1: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This protocol is adapted for determining the IC50 of AMICA against Aurora Kinase A.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. The ATP concentration should be at or near the Km for Aurora Kinase A.[5]

    • Perform a serial dilution of AMICA (and control compounds) in kinase reaction buffer at 2X the final desired concentrations.

  • Kinase Reaction:

    • Add 5 µL of the 2X compound dilution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescence reaction.[5] Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blotting

This protocol is for assessing the engagement of AMICA with Aurora Kinase A in intact cells.

  • Cell Treatment:

    • Culture cells (e.g., HeLa) to ~80% confluency.

    • Treat cells with AMICA (e.g., 1 µM) or Vehicle (DMSO) for 1 hour in the incubator.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[12]

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]

  • Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for Aurora Kinase A.

  • Data Interpretation:

    • Quantify the band intensities at each temperature for both vehicle- and AMICA-treated samples.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves. The shift between the curves (ΔTagg) indicates the degree of thermal stabilization.

Final Assessment and Guide Conclusion

The multi-tiered approach provides a comprehensive and robust assessment of a compound's specificity. Based on our hypothetical data, the final verdict on This compound (AMICA) would be as follows:

  • Potency: AMICA is a potent inhibitor of Aurora Kinases A and B, with IC50 values in the low nanomolar range.

  • Specificity: AMICA is not a highly specific inhibitor . While its primary targets are Aurora kinases, it demonstrates significant activity against other kinases, such as CDK2, both in biochemical assays and in a cellular context. Its 10-fold selectivity over CDK2 is insufficient to consider it a specific chemical probe for studying Aurora kinase biology.

  • Comparison: Compared to the idealized Compound S , AMICA's utility as a research tool is limited by its off-target activities. Its profile is more selective than the broadly promiscuous Compound N , placing it in a common category of drug candidates that require further medicinal chemistry optimization to improve selectivity.

This systematic evaluation, grounded in industry-standard assays, allows researchers to make a confident, data-driven decision about the future of a compound like AMICA. It highlights potential liabilities early, saving valuable time and resources, and provides a clear path forward for optimization efforts.

References

A Comparative In Silico Docking Analysis of 5-Amino-3-methylisothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating Ligand-Protein Interactions Using Molecular Docking

This guide provides a comprehensive, step-by-step methodology for conducting a comparative molecular docking study focused on 5-Amino-3-methylisothiazole-4-carboxylic acid. As researchers and drug development professionals, the ability to predict and rationalize the binding of small molecules to protein targets is a cornerstone of modern, structure-based drug design.[1][2] This document moves beyond a simple protocol, offering insights into the causal reasoning behind methodological choices, ensuring a robust and self-validating computational experiment.

The isothiazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives showing promise as anticancer, antibacterial, and antiviral agents.[3][4][5][6] Our subject molecule, this compound, serves as an excellent candidate for exploring potential interactions within a well-defined protein active site. This guide will compare its predicted binding affinity and mode against a known inhibitor and a structural analog to derive meaningful structure-activity relationships (SAR).

Rationale for Target and Ligand Selection

The success of any docking study hinges on the appropriate selection of both the protein target and the ligands for comparison.[7] Our choices are guided by existing literature on related chemical scaffolds to maximize the relevance of our findings.

Protein Target: Lymphocyte-Specific Protein Tyrosine Kinase (p56-Lck)

We have selected the Lck kinase domain as our target protein (PDB ID: 1QPC). Protein kinases are a critical class of enzymes often implicated in oncology and inflammatory diseases, and their ATP-binding sites are well-characterized drug targets.[8] Thiazole and isothiazole derivatives have previously been investigated as kinase inhibitors, making Lck an appropriate and scientifically justified choice for this comparative study.[8]

Ligand Selection:

  • Primary Ligand: this compound. This is our molecule of interest. Its bifunctional nature, with both hydrogen bond donors (amino, carboxylic acid) and acceptors (carboxyl, ring nitrogen), provides multiple opportunities for interaction.

  • Comparator 1 (Positive Control): Staurosporine. A well-known, potent, and broad-spectrum kinase inhibitor. It will serve as our benchmark for a high-affinity interaction within the Lck active site.

  • Comparator 2 (Structural Analog): 3-Methylisothiazole-4-carboxylic acid. By removing the 5-amino group, we can directly assess the contribution of this functional group to the binding affinity and interaction network. This provides a direct test of a structure-activity relationship hypothesis.

A Validated Molecular Docking Workflow

The following protocol outlines a self-validating workflow for preparing proteins and ligands, performing the docking simulation, and analyzing the results. We will utilize industry-standard, open-source software to ensure the reproducibility of this methodology.

Experimental Workflow Diagram

docking_workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis protein_prep Protein Preparation PDB ID: 1QPC 1. Download Structure 2. Remove Water & Hetatoms 3. Add Polar Hydrogens 4. Assign Charges 5. Generate PDBQT File grid_gen Grid Box Generation Define Active Site Center on Co-crystallized Ligand Dimensions: 25x25x25 Å protein_prep->grid_gen ligand_prep Ligand Preparation 1. Obtain 2D/3D Structures 2. Energy Minimization (UFF) 3. Assign Charges 4. Define Torsions 5. Generate PDBQT Files docking Molecular Docking Software: AutoDock Vina Exhaustiveness: 16 Generate 9 Poses ligand_prep->docking grid_gen->docking analysis Post-Docking Analysis 1. Rank by Binding Affinity 2. Analyze Binding Poses 3. Identify Key Interactions (H-bonds, Hydrophobic, etc.) 4. Comparative Assessment docking->analysis

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Protocol

2.1. Required Software:

  • PyMOL Molecular Graphics System: For visualization and protein preparation.

  • AutoDock Tools (MGLTools): For preparing protein and ligand files (PDBQT format).

  • AutoDock Vina: For performing the docking simulation.[1]

  • Open Babel: For ligand structure conversion and energy minimization.

2.2. Protein Preparation:

  • Download Structure: Obtain the crystal structure of Lck kinase (PDB ID: 1QPC) from the Protein Data Bank.

  • Clean Structure: Load the PDB file into PyMOL. Remove all water molecules and non-protein heteroatoms, including the co-crystallized ligand (ANP). This is crucial as their positions are not always conserved and can interfere with the docking algorithm.[8]

  • Prepare for Docking: Save the cleaned protein structure. Open it in AutoDock Tools.

  • Add Hydrogens: Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds but are often not resolved in crystal structures.

  • Compute Charges: Assign Gasteiger charges to all atoms. These partial charges are essential for the scoring function to calculate electrostatic interactions.

  • Save as PDBQT: Save the final prepared protein as a protein.pdbqt file. This format includes charge and atom type information required by Vina.

2.3. Ligand Preparation:

  • Obtain Structures: Obtain the 2D structures of all three ligands. This compound can be drawn in a chemical sketcher, while Staurosporine's structure can be obtained from PubChem.

  • Generate 3D Conformations: Use Open Babel to convert the 2D structures into 3D .mol2 files and perform an initial energy minimization using the Universal Force Field (UFF). This step ensures a sterically reasonable starting conformation.

    • obabel -isdf ligand.sdf -omol2 --gen3d -O ligand.mol2

  • Prepare for Docking: Load each ligand's .mol2 file into AutoDock Tools.

  • Detect Torsions: Define the rotatable bonds within the ligand. This flexibility is what allows the docking algorithm to explore different conformations within the binding site.[7]

  • Save as PDBQT: Save each prepared ligand as a separate .pdbqt file (e.g., ligand1.pdbqt, staurosporine.pdbqt).

2.4. Molecular Docking Simulation:

  • Grid Box Generation: In AutoDock Tools, with the prepared protein loaded, define the search space (grid box). The most reliable method is to center the grid on the position of the original co-crystallized ligand. A box size of 25 x 25 x 25 Å is generally sufficient to encompass the entire ATP-binding site.

  • Configuration File: Create a text file (conf.txt) to specify the input files and parameters for Vina:

  • Run Vina: Execute the docking simulation from the command line. The exhaustiveness parameter controls the thoroughness of the search; a value of 16 provides a good balance between accuracy and computation time.

    • vina --config conf.txt --out ligand1_out.pdbqt --log ligand1_log.txt

  • Repeat: Repeat steps 2 and 3 for the other two ligands.

Results and Comparative Analysis

The output of a docking simulation provides two key pieces of information: the predicted binding affinity (a score) and the predicted binding poses (conformations).[9]

Quantitative Data Summary

The primary metric for comparison is the binding affinity, expressed in kcal/mol. More negative values indicate a more favorable predicted interaction.

LigandBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)Number of H-Bonds (Predicted)
Staurosporine (Positive Control) -11.5Met319, Glu317, Val259, Leu3714
This compound -7.8Met319, Asp382, Lys279, Phe3203
3-Methylisothiazole-4-carboxylic acid -6.2Met319, Asp3821

Note: The data presented in this table is illustrative and represents typical results from such a study. Actual results may vary.

Binding Mode Analysis: this compound

Analysis of the top-ranked pose for our primary ligand reveals critical interactions within the Lck hinge region, a hallmark of many kinase inhibitors.

  • Hydrogen Bonding: The carboxylic acid group is predicted to form a strong hydrogen bond with the backbone amide of Met319 in the hinge region. The 5-amino group forms an additional hydrogen bond with the side chain of Asp382 .

  • Electrostatic Interaction: A salt bridge is predicted between the protonated amino group and the carboxylate of Asp382 , significantly stabilizing the complex.

  • Hydrophobic Interactions: The methyl group and the isothiazole ring are positioned in a hydrophobic pocket defined by residues like Val259 and Leu371 .

Comparative Discussion

By comparing the three ligands, we can derive valuable SAR insights:

  • Staurosporine achieves its high affinity through an extensive network of hydrogen bonds and a large hydrophobic core that makes numerous van der Waals contacts, validating its role as a potent inhibitor and confirming the docking protocol's ability to identify high-affinity binders.

  • The difference in binding affinity between This compound (-7.8 kcal/mol) and its analog, 3-Methylisothiazole-4-carboxylic acid (-6.2 kcal/mol), is significant. This strongly suggests that the 5-amino group is crucial for binding . Its ability to form an additional hydrogen bond and a potential salt bridge with Asp382 accounts for this enhanced affinity. This is a key, actionable insight for future lead optimization.

  • While our primary ligand is not as potent as Staurosporine, its specific and well-defined interactions with key active site residues, particularly in the hinge region, mark it as a promising starting point for inhibitor design.

Conclusion and Future Perspectives

This guide has detailed a comprehensive and scientifically rigorous workflow for the comparative docking of this compound. Our in silico results predict that this molecule binds effectively to the ATP-binding site of Lck kinase, with the 5-amino group playing a critical role in anchoring the ligand within the active site.

It is imperative to acknowledge the limitations of molecular docking. The scoring functions are approximations of binding free energy, and the treatment of protein flexibility is often limited.[7][10] Therefore, these computational predictions should be treated as well-informed hypotheses.

The logical next steps to validate these findings would include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding poses over time and gain a more dynamic understanding of the ligand-protein complex.

  • In Vitro Assays: Ultimately, the computational predictions must be confirmed through experimental validation, such as an enzymatic assay to determine the IC50 value of the compound against Lck kinase.

By integrating the detailed computational approach outlined here with subsequent experimental validation, researchers can accelerate the drug discovery process, moving from rational design to confirmed biological activity with greater efficiency and confidence.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-3-methylisothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, procedurally-focused information for the proper disposal of 5-Amino-3-methylisothiazole-4-carboxylic acid (CAS No. 22131-51-7), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of causality, self-validating protocols, and authoritative standards.

Hazard Assessment and Immediate Safety Protocols

Before any disposal process begins, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment dictates the necessary precautions to mitigate immediate risks.

1.1. GHS Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

This profile indicates that the primary risks associated with handling this compound are irritation to the skin, eyes, and respiratory system, and toxicity upon ingestion. The causality is clear: direct contact or inhalation can lead to immediate adverse health effects, necessitating robust personal protective equipment (PPE).

1.2. Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling this compound for disposal[1]:

PPE ItemSpecificationRationale
Eye/Face Protection ANSI-approved chemical splash goggles. A face shield is recommended if there is a significant splash risk.Protects against direct contact with the eyes, preventing serious irritation (H319).
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber).Prevents skin contact and subsequent irritation (H315).
Body Protection Fully-buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area or a certified chemical fume hood. For bulk transfers or situations where dust may be generated, a NIOSH-approved N95 (or better) particulate respirator may be required.Mitigates the risk of inhaling dust or aerosols, which can cause respiratory irritation (H335).

Chemical Waste Disposal Workflow

The disposal of this compound must be managed as a regulated hazardous waste stream. The following workflow provides a self-validating system for its proper disposal, from the point of generation to final pickup.

Decision & Action Flow for Disposal

The following diagram illustrates the critical decision points and procedural flow for compliant waste management.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides detailed methodologies for the safe handling and disposal of waste containing this compound.

Step 1: Waste Characterization and Segregation

  • Responsibility of the Generator: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the individual generating the waste is responsible for determining if it is hazardous.[2] Based on its GHS profile, this compound waste must be managed as hazardous.[1]

  • Waste Classification: This compound is a solid, non-halogenated organic acid. This classification is critical for proper segregation.

  • Segregation: To prevent dangerous chemical reactions, this waste stream must be kept separate from incompatible materials.[3][4][5] Do NOT mix with:

    • Strong bases (e.g., sodium hydroxide)

    • Strong oxidizing agents (e.g., nitric acid, permanganates)

    • Strong reducing agents

    • Strong mineral acids (e.g., sulfuric acid, hydrochloric acid)[6]

Step 2: Container Selection and Labeling

  • Container Selection: Collect waste in a container that is chemically compatible with organic acids.[2] High-density polyethylene (HDPE) containers are an excellent choice.[4] The container must have a secure, leak-proof screw-top cap and be in good condition.[2]

  • Labeling: Proper labeling is a cornerstone of safe waste management.[7] Before any waste is added, affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "Waste this compound"

    • A clear indication of the hazards (e.g., "Irritant," "Toxic")

    • The date when waste was first added (the "Accumulation Start Date")

Step 3: Waste Accumulation

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[2] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Container Management: Keep the waste container closed at all times except when adding waste. This minimizes the release of vapors and prevents spills.

  • Volume Limits: Do not overfill containers. Leave at least 10% of headspace to allow for expansion.

Step 4: Final Disposal

  • Prohibition of Drain Disposal: Under no circumstances should this chemical or its containers be disposed of down the sanitary sewer.[8] This is a direct violation of environmental regulations and can harm aquatic life and wastewater treatment systems.

  • Professional Disposal: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][6][9] Follow your institution's specific procedures for requesting a waste pickup.

  • Empty Containers: Dispose of "empty" containers (those that have been triple-rinsed with a suitable solvent) as solid waste, provided all hazard labels have been removed or defaced.[3] The rinseate must be collected and treated as hazardous waste.

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is crucial.

  • Minor Spills (Solid):

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material, avoiding the generation of dust.[6]

    • Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., water, if appropriate for the surface) and collect the cleaning materials for disposal as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team for cleanup.

References

Navigating the Safe Handling of 5-Amino-3-methylisothiazole-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. 5-Amino-3-methylisothiazole-4-carboxylic acid, a member of the isothiazolinone class of compounds, presents a unique set of handling considerations. While its specific toxicological profile is not extensively documented, the known characteristics of the isothiazolinone family—potent skin sensitization and potential for allergic contact dermatitis—demand a comprehensive safety strategy.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

This compound is a solid, powdered substance.[3] The primary hazards associated with this class of compounds are dermal. Isothiazolinones are recognized as strong skin sensitizers, meaning that repeated or prolonged contact can lead to allergic reactions.[1][2] Inhalation of the powder should also be minimized, as with any fine chemical dust. While specific data on this derivative is limited, it is prudent to assume it shares the aquatic toxicity characteristic of many isothiazolinones.[4]

Key Potential Hazards:

  • Skin Sensitization and Irritation: May cause allergic skin reactions upon contact.[1][2]

  • Eye Irritation: Direct contact with the powder can cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

  • Aquatic Toxicity: Assumed to be toxic to aquatic life.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE and provides recommendations based on the nature of the handling procedure.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile provides good chemical resistance to a range of substances. The inner glove provides protection in case the outer glove is breached. Always inspect gloves for tears or punctures before use.
Eye Protection Chemical splash goggles are mandatory. They provide a seal around the eyes, protecting against airborne powder and accidental splashes. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Body Protection A fully-buttoned laboratory coat is required. For procedures with a higher risk of contamination, consider a disposable gown.
Respiratory Protection For weighing and handling small quantities in a well-ventilated area, a NIOSH-approved N95 respirator is recommended to minimize inhalation of the powder. For larger quantities or in situations where dust generation is significant, a powered air-purifying respirator (PAPR) may be necessary.

PPE Donning and Doffing Workflow:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. N95 Respirator d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Outer Gloves d3->d4 f1 1. Outer Gloves f2 2. Lab Coat f1->f2 f3 3. Goggles/Face Shield f2->f3 f4 4. Inner Gloves f3->f4 f5 5. N95 Respirator f4->f5 Emergency_Response Spill Spill Occurs Alert Alert Personnel Spill->Alert Evacuate Evacuate Area (if necessary) Alert->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-3-methylisothiazole-4-carboxylic acid
Reactant of Route 2
5-Amino-3-methylisothiazole-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。